Cyanamide-13C
Description
BenchChem offers high-quality Cyanamide-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanamide-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
aminoformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCDFZZKTWFGF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661874 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21420-35-9 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of ¹³C-Labeled Cyanamide
Introduction
Cyanamide (CH₂N₂), a molecule of significant interest in fields ranging from agriculture to prebiotic chemistry and pharmaceuticals, presents a unique structural motif: a nitrile group bonded to an amino group.[1][2] Its utility as a building block in organic synthesis stems from the dual electronic nature of its nitrogen-carbon-nitrogen (NCN) framework, which features a nucleophilic amino nitrogen and an electrophilic nitrile unit.[2] To trace the metabolic fate of cyanamide, elucidate reaction mechanisms, and enhance spectroscopic signals, researchers often employ isotopic labeling.
This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize cyanamide specifically labeled with Carbon-13 ([¹³C]H₂N₂). We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data, offering a robust framework for scientists in drug development and chemical research.
Molecular Structure and Spectroscopic Implications of ¹³C Labeling
The isotopic substitution of ¹²C with ¹³C at the nitrile carbon is a subtle but powerful modification. While it does not alter the chemical reactivity, it profoundly impacts the molecule's interaction with various electromagnetic frequencies and its behavior in magnetic fields, providing definitive markers for analysis.
Caption: Structure of ¹³C-Labeled Cyanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for verifying the site of isotopic labeling and determining molecular structure. For [¹³C]H₂N₂, both ¹³C and ¹H NMR provide critical, complementary information.
¹³C NMR Spectroscopy: Direct Confirmation of Labeling
Expertise & Experience: The most direct method to confirm the successful incorporation of the ¹³C isotope is through ¹³C NMR. The nitrile carbon exists in a unique electronic environment, making its chemical shift highly characteristic. Due to the low natural abundance of ¹³C (1.1%), a signal from an intentionally labeled site will be exceptionally intense compared to any other carbons if present at natural abundance, providing an unambiguous confirmation.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of [¹³C]H₂N₂ in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its simplicity, though the exchange of amine protons with deuterium should be noted.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Pulse Angle: 30-45° to balance signal intensity and relaxation delays for the quaternary carbon.
-
Relaxation Delay (d1): 2-5 seconds. Nitrile carbons are quaternary and can have long relaxation times.
-
Number of Scans: Typically low (e.g., 16-64 scans) due to the high signal intensity from the enriched ¹³C nucleus.
-
Data Interpretation and Analysis The proton-decoupled ¹³C NMR spectrum of [¹³C]H₂N₂ is expected to show a single, intense singlet.
-
Chemical Shift (δ): The nitrile carbon of cyanamide resonates at approximately 120.7 ppm .[3] This region is characteristic for nitrile carbons, which typically appear between 115-125 ppm. The specific value is influenced by the electron-donating amino group.
-
Coupling:
-
In a standard proton-decoupled spectrum, the signal is a sharp singlet.
-
If a proton-coupled spectrum were acquired, a triplet might be expected due to two-bond coupling (²JC-H) to the two amine protons. However, this coupling is often small and may be difficult to resolve, especially if the protons are exchanging with the solvent.
-
Coupling to nitrogen (¹⁴N or ¹⁵N) can also occur. The ¹⁴N nucleus is quadrupolar, which often leads to signal broadening. If the molecule were also labeled with ¹⁵N, a distinct doublet would be observed due to ¹JC-N coupling, providing invaluable structural information.[4][5][6]
-
¹H NMR Spectroscopy: Indirect Evidence
Expertise & Experience: While ¹H NMR does not directly observe the labeled carbon, it can provide powerful secondary evidence of its presence through carbon-proton spin-spin coupling. The amine protons, though often broad due to exchange and the influence of the quadrupolar ¹⁴N, can exhibit satellite peaks arising from coupling to the adjacent ¹³C nucleus.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 2-5 mg of [¹³C]H₂N₂ in a non-exchanging deuterated solvent like DMSO-d₆ or CDCl₃ to observe the N-H protons.
-
Acquisition Parameters:
-
Experiment: Standard ¹H experiment (zg).
-
Number of Scans: 8-16 scans are usually sufficient.
-
Data Interpretation and Analysis
-
Chemical Shift (δ): The two amine protons (NH₂) are chemically equivalent and typically appear as a single, often broad, peak. The exact chemical shift is highly dependent on solvent, concentration, and temperature but is expected in the range of 1.5-4.0 ppm.
-
¹³C Satellites: The key feature to look for are the ¹³C satellites. These are small peaks flanking the main NH₂ peak, arising from the ²JC-H coupling. The separation between these satellites gives the coupling constant. Finding these confirms the connectivity between the observed protons and the labeled carbon. The intensity of these satellites relative to the central peak will be significantly enhanced compared to a natural abundance sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and highly effective technique for confirming the isotopic substitution by observing changes in vibrational frequencies. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. By increasing the mass of the carbon atom in the C≡N bond from 12 to 13 amu, we expect a predictable decrease (red-shift) in the nitrile stretching frequency.
Experimental Protocol: FT-IR Spectrum Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film evaporated from a solution, or dissolved in a suitable IR-transparent solvent.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the pure KBr or solvent must be acquired and subtracted from the sample spectrum.
Data Interpretation and Analysis The IR spectrum of cyanamide is dominated by two key features:
-
N-H Stretch: A broad absorption band typically found between 3200-3400 cm⁻¹, characteristic of the N-H bonds in the primary amine group. This band is unaffected by ¹³C labeling.
-
C≡N Stretch: This is the diagnostic peak. For unlabeled cyanamide, the strong, sharp C≡N stretching vibration appears around 2225-2260 cm⁻¹ .[7] Upon substitution with ¹³C, the increased reduced mass of the C≡N oscillator causes this peak to shift to a lower frequency. The expected shift is approximately 40-50 cm⁻¹. This significant and predictable red-shift is definitive proof of ¹³C incorporation into the nitrile group.[8]
Caption: Workflow for confirming ¹³C labeling using FT-IR.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the most direct and unequivocal confirmation of successful isotopic labeling by measuring the molecular mass of the compound. The incorporation of a ¹³C atom in place of a ¹²C atom will increase the molecular weight of cyanamide by approximately 1 Dalton.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10]
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce a molecular ion and characteristic fragments. Electrospray Ionization (ESI) is gentler and typically used for LC-MS, often showing the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a relevant m/z (mass-to-charge ratio) range to detect the molecular ion.
Data Interpretation and Analysis
-
Molecular Ion Peak: The key is to compare the mass spectrum of the labeled compound with that of an unlabeled standard.
-
Unlabeled Cyanamide (¹²CH₂N₂): The exact mass is 42.0218 g/mol .[11] The mass spectrum will show a molecular ion peak (M⁺) at m/z 42 .
-
¹³C-Labeled Cyanamide ([¹³C]H₂N₂): The exact mass is 43.0251 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 43 .
-
-
Isotopic Purity: The relative intensities of the peaks at m/z 42 and m/z 43 can be used to determine the isotopic enrichment of the sample. For a highly enriched sample, the peak at m/z 43 will be the base peak, with only a very small peak at m/z 42.
Summary of Spectroscopic Data
This table consolidates the key diagnostic data points for the identification and validation of ¹³C-labeled cyanamide.
| Spectroscopic Technique | Feature | Unlabeled Cyanamide (¹²CH₂N₂) | ¹³C-Labeled Cyanamide ([¹³C]H₂N₂) | Rationale for Difference |
| ¹³C NMR | Chemical Shift (δ) | ~120.7 ppm (at natural abundance) | ~120.7 ppm (highly intense signal) | Isotopic enrichment dramatically increases signal intensity. |
| FT-IR | C≡N Stretch (cm⁻¹) | ~2225-2260 cm⁻¹ | ~2175-2210 cm⁻¹ (Red-shifted) | Increased reduced mass of the ¹³C≡N bond lowers the vibrational frequency. |
| Mass Spec (EI) | Molecular Ion (m/z) | 42 | 43 | The mass of the ¹³C isotope is ~1 amu greater than ¹²C. |
Conclusion
The spectroscopic characterization of ¹³C-labeled cyanamide is a straightforward yet rigorous process that relies on the complementary strengths of NMR, FT-IR, and Mass Spectrometry. ¹³C NMR provides direct and unambiguous confirmation of the label's incorporation and location. FT-IR offers a rapid and cost-effective method to verify the label's presence in the nitrile group through a characteristic frequency shift. Finally, Mass Spectrometry delivers the ultimate proof by measuring the increase in molecular weight. By employing these techniques in concert, researchers can proceed with confidence, knowing their isotopically labeled material is structurally validated and ready for use in advanced mechanistic or metabolic studies.
References
-
Hiradate, S., et al. (2012). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of Pesticide Science, 37(3), 241-246. Available at: [Link]
-
Tucker, M. J., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 3848-3857. Available at: [Link]
-
SpectraBase. (n.d.). Cyanamide. John Wiley & Sons, Inc. Available at: [Link]
-
SpectraBase. (n.d.). Cyanamide ¹³C NMR. John Wiley & Sons, Inc. Available at: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Koyama, D., et al. (2018). Synthesis, ¹³C NMR, and UV spectroscopic study of ¹³C-labeled nitrile N-oxide. Tetrahedron Letters, 59(30), 2910-2913. Available at: [Link]
-
Hiradate, S. (2015). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Available at: [Link]
-
Pozharskii, A. F., et al. (2011). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 197-232. Available at: [Link]
-
Morishima, I., et al. (1982). ¹³C chemical shifts and ¹³C–¹⁵N and ¹³C–⁵⁷Fe spin coupling constants as structural probes for haem environments. Journal of the Chemical Society, Chemical Communications, (7), 398-400. Available at: [Link]
-
Biological Magnetic Resonance Bank. (2006). bmse000656 Cyanamide. University of Wisconsin-Madison. Available at: [Link]
-
Ahwal, F., et al. (2021). Single-Scan Heteronuclear ¹³C–¹⁵N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Journal of the American Chemical Society, 143(4), 1899-1907. Available at: [Link]
-
Kanda, K., et al. (1970). ¹³C Nuclear Magnetic Resonance Studies. ¹³C-¹⁴N Spin Coupling Constants in Isocyanides. Journal of the Chemical Society D: Chemical Communications, (18), 1139-1140. Available at: [Link]
-
Isai, V., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(33), 17871-17881. Available at: [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H₂O. The Astrophysical Journal, 483(1), 527. Available at: [Link]
-
Sharma, A., et al. (2018). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. Molecules, 23(9), 2154. Available at: [Link]
-
Ahwal, F., et al. (2021). Supporting Information for: Single-Scan Heteronuclear ¹³C-¹⁵N J-coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. University of Cambridge. Available at: [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
van den Berg, E., et al. (1992). ¹³C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds. Biochemistry, 31(34), 7922-7930. Available at: [Link]
-
Belloche, A., et al. (2016). Spectroscopic study and astronomical detection of doubly ¹³C-substituted ethyl cyanide. Astronomy & Astrophysics, 587, A91. Available at: [Link]
-
Sharma, A., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(9), 2154. Available at: [Link]
-
Edison, A. S., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. Available at: [Link]
-
Lee, Y. J., et al. (2018). Visualizing ¹³C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Journal of The American Society for Mass Spectrometry, 29(1), 168-178. Available at: [Link]
-
Young, J. D. (2014). ¹³C flux analysis of cyanobacterial metabolism. Photosynthesis Research, 121(2-3), 233-246. Available at: [Link]
-
Maj, M., et al. (2017). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 146(22), 224201. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmse000656 Cyanamide at BMRB [bmrb.io]
- 4. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C nuclear magnetic resonance studies. 13C–14N spin coupling constants in isocyanides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
Synthesis and Purification of Cyanamide-¹³C: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Cyanamide-¹³C (¹³CH₂N₂), a critical isotopically labeled reagent in pharmaceutical research and metabolic studies. The unique properties of the ¹³C isotope allow for non-radioactive tracing of the cyanamide functional group in various biological and chemical systems. This document details two primary synthetic pathways starting from commercially available ¹³C-labeled precursors: the dehydration of [¹³C]-Urea and the desulfurization of [¹³C]-Thiourea. Emphasis is placed on the causality behind experimental choices, field-proven insights for maximizing yield and purity, and robust analytical validation. Detailed, step-by-step protocols, safety and handling procedures, and methods for purification to minimize common impurities such as dicyandiamide and melamine are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to produce high-purity Cyanamide-¹³C for their research endeavors.
Introduction: The Significance of Cyanamide-¹³C in Modern Research
Cyanamide (CH₂N₂) is a highly versatile and reactive molecule, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals and organic compounds.[1] Its bifunctional nature, with both a nucleophilic amino group and an electrophilic nitrile group, enables its participation in diverse chemical transformations, including addition, condensation, and cyclization reactions.[1] The incorporation of a stable, heavy isotope of carbon, Carbon-13, into the cyanamide structure provides a powerful tool for mechanistic studies, metabolic pathway elucidation, and quantitative analysis by mass spectrometry and NMR spectroscopy.
The use of ¹³C-labeled compounds is paramount in drug development for understanding drug metabolism and pharmacokinetics (DMPK). Cyanamide-¹³C allows for the unambiguous tracking of the cyanamide moiety as it is incorporated into larger drug molecules or as it participates in biological processes. Unlike radioactive isotopes, ¹³C is non-radioactive, making it safer to handle and eliminating the need for specialized radioactive material handling facilities.
This guide will explore the two most practical and scientifically sound methods for the laboratory-scale synthesis of Cyanamide-¹³C, starting from readily available ¹³C-labeled precursors.
Synthetic Pathways to Cyanamide-¹³C
The choice of synthetic route for Cyanamide-¹³C is primarily dictated by the availability of the ¹³C-labeled starting material, desired scale, and laboratory capabilities. The two most common precursors are [¹³C]-Urea and [¹³C]-Thiourea.
Pathway A: Dehydration of [¹³C]-Urea
The dehydration of urea is a well-established industrial method for the production of cyanamide.[2] This approach can be adapted for the synthesis of Cyanamide-¹³C from [¹³C]-Urea. The core of this process involves the removal of a molecule of water from urea, typically at elevated temperatures and often with the aid of a catalyst.
Causality of Experimental Choices:
The direct thermal decomposition of urea can lead to the formation of several byproducts, including biuret, cyanuric acid, and ammelide.[3] To selectively favor the formation of cyanamide, specific catalysts and reaction conditions are employed. Zeolite-based catalysts, particularly those doped with transition metals, have shown promise in promoting the decomposition of urea to cyanamide under an ammonia atmosphere.[4] The ammonia atmosphere helps to suppress the formation of undesirable byproducts.
Experimental Protocol: Catalytic Dehydration of [¹³C]-Urea
-
Materials:
-
[¹³C]-Urea (≥99% ¹³C enrichment)
-
ZSM-5 zeolite catalyst doped with a transition metal (e.g., Zn or Cu)
-
Anhydrous ammonia gas
-
High-temperature tube furnace
-
Quartz reaction tube
-
-
Procedure:
-
A packed bed of the ZSM-5 catalyst is prepared within the quartz reaction tube.
-
The tube is placed in the furnace and purged with a slow stream of anhydrous ammonia gas.
-
The furnace temperature is raised to the optimal reaction temperature, typically in the range of 300-400°C.
-
A known quantity of [¹³C]-Urea is vaporized and carried over the catalyst bed by the ammonia gas stream.
-
The product stream exiting the furnace is passed through a cold trap (e.g., a condenser cooled with dry ice/acetone) to collect the solid Cyanamide-¹³C.
-
The crude product is collected for purification.
-
Key Considerations for Isotopic Labeling:
Given the high cost of [¹³C]-Urea, optimizing reaction conditions on a small scale with unlabeled urea is highly recommended before committing the labeled material. The reaction should be carried out in a closed system to ensure maximum recovery of the ¹³C-labeled product.
Pathway B: Desulfurization of [¹³C]-Thiourea
The desulfurization of thiourea to cyanamide is another robust synthetic route.[2] This method often proceeds under milder conditions compared to urea dehydration and can be achieved using various oxidizing agents. For the synthesis of Cyanamide-¹³C, [¹³C]-Thiourea is used as the starting material.
Causality of Experimental Choices:
The conversion of thiourea to cyanamide involves the removal of a molecule of hydrogen sulfide (H₂S). This can be accomplished through oxidative processes. A variety of reagents can effect this transformation, including metal oxides, peroxides, and other oxidizing agents. A particularly effective and well-documented method involves the use of potassium ferricyanide in a buffered aqueous solution. This method has been successfully applied to the synthesis of ¹³C-labeled cyanamide.
Experimental Protocol: Oxidative Desulfurization of [¹³C]-Thiourea
-
Materials:
-
[¹³C]-Thiourea (≥99% ¹³C enrichment)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphate buffer (e.g., 500 mM, pH 8)
-
Deionized water
-
D₂O (for NMR analysis)
-
-
Procedure:
-
In a reaction vial, dissolve a known quantity of [¹³C]-Thiourea in the phosphate buffer.
-
In a separate container, prepare a solution of potassium ferricyanide in the same buffer.
-
Add the potassium ferricyanide solution to the [¹³C]-Thiourea solution. A typical molar ratio is 2:1 (ferricyanide:thiourea).
-
Allow the reaction mixture to stand at room temperature (approximately 23°C) for an extended period (e.g., 3 days).
-
The progress of the reaction can be monitored by ¹³C-NMR spectroscopy, observing the disappearance of the [¹³C]-Thiourea signal and the appearance of the Cyanamide-¹³C signal.
-
Upon completion, the reaction mixture is subjected to purification to isolate the Cyanamide-¹³C.
-
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents/Conditions | Typical Yield | Purity (crude) | Reference |
| Dehydration | [¹³C]-Urea | ZSM-5 catalyst, NH₃, 300-400°C | Moderate to Good | Variable | [4] |
| Desulfurization | [¹³C]-Thiourea | K₃[Fe(CN)₆], Phosphate buffer (pH 8) | ~45% | Good |
Purification of Cyanamide-¹³C
Crude Cyanamide-¹³C, regardless of the synthetic route, will contain unreacted starting materials and byproducts. The most common and problematic impurity is dicyandiamide (a dimer of cyanamide), which readily forms, especially in alkaline conditions. At elevated temperatures, the trimer, melamine, can also be formed. Therefore, effective purification is critical to obtaining a high-purity product.
Core Principles of Purification:
-
pH Control: Maintaining a slightly acidic to neutral pH (around 4-6) is crucial to minimize the dimerization of cyanamide to dicyandiamide.
-
Temperature Control: Low temperatures should be maintained throughout the purification process to prevent the formation of melamine and other thermal degradation products.
-
Solvent Selection: The differential solubility of cyanamide and its impurities in various organic solvents is exploited for purification.
Experimental Protocol: Purification by Recrystallization
-
Materials:
-
Crude Cyanamide-¹³C
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Dry ice/acetone bath
-
-
Procedure:
-
The crude Cyanamide-¹³C is dissolved in a minimal amount of cold anhydrous methanol.
-
The solution is filtered to remove any insoluble impurities.
-
To the filtrate, cold anhydrous diethyl ether is added dropwise with gentle stirring until the solution becomes turbid, indicating the onset of precipitation.
-
The flask is then placed in a dry ice/acetone bath to facilitate complete crystallization of the Cyanamide-¹³C.
-
The crystalline product is collected by vacuum filtration, washing with a small amount of cold diethyl ether.
-
The purified Cyanamide-¹³C is dried under vacuum to remove any residual solvent.
-
Workflow for Cyanamide-¹³C Synthesis and Purification
Caption: Workflow of Cyanamide-¹³C Synthesis and Purification.
Characterization and Analytical Validation
Confirmation of the successful synthesis and purification of Cyanamide-¹³C requires rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most definitive method for confirming the isotopic enrichment and structural integrity of the final product. The nitrile carbon in cyanamide has a characteristic chemical shift. The expected ¹³C NMR chemical shift for the nitrile carbon in cyanamide is approximately 120.0 ppm.[5] The presence of a single, strong resonance at this chemical shift in the ¹³C NMR spectrum is a strong indicator of the successful synthesis of Cyanamide-¹³C. Proton NMR (¹H NMR) can also be used to assess the purity of the sample by looking for the absence of signals from impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of Cyanamide-¹³C (43.03 g/mol ) and to determine the extent of ¹³C incorporation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A suitable method can separate Cyanamide-¹³C from its common impurities, such as dicyandiamide and urea.[3]
Safety and Handling
Cyanamide is a toxic and reactive compound that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
-
Inhalation and Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store Cyanamide-¹³C in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. Due to its tendency to polymerize, storage at low temperatures (e.g., -20°C) is recommended for long-term stability.
-
Quenching: Unreacted cyanamide in waste streams can be quenched by the addition of a weak acid like acetic acid, which converts it to the less hazardous urea.
Conclusion
The synthesis of Cyanamide-¹³C is an achievable and valuable endeavor for research laboratories equipped with standard synthetic chemistry capabilities. By carefully selecting the appropriate ¹³C-labeled precursor and employing the detailed synthetic and purification protocols outlined in this guide, researchers can produce high-purity Cyanamide-¹³C. The application of this isotopically labeled compound will continue to be instrumental in advancing our understanding of complex biological and chemical processes, particularly in the realm of pharmaceutical development. Adherence to strict safety protocols is paramount throughout the synthesis, purification, and handling of this reactive and toxic compound.
References
-
SpectraBase. Cyanamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link].
-
SpectraBase. Cyanamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link].
-
RSC Publishing. Cyanide 13C NMR hyperfine shifts in paramagnetic cyanide-bridged mixed-valence complexes. Available from: [Link].
-
National Institutes of Health. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. Available from: [Link].
-
National Institutes of Health. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available from: [Link].
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
National Institutes of Health. Mechanism of cyanamide hydration catalyzed by carbonic anhydrase II suggested by cryogenic X-ray diffraction. Available from: [Link].
-
National Institutes of Health. Carbonic anhydrase catalyzes cyanamide hydration to urea: is it mimicking the physiological reaction? Available from: [Link].
-
RSC Publishing. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Available from: [Link].
-
National Institutes of Health. Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. Available from: [Link].
-
ResearchGate. Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Available from: [Link].
-
ResearchGate. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Available from: [Link].
-
ResearchGate. Preparation of Cyanamide by Decomposition of Urea. Available from: [Link].
-
National Institutes of Health. Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. Available from: [Link].
-
National Institutes of Health. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Available from: [Link].
-
ResearchGate. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available from: [Link].
-
National Institutes of Health. Preparative-scale isolation of isotopically labeled amino acids. Available from: [Link].
-
National Institutes of Health. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Available from: [Link].
-
ResearchGate. Theoretical Study of Hydration of Cyanamide and Carbodiimide. Available from: [Link].
-
United States Environmental Protection Agency. EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Available from: [Link].
Sources
Navigating the Landscape of High-Purity Cyanamide-¹³C: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Application of High-Purity Cyanamide-¹³C
This in-depth guide serves as a critical resource for professionals in the scientific community, providing a thorough overview of commercially available high-purity Cyanamide-¹³C. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs. We will delve into the nuances of sourcing this crucial isotopic tracer, underscore the importance of stringent quality control, and provide a practical framework for its application in metabolic research and drug development.
The Pivotal Role of Cyanamide-¹³C in Modern Research
Cyanamide (CH₂N₂), a molecule of significant interest in both agriculture and pharmaceutical development, takes on an even greater importance when isotopically labeled with Carbon-13 (¹³C).[1] High-purity Cyanamide-¹³C serves as a powerful tool for tracing the metabolic fate of the cyanamide functional group in various biological systems. Its application is particularly impactful in drug development, where understanding the metabolism of cyanamide-containing compounds is crucial for assessing efficacy and safety.[2] Furthermore, in metabolic flux analysis, Cyanamide-¹³C allows researchers to quantitatively map the flow of carbon through specific metabolic pathways, offering a deeper understanding of cellular physiology in both health and disease.[3]
Commercial Suppliers of High-Purity Cyanamide-¹³C: A Comparative Analysis
The selection of a reliable supplier for high-purity Cyanamide-¹³C is a critical first step in any research endeavor. The quality of the isotopic label directly impacts the accuracy and reproducibility of experimental results. Below is a comparative table of prominent commercial suppliers, compiled to aid in this selection process.
| Supplier | Product Name | CAS Number | Isotopic Purity (¹³C) | Chemical Purity | Available Forms | Notes |
| Sigma-Aldrich | Cyanamide-¹³C solution | Not explicitly provided for ¹³C variant | 99 atom % ¹³C | 50 wt. % in H₂O | Solution | Also offers Cyanamide-¹³C,¹⁵N₂.[4] |
| LGC Standards | Cyanamide-¹³C | 21420-35-9 | Not explicitly stated | High Purity (for analytical testing) | Solid (50 mg, 500 mg) | Certificate of Analysis available.[5] |
| Cambridge Isotope Laboratories, Inc. | Cyanamide (stabilized with < 0.1% acetic acid) (¹³C, 99%; ¹⁵N₂, 98%) | 87009-57-2 | 99% | CP 85% | Solid | Dual-labeled compound.[6] |
| United States Biological | Cyanamide-¹³C | 21420-35-9 | Not explicitly stated | ≥95% | Off-white to pale yellow low-melting solid | Technical data sheet available. |
The Cornerstone of Reliable Research: Quality Control and Analytical Validation
The utility of Cyanamide-¹³C as a tracer is fundamentally dependent on its isotopic enrichment and chemical purity. Reputable suppliers employ a battery of analytical techniques to validate their products. As a researcher, it is imperative to understand these methods to critically evaluate the quality of the material.
Verification of Isotopic Enrichment and Chemical Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a primary technique for confirming the position and extent of isotopic labeling.[5][7][8] The chemical shift of the ¹³C-labeled carbon provides unambiguous evidence of its location within the molecule. Furthermore, quantitative ¹³C NMR can be used to determine the isotopic enrichment with high accuracy.[9][10] ¹H NMR is also employed to assess the overall structure and purity of the compound.
Mass Spectrometry (MS): Mass spectrometry is another indispensable tool for verifying the isotopic enrichment of Cyanamide-¹³C.[2][11] The mass-to-charge ratio (m/z) of the molecular ion will be shifted by +1 compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the direct quantitative determination of cyanamide.[2][11]
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of Cyanamide-¹³C.[12] By separating the compound from potential impurities, HPLC with UV or other suitable detectors allows for the quantification of the main component and any byproducts.[12]
The following diagram illustrates a typical quality control workflow for isotopically labeled compounds.
Caption: Experimental Workflow for a ¹³C Tracer Study.
Detailed Procedure
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with the desired concentration of Cyanamide-¹³C. The optimal concentration should be determined empirically.
-
Isotopic Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for a predetermined period to allow for the uptake and metabolism of Cyanamide-¹³C. The incubation time will vary depending on the metabolic pathways of interest.
-
Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Collection of Cell Extract: Scrape the cells in the extraction solvent and transfer the suspension to a centrifuge tube. Centrifuge at high speed to pellet the cell debris.
-
Sample Preparation for Analysis: Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for LC-MS or NMR analysis.
Data Analysis and Interpretation: Unraveling Metabolic Pathways
The analysis of data from ¹³C tracer studies is a complex process that involves identifying labeled metabolites and quantifying the extent of ¹³C incorporation.
LC-MS Analysis: In LC-MS, the incorporation of ¹³C will result in a mass shift in the detected metabolites. By comparing the mass spectra of samples from labeled and unlabeled conditions, it is possible to identify which metabolites have incorporated the ¹³C atom from Cyanamide-¹³C. The relative abundance of the labeled and unlabeled isotopic peaks can be used to calculate the fractional enrichment.
NMR Analysis: NMR spectroscopy provides detailed structural information, allowing for the precise localization of the ¹³C label within a metabolite. [13]This is particularly valuable for elucidating complex metabolic transformations.
The following diagram illustrates a simplified metabolic pathway showing the potential incorporation of the ¹³C label from Cyanamide-¹³C into a downstream metabolite.
Caption: Incorporation of ¹³C from Cyanamide-¹³C into a Metabolic Pathway.
Conclusion: Empowering Discovery with High-Purity Isotopic Tracers
High-purity Cyanamide-¹³C is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism and accelerate drug development. By carefully selecting a reputable supplier, understanding the principles of quality control, and implementing robust experimental protocols, scientists can leverage the power of stable isotope tracing to gain unprecedented insights into biological systems. This guide provides a foundational framework to empower researchers in their pursuit of scientific discovery.
References
-
Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 89–107. [Link]
-
Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. PubMed. [Link]
-
Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4715–4724. [Link]
-
PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. [Link]
-
Hiradate, S., Morita, S., Sugie, H., Fujii, Y., & Yogo, Y. (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of chromatography. A, 1099(1-2), 153–158. [Link]
-
ResearchGate. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry | Request PDF. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 5, 52. [Link]
Sources
- 1. 氰胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Buy Cyanamide-¹³C solution 50 wt. in H₂O, 99 atom ¹³C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 6. isotope.com [isotope.com]
- 7. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Safe Handling of Cyanamide-¹³C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Cyanamide-¹³C in Modern Research
Cyanamide, a seemingly simple molecule with the formula CH₂N₂, plays a pivotal role in the synthesis of a diverse array of pharmaceuticals and agricultural chemicals.[1] Its isotopically labeled form, Cyanamide-¹³C, where the carbon atom is the stable, non-radioactive isotope carbon-13, is an invaluable tool in drug development and metabolic research.[2][3][4] The ¹³C label allows scientists to trace the molecule's path through complex biological systems, providing critical insights into metabolic pathways, drug absorption, distribution, metabolism, and excretion (ADME).[4] This guide provides a comprehensive overview of the safety and handling guidelines for Cyanamide-¹³C, ensuring its effective and safe use in the laboratory. While Cyanamide-¹³C is chemically identical to its unlabeled counterpart in terms of reactivity and toxicity, the specialized nature of its applications necessitates a thorough understanding of its properties and the associated safety protocols.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Risks
Cyanamide-¹³C, like its non-labeled form, is a hazardous substance that requires careful handling.[5][6][7] A thorough risk assessment is the foundational step for ensuring laboratory safety.
1.1. Toxicological Profile
Cyanamide is classified as toxic if swallowed or in contact with skin.[5][6][7] It can cause severe skin burns and eye damage.[5][6][7] Prolonged or repeated exposure may cause damage to organs.[5][7] Furthermore, it is suspected of causing cancer and of damaging fertility or the unborn child.[5][7] Inhalation of dust or vapors may lead to drowsiness and dizziness.[8] A notable characteristic of cyanamide is its "Antabuse"-like effect, where exposure, particularly when combined with alcohol consumption, can lead to a "cyanamide flush" on the upper body.[8]
1.2. Physicochemical Hazards
Cyanamide is a combustible solid.[8][9] Heating may cause expansion or decomposition, potentially leading to a violent rupture of containers.[8][9] On combustion, it can emit toxic fumes, including carbon monoxide and nitrogen oxides.[8] It is also a reactive compound that can undergo spontaneous polymerization, especially at elevated temperatures.[6]
Table 1: Key Physicochemical Properties of Cyanamide
| Property | Value | Source |
| Molecular Formula | ¹³CH₂N₂ | [10] |
| Molecular Weight | 43.03 g/mol | [10] |
| Appearance | White solid/powder | [7][11] |
| Melting Point | 45-46 °C | [11] |
| Boiling Point | Decomposes | [12] |
| Solubility in Water | Highly soluble | [7][12] |
| Flash Point | 141 °C | [7] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.
2.1. Hierarchy of Controls
The most effective approach to managing exposure to Cyanamide-¹³C is to implement a multi-layered safety protocol.
Caption: Hierarchy of controls for managing Cyanamide-¹³C exposure.
2.2. Engineering Controls
-
Chemical Fume Hood: All work with solid Cyanamide-¹³C or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Glovebox: For highly sensitive operations or when handling larger quantities, a glovebox provides an additional layer of containment.
2.3. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling Cyanamide-¹³C.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[13]
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[8]
-
Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[13]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]
Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety
Proper handling and storage are critical to prevent accidents and maintain the purity of Cyanamide-¹³C.[14]
3.1. Handling Procedures
-
Avoid Dust Formation: When working with the solid form, handle it gently to minimize the generation of dust.
-
Inert Atmosphere: For long-term storage and to prevent degradation, consider handling and storing Cyanamide-¹³C under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Incompatibilities: Keep Cyanamide-¹³C away from acids, bases, strong oxidizing agents, and moisture, as contact can lead to decomposition and the release of toxic fumes.[6][15]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5][8] Contaminated work clothing should be removed promptly and laundered separately.[5][13]
3.2. Storage Conditions
-
Temperature: Store Cyanamide-¹³C in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[11]
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[5] Glass containers are suitable for laboratory quantities.[8]
-
Segregation: Store away from incompatible materials.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
4.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.2. Accidental Release Measures
In the case of a spill, follow these steps:
Caption: Step-by-step workflow for responding to a Cyanamide-¹³C spill.
-
Minor Spills: For small spills, wear appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite, and carefully sweep it up into a labeled container for disposal.[8][13] Avoid generating dust.[8]
-
Major Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[8]
Disposal Considerations: Responsible Waste Management
All waste containing Cyanamide-¹³C must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.[8]
-
Disposal Procedures: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Commitment to Safety and Scientific Excellence
The use of Cyanamide-¹³C in research offers profound benefits, but its handling demands a commensurate level of care and responsibility. By adhering to the guidelines outlined in this guide, researchers can mitigate the risks associated with this valuable compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors. A proactive approach to safety, grounded in a thorough understanding of the hazards and the implementation of robust control measures, is paramount.
References
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
- Cyanamide Safety D
- Cyanamide-13C,15N2 13C 99atom , 15N 98atom , 98 CP, anhydrous stabilized with 0.1 acetic acid 87009-57-2. Sigma-Aldrich.
- Hazard Summary: Cyanamide. New Jersey Department of Health.
- Synthesis and Applications of Isotopically Labelled Compounds 1994.
- Cyanamide Safety D
- Cyanamide Safety D
- Cyanamide-13C | CAS 21420-35-9. LGC Standards.
- Cyanamide, 50% aqueous solution Safety D
- Cyanamide SDS, 420-04-2 Safety D
- Cyanamide Safety D
- Cyanamide, stabilized Safety D
- Cyanamide | H2NCN | CID 9864. PubChem - NIH.
- CYANAMIDE. CAMEO Chemicals - NOAA.
- 21420-35-9(CYANAMIDE-13C) Product Description. ChemicalBook.
- Cyanamide - Safety D
- Isotopic labeling. Wikipedia.
- An Overview of Stable-Labeled Compounds & Their Applic
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
Sources
- 1. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. moravek.com [moravek.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Cyanamide-13C | CAS 21420-35-9 | LGC Standards [lgcstandards.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Using Cyanamide-13C as a tracer in metabolic flux analysis
Topic: Elucidating Central Carbon Metabolism with [1,2-¹³C₂]glucose in Metabolic Flux Analysis
A Note on Tracer Selection: The initial topic proposed the use of Cyanamide-¹³C as a tracer. However, a thorough review of scientific literature and safety data indicates that cyanamide is a reactive and toxic compound.[1][2][3][4][5] Its introduction into a biological system would likely cause significant metabolic perturbations, making it unsuitable for accurately tracing metabolic fluxes. Therefore, this guide has been adapted to focus on a widely used, scientifically validated, and highly informative tracer: [1,2-¹³C₂]glucose . This tracer is particularly effective for resolving fluxes in central carbon metabolism, specifically within glycolysis and the pentose phosphate pathway.[6]
Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology for quantifying the rates (fluxes) of intracellular metabolic reactions.[7][8] By providing a detailed map of cellular metabolic activity, ¹³C-MFA offers profound insights into cellular physiology and regulation in response to genetic or environmental changes.[7][9] The core of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[7] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopic labels using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of different metabolic pathways.[7][10] This process involves several key steps: experimental design, tracer experiments, isotopic labeling measurement, flux estimation, and statistical analysis.[11][12]
The Power of [1,2-¹³C₂]glucose as a Tracer
The choice of the ¹³C-labeled tracer is a critical decision that directly influences the precision and resolution of the flux analysis.[13][14] Different tracers generate distinct labeling patterns that are sensitive to different pathways.[13] [1,2-¹³C₂]glucose has emerged as a particularly powerful tracer for several reasons:
-
Resolving Glycolysis and the Pentose Phosphate Pathway (PPP): The initial catabolism of [1,2-¹³C₂]glucose produces uniquely labeled intermediates depending on whether it enters glycolysis directly or is first processed through the oxidative PPP.[6] This differential labeling is crucial for accurately quantifying the flux through the PPP, a key pathway for generating NADPH and biosynthetic precursors.[6]
-
Rich Information for Downstream Pathways: The labeling patterns generated by [1,2-¹³C₂]glucose propagate through the tricarboxylic acid (TCA) cycle and amino acid biosynthesis pathways, providing valuable constraints for a comprehensive analysis of central carbon metabolism.[15]
The diagram below illustrates the distinct labeling patterns produced from [1,2-¹³C₂]glucose in glycolysis and the pentose phosphate pathway.
Caption: Fate of [1,2-¹³C₂]glucose in central carbon metabolism.
Experimental Design and Workflow
A typical ¹³C-MFA experiment involves culturing cells with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[16] This is a state where the intracellular metabolite concentrations and their isotopic labeling patterns are stable over time.[16] The general workflow is depicted below.
Caption: General workflow for a ¹³C-MFA experiment.
Detailed Protocols
Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Adherent mammalian cell line of interest
-
Appropriate complete growth medium
-
Isotopically labeled medium: growth medium prepared with [1,2-¹³C₂]glucose instead of unlabeled glucose
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Procedure:
-
Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Culture cells in their standard growth medium until they reach the desired confluency.
-
Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and replace it with the pre-warmed ¹³C-labeled medium.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest but is often equivalent to at least one cell doubling time.[16]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.[17][18]
Materials:
-
Liquid nitrogen (LN₂)
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Remove the culture plate from the incubator and immediately aspirate the ¹³C-labeled medium.
-
Quickly rinse the cell monolayer with a suitable buffer if necessary, though direct quenching is often preferred to minimize metabolic changes.[19]
-
Immediately add LN₂ directly to the culture plate to flash-freeze the cells and quench metabolism.[19]
-
Transfer the plate to dry ice.
-
Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol, to the frozen cells.
-
Use a cell scraper to scrape the cells into the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
Protocol 3: Sample Analysis by GC-MS (for Amino Acids)
This protocol outlines the general steps for analyzing the labeling patterns of protein-derived amino acids, which provides a time-integrated view of metabolic fluxes.[20]
Materials:
-
6 M Hydrochloric acid (HCl)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Dry the cell pellet remaining after metabolite extraction.
-
Hydrolyze the protein in the pellet by adding 6 M HCl and incubating at >100°C for 24 hours.[20]
-
Dry the hydrolysate to remove the HCl.
-
Resuspend the amino acids in a suitable solvent.
-
Derivatize the amino acids to make them volatile for GC analysis. This is commonly done using a silylating agent like MTBSTFA.
-
Inject the derivatized sample into the GC-MS.
-
Acquire mass spectra for the derivatized amino acids to determine the mass isotopomer distributions (MIDs), which reflect the extent of ¹³C labeling.
Data Analysis and Flux Estimation
The raw mass spectrometry data must be processed to yield meaningful metabolic fluxes.
| Step | Description | Tools/Techniques |
| 1. Data Correction | Raw MIDs are corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in both the metabolite and the derivatizing agent. | Software like IsoCorr or custom scripts.[21] |
| 2. Metabolic Network Model Construction | A stoichiometric model of the relevant metabolic pathways is constructed, defining the atom transitions for each reaction. | Based on literature and genomic data.[6] |
| 3. Flux Estimation | An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion). | Software packages like INCA, Metran, or WUFlux.[21][22] |
| 4. Statistical Validation | A goodness-of-fit analysis is performed to ensure the model accurately represents the data. Confidence intervals are calculated for the estimated fluxes. | Chi-squared tests, sensitivity analysis.[11][12] |
Troubleshooting and Considerations
-
Isotopic Non-Steady State: If isotopic steady state is not reached, the interpretation of labeling patterns becomes more complex, requiring dynamic MFA approaches.[16][23]
-
Metabolite Leakage during Quenching: Some quenching methods, particularly those involving cold methanol, can cause metabolite leakage from cells.[18] This should be evaluated for the specific cell type being studied.
-
Choice of Analytical Platform: While GC-MS is robust for analyzing amino acids and some organic acids, LC-MS/MS is often preferred for analyzing a broader range of polar metabolites, including phosphorylated intermediates of glycolysis.[24]
-
Model Complexity: The complexity of the metabolic network model should be justified by the richness of the experimental data. Overly complex models may not be solvable with limited data.[6]
References
- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.
- Sauer, U. (2006). High-throughput metabolomics: from theory to practice. Current Opinion in Biotechnology, 17(1), 87-92.
- Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2011). NMR-based metabolic flux analysis. Methods in Molecular Biology, 708, 335-363.
- Mashego, M. R., Rumbold, K., De Mey, M., Vandamme, E., Soetaert, W., & Heijnen, J. J. (2007). Microbial production of organic acids: expanding the markets. Trends in Biotechnology, 25(1), 36-43.
- Crown, S. B., & Antoniewicz, M. R. (2013). Targeted metabolomic methods for 13C stable isotope labeling with uniformly labeled glucose and glutamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methods in Molecular Biology, 985, 21-33.
- Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology, 985, 333-347.
- Jones, J. G., & Sherry, A. D. (2003). In vivo 13C NMR for metabolic flux analysis. Methods in Molecular Biology, 234, 329-346.
- Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Determination of confidence intervals of metabolic fluxes estimated from 13C-labeling experiments. Metabolic Engineering, 9(4), 324-337.
-
NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]
- Thelen, J. J., & Ohlrogge, J. B. (2002). Metabolic engineering of fatty acid biosynthesis in plants. Metabolic Engineering, 4(1), 12-21.
- Abernathy, M., Wan, N., Shui, W., & Tang, Y. J. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316.
- Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
-
Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
-
ResearchGate. (2020). How to analyze 13C metabolic flux?. Retrieved from [Link]
- Tredwell, G. D., Bundy, J. G., & Leak, D. J. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. Metabolites, 8(4), 63.
- Lorenz, M. A., El-Azzouny, M. A., Kennedy, R. T., & Burant, C. F. (2011). Reducing time and increasing sensitivity in sample preparation for adherent mammalian cell metabolomics. Analytical Chemistry, 83(18), 7014-7021.
- Crown, S. B., & Antoniewicz, M. R. (2012). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 14(2), 150-161.
- Young, J. D. (2014). 13C flux analysis of cyanobacterial metabolism. Photosynthesis Research, 122(3), 255-265.
-
Vanderbilt University. (2014). 13C flux analysis of cyanobacterial metabolism. Retrieved from [Link]
- Yang, C., Hua, Q., & Shimizu, K. (2002). Metabolic flux analysis in Synechocystis using isotope distribution from 13C-labeled glucose. Metabolic Engineering, 4(3), 202-216.
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
- Fan, T. W. M., & Lane, A. N. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 1599.
- Li, X., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903.
- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 76, 231-256.
- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12.
- Xiong, X., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology, 154(2), 1001-1011.
- Du, J., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology and Bioengineering, 117(9), 2739-2750.
-
JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
- Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 663.
- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
-
Agilent Technologies. (n.d.). An Automated Dual Metabolite + Lipid Sample Preparation Workflow for Mammalian Cell. Retrieved from [Link]
- Ahn, W. S., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 633-645.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. 13 C flux analysis of cyanobacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Vistas in Drug Discovery: Applications of ¹³C-Cyanamide as a Versatile Isotopic Labeling Reagent and Synthetic Building Block
Introduction: The Significance of Stable Isotope Labeling with ¹³C-Cyanamide
In the intricate landscape of drug discovery and development, the ability to track molecules, elucidate metabolic pathways, and probe drug-target interactions at an atomic level is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool, offering a non-radioactive means to introduce a unique mass signature into molecules of interest. Among the repertoire of ¹³C-labeling reagents, ¹³C-cyanamide (H₂N¹³CN) stands out as a remarkably versatile and cost-effective building block. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, allows for its seamless integration into a wide array of synthetic transformations.[1]
This technical guide provides a comprehensive overview of the applications of ¹³C-cyanamide in drug discovery, with a focus on two key areas: the isotopic labeling of proteins for advanced proteomic and structural biology studies, and its use as a precursor in the synthesis of ¹³C-labeled small molecule libraries for drug metabolism and pharmacokinetic (DMPK) investigations. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the power of this reagent to accelerate the drug discovery pipeline.
Part 1: ¹³C-Cyanamide for Isotopic Labeling of Proteins via Guanidination
A fundamental challenge in proteomics and structural biology is the unambiguous identification and quantification of proteins and their modifications. ¹³C-Cyanamide offers an elegant solution through the specific modification of lysine residues, a process known as guanidination.
The Chemistry of Lysine Guanidination
The primary amine of the lysine side chain reacts with ¹³C-cyanamide under basic conditions to form a ¹³C-labeled homoarginine residue. This conversion has profound benefits for mass spectrometry-based proteomics. The resulting guanidinium group is more basic than the original amine, leading to enhanced ionization efficiency and more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), thereby improving protein identification and sequence coverage.[2][3]
Workflow for ¹³C-Guanidination of Proteins
Caption: Workflow for ¹³C-Guanidination of Proteins.
Detailed Protocol: ¹³C-Guanidination of a Target Protein for Mass Spectrometry
This protocol provides a general procedure for the ¹³C-guanidination of a purified protein. Optimization may be required depending on the specific protein's properties.
Materials:
-
Purified protein of interest (lyophilized or in a suitable buffer)
-
¹³C-Cyanamide (ensure high isotopic purity)
-
Ammonium hydroxide (NH₄OH), 7N solution
-
Trifluoroacetic acid (TFA), 10% solution
-
Desalting column (e.g., C18 spin column)
-
Mass spectrometer (MALDI-TOF or ESI-LC/MS/MS)
Procedure:
-
Protein Solubilization: Dissolve the protein sample in a buffer compatible with your downstream analysis. If lyophilized, reconstitute in a minimal volume of a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with 7N NH₄OH to achieve a final concentration that ensures a basic pH (typically around pH 10-11).[3]
-
Addition of ¹³C-Cyanamide: Add a solution of ¹³C-cyanamide to the protein mixture. A molar excess of ¹³C-cyanamide over lysine residues is typically required to drive the reaction to completion. A starting point is a 50-100 fold molar excess.
-
Incubation: Incubate the reaction mixture at 65°C for 30-60 minutes.[4] The optimal time and temperature may need to be determined empirically.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% TFA to acidify the solution.[5]
-
Purification: Remove excess reagents and buffer salts using a desalting column according to the manufacturer's protocol. Elute the ¹³C-guanidinated protein in a buffer suitable for mass spectrometry analysis (e.g., 0.1% TFA in 50% acetonitrile/water).
-
Mass Spectrometry Analysis: Analyze the labeled protein by mass spectrometry. A successful guanidination will result in a mass increase of 42.0218 Da for each modified lysine residue.[4]
Data Presentation: Expected Mass Shifts upon Guanidination
| Amino Acid Residue | Modification | Monoisotopic Mass Shift (Da) |
| Lysine | Guanidination | +42.0218 |
Application in NMR-based Structural Biology and Drug Screening
While mass spectrometry is a primary application, ¹³C-guanidination of lysine residues can also be a valuable tool for NMR-based studies. The introduction of a ¹³C label at specific sites on the protein surface allows for the monitoring of chemical shift perturbations upon ligand binding, providing insights into binding sites and conformational changes. This approach is analogous to the well-established technique of ¹³C-methylation of lysine residues for studying protein-protein interactions.[6][7]
Part 2: ¹³C-Cyanamide as a Synthetic Precursor for Labeled Drug Candidates
¹³C-Cyanamide is a versatile synthon for introducing a ¹³C label into a wide variety of small molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals.[1][8][9] This enables crucial studies in drug metabolism, pharmacokinetics (DMPK), and target engagement.
Synthesis of ¹³C-Labeled Guanidines and Heterocycles
¹³C-Cyanamide can be readily employed in cyclization reactions to generate ¹³C-labeled pyrimidines, triazines, and other heterocyclic systems.[9][10] These labeled compounds can then be used as internal standards in quantitative bioanalysis or as probes to trace the metabolic fate of a drug candidate.
Workflow for Synthesis of a ¹³C-Labeled Heterocycle
Caption: General workflow for the synthesis of a ¹³C-labeled heterocycle.
Exemplary Protocol: Synthesis of a ¹³C-Labeled Pyrimidine Intermediate
This protocol outlines the synthesis of a ¹³C-labeled guanidine intermediate, which can then be used to construct a pyrimidine ring, a common scaffold in many drugs.[1]
Materials:
-
Substituted aniline
-
¹³C-Cyanamide (50% aqueous solution)
-
Nitric acid
-
Appropriate solvent (e.g., ethanol)
-
Reflux apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Guanidine Formation: In a round-bottom flask, combine the substituted aniline with a 50% aqueous solution of ¹³C-cyanamide.
-
Acidification: Carefully add nitric acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and perform an appropriate aqueous workup to isolate the crude ¹³C-labeled guanidine salt.
-
Purification: Purify the ¹³C-labeled guanidine intermediate by recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic incorporation of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C-labeled guanidinyl carbon will exhibit a characteristic signal in the ¹³C NMR spectrum.
-
Cyclization: The purified ¹³C-labeled guanidine can then be reacted with a 1,3-dicarbonyl compound in a subsequent step to form the desired ¹³C-labeled pyrimidine.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the ¹³C-labeling can be unequivocally confirmed through mass spectrometry, where a precise mass shift corresponding to the number of incorporated ¹³C atoms will be observed. For small molecule synthesis, a combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation and verifies the position and extent of isotopic enrichment.
Conclusion: A Powerful Tool for Modern Drug Discovery
¹³C-Cyanamide is a versatile and powerful reagent that empowers researchers in drug discovery and development. Its application in protein labeling via guanidination enhances the capabilities of mass spectrometry for proteomics, while its role as a synthetic precursor facilitates the preparation of ¹³C-labeled drug candidates for critical DMPK studies. The adoption of the methodologies outlined in this guide will undoubtedly contribute to a deeper understanding of drug action and accelerate the journey from discovery to clinical application.
References
-
Kruger, R. G., et al. (2009). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 20(11), 2063-2074. [Link]
-
Ji, Q. C., et al. (2014). Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics. Rapid Communications in Mass Spectrometry, 28(13), 1477-1485. [Link]
-
Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]
-
Fraser, O. A., et al. (2023). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Methods, 218, 72-83. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of proteome research, 4(4), 1353-1360. [Link]
-
Wu, Y. X., et al. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 22(5), 569-580. [Link]
-
Inomata, K., et al. (2015). Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies. Journal of biomolecular NMR, 61(3-4), 227-235. [Link]
-
Katla, V. R., et al. (2013). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Chemical & pharmaceutical bulletin, 61(1), 25-32. [Link]
-
Inomata, K., & Tsumoto, K. (2015). Utilization of lysine 13C-methylation NMR for protein-protein interaction studies. Methods in molecular biology (Clifton, N.J.), 1261, 161-171. [Link]
-
Inomata, K. (2014). NMR Approach to Probe Protein-Protein Interactions Using 13C-Methylation of Lysine Residues. Hokkaido University. [Link]
-
Fraser, O. A., et al. (2023). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. National Science Foundation Public Access Repository. [Link]
-
Wu, Y. X., et al. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Europe PMC. [Link]
- Maryanoff, C. A. (1996). Preparation of substituted guanidines.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Dephoure, N., & Gygi, S. P. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Molecular & cellular proteomics : MCP, 11(6), O111.012829. [Link]
-
Wu, Y. X., et al. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Semantic Scholar. [Link]
-
Chien, C. H., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (Basel, Switzerland), 22(4), 615. [Link]
-
Wikipedia. (2024). Protein mass spectrometry. Wikipedia. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical chemistry, 74(8), 1884-1890. [Link]
-
Vasiliev, A. A., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(19), 2895-2903. [Link]
-
Wiefel, L., et al. (2011). Guanidination of Soluble Lysine-Rich Cyanophycin Yields a Homoarginine-Containing Polyamide. Applied and environmental microbiology, 77(4), 1195-1201. [Link]
-
Wikipedia. (2024). Cyanamide. Wikipedia. [Link]
-
Abuo-Rahma, G. E. D. A., & Abdel-Aziz, M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 13-22. [Link]
-
Jia, M., et al. (2018). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Scientific reports, 8(1), 1069. [Link]
-
Zhang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Tracing Nitrogen's Path: An In-Depth Guide to Utilizing Cyanamide-¹³C in Agricultural Studies
Introduction: The Quest for Nitrogen Efficiency in Modern Agriculture
Nitrogen (N) stands as the cornerstone of agricultural productivity, a critical component of amino acids, proteins, and nucleic acids that drive plant growth and yield. However, the application of synthetic nitrogen fertilizers is often a double-edged sword. While essential for feeding a growing global population, inefficient nitrogen use contributes to significant economic losses and pressing environmental concerns, including greenhouse gas emissions and water pollution[1][2]. To navigate this challenge, researchers require precise tools to unravel the intricate pathways of nitrogen within the soil-plant system. Stable isotope tracing, a powerful analytical technique, offers a window into these complex dynamics, allowing for the quantification of nitrogen uptake, allocation, and loss with unparalleled accuracy.
This comprehensive guide introduces the use of Cyanamide-¹³C (Ca¹³CN₂) as a novel tracer for elucidating nitrogen uptake and metabolism in agricultural studies. While ¹⁵N-labeled compounds are traditionally employed for nitrogen tracing, the use of a ¹³C-labeled nitrogen source provides a unique approach to track the carbon backbone of the cyanamide molecule as it undergoes transformation and assimilation. This allows for the differentiation of the applied nitrogen from native soil nitrogen and provides insights into the initial stages of nitrogen incorporation into the plant's metabolic machinery.
Calcium cyanamide has a long history as a slow-release nitrogen fertilizer.[3][4] Upon application to the soil, it undergoes a series of transformations, initially hydrolyzing to cyanamide (H₂NCN), which is then converted to urea (CO(NH₂)₂) and subsequently to plant-available ammonium (NH₄⁺)[5][6]. A portion of the cyanamide can also dimerize to form dicyandiamide (DCD), a known nitrification inhibitor that slows the conversion of ammonium to nitrate (NO₃⁻), thereby reducing the potential for nitrate leaching[6]. By labeling the carbon atom in the cyanamide molecule, we can trace its journey from the soil into the plant, providing valuable data on the efficiency of this unique nitrogen source.
This document provides a detailed protocol for researchers, scientists, and drug development professionals (in the context of agrochemicals) to effectively design and execute agricultural studies using Cyanamide-¹³C. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer guidance on data analysis and interpretation, all grounded in established scientific literature.
The Scientific Rationale: Why Use Cyanamide-¹³C?
The decision to employ Cyanamide-¹³C as a tracer is rooted in its distinct chemical properties and its role as a multi-functional nitrogen fertilizer. Here's a breakdown of the causal logic behind this experimental choice:
-
Tracing the Initial Assimilation Pathway: By labeling the carbon atom, we are directly tracking the initial molecular form of the applied nitrogen source as it is taken up and metabolized. This is distinct from using ¹⁵N-labeled ammonium or nitrate, which tracks the nitrogen atom after it has already been mineralized. This approach can provide insights into whether the plant can take up and assimilate organic nitrogen forms derived from cyanamide before its complete conversion to ammonium.
-
Slow-Release Dynamics and Nitrogen Use Efficiency: Calcium cyanamide's gradual conversion to plant-available nitrogen is one of its key agricultural benefits.[7] Using Cyanamide-¹³C allows for the precise quantification of how much of the applied nitrogen is taken up by the crop over its growth cycle. This data is crucial for assessing the true nitrogen use efficiency (NUE) of this fertilizer under various environmental conditions.
-
Investigating the Role of Dicyandiamide (DCD): The dimerization of cyanamide to DCD is a critical aspect of its function as a nitrification inhibitor. By using ¹³C-labeled cyanamide, it may be possible to trace the formation and fate of ¹³C-labeled DCD in the soil, offering a deeper understanding of its persistence and impact on the nitrogen cycle.
-
Complementary to ¹⁵N Studies: The use of Cyanamide-¹³C is not mutually exclusive with traditional ¹⁵N tracing. In fact, dual-labeling studies using both ¹³C- and ¹⁵N-labeled compounds can provide a more comprehensive picture of both carbon and nitrogen cycling within the agroecosystem.[4][7][8][9][10]
Experimental Workflow: From Synthesis to Analysis
The successful execution of a Cyanamide-¹³C tracing study involves a series of meticulous steps, from the synthesis of the labeled compound to the final isotopic analysis. The following workflow provides a comprehensive overview of the process.
Caption: A schematic overview of the experimental workflow for a Cyanamide-¹³C tracing study.
Part 1: Synthesis and Formulation of Cyanamide-¹³C
Note: The synthesis of isotopically labeled compounds should be performed by qualified chemists in a controlled laboratory setting.
The synthesis of ¹³C-labeled calcium cyanamide can be adapted from established methods for the production of unlabeled calcium cyanamide. A potential route involves the reaction of ¹³C-labeled urea with calcium oxide at elevated temperatures.[11]
Protocol 1: Synthesis of Calcium Cyanamide-¹³C (Adapted from US Patent 3,173,755A)
Materials:
-
¹³C-Urea (>98 atom % ¹³C)
-
Calcium oxide (CaO), anhydrous
-
High-temperature furnace or kiln
-
Inert gas supply (e.g., Nitrogen)
-
Mortar and pestle or grinder
-
Reaction vessel (e.g., closed kettle)
Procedure:
-
Mixing of Reactants: In a dry, inert atmosphere, thoroughly mix ¹³C-urea and calcium oxide in a molar ratio of approximately 3:1.
-
Initial Reaction: Place the mixture in a closed reaction vessel and heat to approximately 300°C. The reaction will proceed with the evolution of ammonia gas, and the mixture will solidify.
-
Grinding: After cooling to room temperature, carefully remove the solid residue and grind it into a fine powder using a mortar and pestle.
-
Formation of Calcium Cyanamide-¹³C: Transfer the powdered intermediate into a rotary kiln or furnace. Heat the material to approximately 700°C for one hour while passing a current of inert nitrogen gas through the furnace to remove any evolved carbon dioxide.
-
Cooling and Storage: After the reaction is complete, allow the product to cool to room temperature under an inert atmosphere. The resulting graphite-free Calcium Cyanamide-¹³C should be stored in a desiccator to prevent reaction with atmospheric moisture.
Formulation of the Labeled Fertilizer:
The synthesized Calcium Cyanamide-¹³C can be formulated for application by mixing it with an inert carrier, such as sand or talc, to ensure even distribution in the field or pots. The final concentration of Cyanamide-¹³C in the formulation should be carefully calculated to deliver the desired application rate.
Part 2: Experimental Design and Application
A robust experimental design is crucial for obtaining meaningful and interpretable results. Key considerations include the choice of crop, soil type, application rate, and sampling time points.
Experimental Setup:
-
Pot vs. Field Studies: Pot studies in a greenhouse offer a controlled environment to minimize variability and are ideal for initial investigations. Field studies, while more complex, provide data that is more representative of real-world agricultural conditions.
-
Control Groups: It is essential to include control groups in the experimental design. These should include:
-
An unlabeled control (receiving the same amount of nitrogen from unlabeled calcium cyanamide).
-
A zero-nitrogen control (to determine the baseline ¹³C abundance in the plants and soil).
-
-
Replication: Each treatment should be replicated at least three to five times to ensure statistical validity.
Application Protocol:
-
Pre-application Soil Sampling: Collect baseline soil samples from the experimental plots or pots to determine the natural ¹³C abundance.
-
Fertilizer Application: Evenly apply the formulated Cyanamide-¹³C fertilizer to the soil surface. For optimal results, incorporate the fertilizer into the top 5-10 cm of the soil to facilitate its conversion to plant-available forms.
-
Watering: After application, the soil should be moistened to initiate the decomposition of the cyanamide. Maintain adequate soil moisture throughout the experiment.
-
Waiting Period: A waiting period of 7-14 days between fertilizer application and planting is recommended to allow for the initial conversion of cyanamide and to avoid any potential phytotoxic effects on young seedlings.
Part 3: Sample Collection and Preparation
A well-defined sampling strategy is critical for capturing the dynamics of ¹³C uptake and allocation over time.
Sampling Protocol:
-
Plant Sampling: At predetermined time points throughout the growing season (e.g., vegetative stage, flowering, and maturity), harvest the above-ground biomass (shoots and leaves) and below-ground biomass (roots) from each replicate.
-
Soil Sampling: At the same time points, collect soil cores from each plot or pot. It is advisable to sample at different depths to assess the movement of the labeled nitrogen in the soil profile.
-
Sample Separation: Separate the plant samples into different tissues (e.g., leaves, stems, roots, and grains) to analyze the allocation of the ¹³C label.
-
Sample Preparation for Isotopic Analysis:
-
Plant Samples: Thoroughly wash the plant tissues with deionized water to remove any adhering soil particles. Dry the samples in an oven at 60-70°C to a constant weight. Grind the dried plant material to a fine, homogeneous powder using a ball mill or a Wiley mill.
-
Soil Samples: Air-dry the soil samples and pass them through a 2-mm sieve to remove stones and large organic debris. A sub-sample should be finely ground for isotopic analysis.
-
Part 4: ¹³C Enrichment Analysis by EA-IRMS
Isotope Ratio Mass Spectrometry (IRMS) coupled with an Elemental Analyzer (EA) is the gold standard for determining the ¹³C enrichment in solid samples like plant and soil material.[12]
Analytical Protocol (EA-IRMS):
-
Sample Weighing: Accurately weigh a small amount of the finely ground plant or soil sample (typically 1-5 mg) into a tin capsule.
-
Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically around 1000°C) where it is instantaneously combusted in the presence of oxygen. This converts all the carbon in the sample to carbon dioxide (CO₂).
-
Gas Purification and Separation: The resulting gases are passed through a series of reduction columns and water traps to remove interfering compounds. The purified CO₂ is then separated from other gases by gas chromatography.
-
Isotope Ratio Measurement: The purified CO₂ is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, from which the ¹³C abundance is calculated.
-
Data Expression: The results are typically expressed in terms of δ¹³C (delta ¹³C), which is the per mil (‰) deviation from the Vienna Pee Dee Belemnite (VPDB) international standard. For tracer studies, the results are often expressed as atom percent ¹³C.
Data Analysis and Interpretation
The primary data obtained from the EA-IRMS analysis will be the atom percent ¹³C for each plant and soil sample. This data can be used to calculate several key parameters:
-
Percentage of Carbon Derived from Fertilizer (%CdfF): This is a crucial metric that quantifies the proportion of carbon in a specific plant tissue or soil pool that originated from the applied Cyanamide-¹³C. It is calculated using the following formula:
%CdfF = [(Atom % ¹³C in sample - Atom % ¹³C in control) / (Atom % ¹³C in fertilizer - Atom % ¹³C in control)] x 100
-
Nitrogen Uptake Efficiency (NUE): By combining the %CdfF data with the total carbon and nitrogen content of the plant tissues, the uptake of nitrogen from the Cyanamide-¹³C fertilizer can be estimated.
Table 1: Example Data for ¹³C Enrichment in Wheat Tissues
| Plant Tissue | Atom % ¹³C (Control) | Atom % ¹³C (Cyanamide-¹³C Treated) | %C Derived from Fertilizer |
| Roots | 1.089 | 1.150 | 0.69% |
| Shoots | 1.090 | 1.210 | 1.35% |
| Grains | 1.091 | 1.350 | 2.85% |
Note: The above data is illustrative and the actual enrichment will depend on experimental conditions.
Nitrogen Transformation and Uptake Pathway
The following diagram illustrates the hypothesized pathway of nitrogen from Cyanamide-¹³C into the plant.
Caption: The transformation pathway of Cyanamide-¹³C in the soil and its subsequent uptake and assimilation by the plant.
Potential Challenges and Considerations
-
Polymerization to Dicyandiamide (DCD): The dimerization of cyanamide to DCD is a key feature of this fertilizer, but it can also complicate the interpretation of ¹³C tracing data. The ¹³C label will be incorporated into the DCD molecule, which is more resistant to microbial degradation. It is important to consider the potential for a portion of the applied ¹³C to be sequestered in this form in the soil.
-
Volatilization: While cyanamide itself is not highly volatile, the ammonia produced from its decomposition can be lost to the atmosphere. This represents a potential pathway for the loss of nitrogen from the system, although the ¹³C label would remain in the soil.
-
Cost and Availability: The synthesis of custom-labeled isotopic tracers can be expensive. Careful planning and optimization of the experimental design are necessary to maximize the value of the investment.
Conclusion
The use of Cyanamide-¹³C as a tracer in agricultural studies offers a powerful and nuanced approach to understanding the fate and efficiency of this unique nitrogen fertilizer. By providing a direct means to track the carbon backbone of the cyanamide molecule, researchers can gain valuable insights into its transformation in the soil, its uptake by crops, and its overall contribution to plant nutrition. The protocols and guidelines presented in this document provide a solid foundation for designing and implementing successful tracing studies with Cyanamide-¹³C, ultimately contributing to the development of more sustainable and efficient nitrogen management practices in agriculture.
References
-
Beste, D. J. V., et al. (2011). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 7, 483. [Link]
-
Elementar Analysensysteme GmbH. (n.d.). Using Isotope Ratio Mass Spectrometry for Precise δ13C Measurements in Soil Studies. [Link]
-
Di Gioia, F., et al. (2017). Calcium Cyanamide Effects on Nitrogen Use Efficiency, Yield, Nitrates, and Dry Matter Content of Lettuce. Agronomy Journal, 109(1), 354-362. [Link]
-
Avice, J. C., et al. (1996). Nitrogen and Carbon Flows Estimated by 15N and 13C Pulse-Chase Labeling During Regrowth of Alfalfa. Plant Physiology, 112(1), 281-290. [Link]
-
Cornforth, I. S. (1971). Calcium cyanamide in agriculture. Soils and Fertilizers, 34(5), 463-470. [Link]
-
Fang, Y., et al. (2017). Nitrogen Fertilizer and Straw Applications Affect Uptake of 13C,15N-Glycine by Soil Microorganisms in Wheat Growth Stages. PLoS ONE, 12(1), e0169016. [Link]
-
IAEA. (2001). Use of isotope and radiation methods in soil and water management and crop nutrition. IAEA-TECDOC-1224. [Link]
- Merck Index. (1989). An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Merck & Co., Inc.
-
Sutton, M. A., et al. (2019). Nitrogen: Grasping the Challenge. Centre for Ecology & Hydrology. [Link]
-
Tissier, M., et al. (2018). Organic Nitrogen Uptake and Assimilation in Cucumis sativus Using Position-Specific Labeling and Compound-Specific Isotope Analysis. Frontiers in Plant Science, 9, 1629. [Link]
- Picard, J. L., & Blais, M. (1965). U.S. Patent No. 3,173,755. U.S.
-
U.S. Geological Survey. (2003). Use of isotopically labeled fertilizer to trace nitrogen fertilizer contributions to surface, soil, and ground water. USGS Publications Warehouse. [Link]
-
van den Bor, G., et al. (2005). Minimal Sampling Protocol for Accurate Estimation of Urea Production: A Study With Oral [13C]urea in Fed and Fasted Piglets. Clinical Nutrition, 24(1), 93-100. [Link]
-
Yudkoff, M., et al. (2008). Measuring In Vivo Ureagenesis With Stable Isotopes. Journal of Inherited Metabolic Disease, 31(Suppl 2), 233-239. [Link]
-
Alzchem. (n.d.). Product Calcium Cyanamide. [Link]
-
MDPI. (2023). Harnessing Nitrogen-Fixing Cyanobacteria for Sustainable Agriculture: Opportunities, Challenges, and Implications for Food Security. International Journal of Molecular Sciences, 24(13), 10983. [Link]
-
INMS. (2019). Nitrogen: Grasping the Challenge (Summary Version). [Link]
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Frontiers | Organic Nitrogen Uptake and Assimilation in Cucumis sativus Using Position-Specific Labeling and Compound-Specific Isotope Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. Nitrogen Fertilizer and Straw Applications Affect Uptake of 13C,15N-Glycine by Soil Microorganisms in Wheat Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 9. Nitrogen and Carbon Flows Estimated by 15N and 13C Pulse-Chase Labeling during Regrowth of Alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrogen Fertilizer and Straw Applications Affect Uptake of 13C,15N-Glycine by Soil Microorganisms in Wheat Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. Use of isotopically labeled fertilizer to trace nitrogen fertilizer contributions to surface, soil, and ground water [pubs.usgs.gov]
Application Notes and Protocols for Incorporating Cyanamide-¹³C in Cell Culture
Introduction: Unveiling Cellular Metabolism with Cyanamide-¹³C
Stable isotope-resolved metabolomics (SIRM) has become an indispensable tool for elucidating the intricate network of metabolic pathways that govern cellular function.[1] By introducing molecules labeled with stable isotopes, such as ¹³C, into a biological system, researchers can trace the transformation of these molecules and quantify the flux through various metabolic pathways.[2][3] While uniformly ¹³C-labeled glucose and amino acids are the most commonly used tracers, there is a growing need for novel labeled compounds to probe specific metabolic nodes. Cyanamide-¹³C (¹³CH₂N₂) is an emerging tracer with the potential to provide unique insights into nitrogen metabolism and the urea cycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for incorporating Cyanamide-¹³C into cell culture experiments.
Cyanamide is a small, water-soluble molecule that can readily cross cell membranes.[4][5] In biological systems, it is primarily metabolized by cyanamide hydratase to urea, which then enters the urea cycle.[5][6] By using Cyanamide-¹³C, the labeled carbon atom can be traced through the urea cycle and into connected pathways, offering a powerful method to study the activity of this crucial metabolic hub. The urea cycle is central to the detoxification of ammonia, a byproduct of amino acid catabolism, and its dysregulation is implicated in various diseases.[7][8]
This guide provides detailed, step-by-step protocols for the safe and effective use of Cyanamide-¹³C in mammalian cell culture, from media preparation and cell labeling to sample harvesting and preparation for mass spectrometry analysis. We will also discuss the critical considerations for experimental design, data interpretation, and troubleshooting to ensure the generation of robust and reproducible results.
I. Properties and Handling of Cyanamide-¹³C
A thorough understanding of the physicochemical properties of Cyanamide-¹³C is essential for its successful application in cell culture.
Chemical and Physical Properties
Cyanamide-¹³C is a stable isotope-labeled version of cyanamide, where the carbon atom is replaced with its heavy isotope, ¹³C. Commercially available Cyanamide-¹³C is typically a crystalline solid.[2][9] Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | ¹³CH₂N₂ | [10] |
| Molecular Weight | 43.03 g/mol | [7][10][11] |
| Appearance | Colorless deliquescent crystals or off-white to pale yellow low-melting solid | [4][10] |
| Melting Point | 45-46 °C | [1][2][9] |
| Solubility | Soluble in water, alcohols, ethers, and esters. | [12] |
| Storage Temperature | 2-8°C | [1][2] |
Stability and Preparation of Stock Solutions
Aqueous solutions of cyanamide are most stable in a pH range of 4.0 to 5.0.[12][13] Above pH 6, dimerization to dicyandiamide can occur, while at a pH below 4, hydrolysis to urea is accelerated. Therefore, it is critical to maintain the pH of the stock solution and the final culture medium within the optimal range.
Protocol for Preparing a 100 mM Cyanamide-¹³C Stock Solution:
-
Materials:
-
Cyanamide-¹³C (e.g., Sigma-Aldrich)
-
Sterile, nuclease-free water
-
Sterile, pH-adjusted (pH 4.0-4.5) buffer (e.g., 10 mM sodium phosphate buffer)
-
Sterile, conical tubes
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of Cyanamide-¹³C powder. For a 1 mL 100 mM stock solution, weigh 4.303 mg.
-
Dissolve the powder in a sterile, pH-adjusted buffer to the desired final volume.
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
-
II. Experimental Design and Cell Culture Protocols
Careful experimental design is paramount for obtaining meaningful results from stable isotope tracing studies.
Key Considerations for Experimental Design:
-
Cell Line Selection: The choice of cell line will depend on the research question. It is advisable to use cell lines with well-characterized metabolic phenotypes.
-
Tracer Concentration: The optimal concentration of Cyanamide-¹³C should be determined empirically for each cell line. It is crucial to use a concentration that allows for sufficient labeling without inducing cytotoxicity.
-
Labeling Time: The duration of labeling will depend on the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling period to reach isotopic steady state.
-
Control Groups: Appropriate controls are essential for data interpretation. These should include:
-
Unlabeled control: Cells grown in medium without Cyanamide-¹³C.
-
Vehicle control: Cells treated with the same buffer used to dissolve the Cyanamide-¹³C.
-
Cytotoxicity Assessment
Before initiating labeling experiments, it is crucial to determine the cytotoxic potential of cyanamide on the chosen cell line. This is typically done by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50).
Protocol for Determining the IC50 of Cyanamide:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Prepare a serial dilution of unlabeled cyanamide in complete cell culture medium. Add the different concentrations to the wells, including a vehicle control.
-
Incubation: Incubate the plate for a period that corresponds to the intended labeling time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Plot the cell viability against the log of the cyanamide concentration and fit a dose-response curve to determine the IC50 value.
| Cell Line | Reported IC50 of Cyanamide/Related Compounds | Notes |
| HeLa | IC50 values for various compounds reported in the µM range.[3][10][14] | Specific IC50 for cyanamide needs to be determined empirically. |
| HEK293 | No significant effects on viability with cylindrospermopsin (a cyanotoxin) up to 25 µg/mL.[15] | Indicates potential for higher tolerance, but specific testing for cyanamide is necessary. |
| A549 | IC50 values for various compounds reported in the µM range.[16][17][18] | Specific IC50 for cyanamide needs to be determined empirically. |
Note: The IC50 values can vary significantly depending on the specific compound, cell line, and experimental conditions. The provided data is for general guidance, and it is imperative to perform a cytotoxicity assay for the specific cell line and unlabeled cyanamide being used.
Protocol for ¹³C-Labeling of Adherent Cells:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM or RPMI-1640) with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled metabolites. Add the Cyanamide-¹³C stock solution to the medium to achieve the desired final concentration (typically in the low µM range, well below the determined IC50). Ensure the final pH of the medium is between 7.2 and 7.4.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined labeling time in a standard cell culture incubator (37°C, 5% CO₂).
-
Sample Harvesting: Proceed to the quenching and metabolite extraction protocol.
III. Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to preserve the metabolic state of the cells at the time of harvesting and to efficiently extract the metabolites of interest.
Quenching and Metabolite Extraction
Quenching is the rapid inactivation of enzymatic activity to halt metabolism.[1][4][19] This is followed by the extraction of intracellular metabolites.
Protocol for Quenching and Extraction of Intracellular Metabolites from Adherent Cells:
-
Materials:
-
Liquid nitrogen
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C
-
-
Procedure:
-
Quenching:
-
Place the cell culture plate on a bed of dry ice or a pre-chilled metal block.
-
Quickly aspirate the labeling medium.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.
-
-
Extraction:
-
Add cold (-80°C) 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).
-
Use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
-
Drying:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
-
Storage:
-
Store the dried metabolite pellet at -80°C until analysis.
-
-
IV. LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the sensitive and specific detection of ¹³C-labeled metabolites.[20][21][22]
Metabolic Fate of Cyanamide-¹³C
The primary metabolic fate of Cyanamide-¹³C is its conversion to ¹³C-urea.[5] This ¹³C-labeled urea can then be traced through the urea cycle and into other interconnected metabolic pathways.
LC-MS/MS Method Development
A targeted LC-MS/MS method should be developed to quantify ¹³C-labeled urea and other potential downstream metabolites.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often suitable for the separation of polar metabolites like urea and amino acids.[21]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity. For each metabolite, the transitions for both the unlabeled (M+0) and the ¹³C-labeled isotopologues need to be determined.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Urea (Unlabeled) | 61.0 | 44.0 | [7] |
| ¹³C-Urea | 62.0 | 45.0 | |
| Arginine (Unlabeled) | 175.1 | 70.1 | |
| ¹³C-Arginine | Varies depending on labeling | Varies | |
| Ornithine (Unlabeled) | 133.1 | 70.1 | |
| ¹³C-Ornithine | Varies depending on labeling | Varies |
Note: The specific precursor and product ions may vary depending on the LC-MS/MS system and ionization conditions. These should be optimized empirically.
V. Data Analysis and Interpretation
The analysis of stable isotope labeling data requires specialized software and a clear understanding of the underlying principles.
-
Peak Integration: Integrate the peak areas for each MRM transition corresponding to the different isotopologues of the metabolites of interest.
-
Correction for Natural Isotope Abundance: The raw peak areas must be corrected for the natural abundance of ¹³C and other isotopes.[22]
-
Calculation of Fractional Enrichment: The fractional enrichment of ¹³C in each metabolite is calculated as the ratio of the abundance of the ¹³C-labeled isotopologue to the total abundance of all isotopologues of that metabolite.
-
Metabolic Flux Analysis (MFA): The fractional enrichment data can be used as input for metabolic flux analysis software to calculate the rates of metabolic reactions.[23]
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Low ¹³C Incorporation | - Insufficient labeling time.- Low tracer concentration.- High concentration of unlabeled compound in the medium. | - Perform a time-course experiment to determine optimal labeling time.- Increase the concentration of Cyanamide-¹³C (while staying below cytotoxic levels).- Use dialyzed serum. |
| High Cell Death | - Cyanamide concentration is too high. | - Perform a thorough cytotoxicity assay to determine the appropriate working concentration. |
| Poor Metabolite Extraction | - Inefficient quenching.- Inappropriate extraction solvent. | - Ensure rapid and complete quenching with liquid nitrogen.- Optimize the extraction solvent and protocol for the metabolites of interest. |
| Variable Results | - Inconsistent cell culture conditions.- Inaccurate pipetting. | - Maintain consistent cell seeding densities and growth conditions.- Use calibrated pipettes and ensure accurate reagent preparation. |
VII. References
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Aqueous cyanamide solutions stabilization process. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Cyanamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Hydrogen Cyanamide. (n.d.). Alzchem. Retrieved January 15, 2026, from [Link]
-
Quenching Methods for the Analysis of Intracellular Metabolites. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Candidate reference measurement procedure for determination of urea in serum by liquid chromatography-tandem mass spectrometry. (n.d.). BIPM. Retrieved January 15, 2026, from [Link]
-
Cytotoxic Activity of the Baltic Cyanobacterium Pseudanabaena galeata CCNP1313. (2022). PMC. Retrieved January 15, 2026, from [Link]
-
IC 50 of the tested compounds against Hela cells. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Determination of IC50 values obtained from the cytotoxicity... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Cyanine mitochondrial dye with slightly selective cytotoxicity against A549 cancerous cells. (2021). PubMed. Retrieved January 15, 2026, from [Link]
-
Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. (2013). Bioanalysis Zone. Retrieved January 15, 2026, from [Link]
-
13C metabolic flux analysis in cell line and bioprocess development. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019). PMC. Retrieved January 15, 2026, from [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Development of a multi‐matrix LC–MS/MS method for urea quantitation and its application in human respiratory disease studies. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
IC 50 of compounds against HeLa cells. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
[13C]-urea detection: metabolic conversion and post-processing analysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Urea-13C?. (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Reactions of cyanide in mammalian cells. CN‐ is a strong‐field ligand... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Regulation of mammalian cellular metabolism by endogenous cyanide production. (2022). Nature Communications. Retrieved January 15, 2026, from [Link]
-
Combating drug resistance in cancer cells: Cooperative effect of green tea and turmeric with chemotherapeutic drug. (n.d.). Young Scientists Journal. Retrieved January 15, 2026, from [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from [Link]
-
Urea cycle. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Cyanamide in plant metabolism. (n.d.). Academic Journals. Retrieved January 15, 2026, from [Link]
-
Carbonic anhydrase catalyzes cyanamide hydration to urea: is it mimicking the physiological reaction?. (n.d.). UniProt. Retrieved January 15, 2026, from [Link]
-
In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc. (n.d.). Spandidos Publications. Retrieved January 15, 2026, from [Link]
-
Regulation of mammalian cellular metabolism by endogenous cyanide production. (2022). PMC. Retrieved January 15, 2026, from [Link]
-
Cytotoxicity analysis of synthesized compounds against HEK-293 cells... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. Retrieved January 15, 2026, from [Link]
-
Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline. (2018). PMC. Retrieved January 15, 2026, from [Link]
-
Mechanism and target of urea. a-g, Effect of cyanate on mice. a, Serum... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Genomics of Urea Transport and Catabolism in Cyanobacteria: Biotechnological Implications. (2019). PMC. Retrieved January 15, 2026, from [Link]
Sources
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 6. uniprot.org [uniprot.org]
- 7. bipm.org [bipm.org]
- 8. Urea cycle - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 13. Intracellular metabolomics extraction [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyanine mitochondrial dye with slightly selective cytotoxicity against A549 cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cyanamide-¹³C in Environmental Fate and Degradation Studies
Prepared by: Senior Application Scientist
Introduction: The Imperative for Isotopic Labeling in Environmental Risk Assessment
Cyanamide (CH₂N₂) is an agricultural chemical used as a fertilizer and plant growth regulator.[1][2] Its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and transformation pathways to ensure its safe use. Environmental fate studies are critical for assessing the potential risks of chemical compounds.[3] Traditional analytical methods, while effective for detecting the parent compound, often struggle to provide a complete picture of its degradation, including the formation of transient metabolites and non-extractable residues. The use of isotopically labeled compounds, particularly with stable isotopes like Carbon-13 (¹³C), offers a robust solution to these challenges.[4][5]
Cyanamide-¹³C serves as a powerful tool for researchers, providing a clear and unambiguous way to trace the molecule's journey through various environmental compartments. Unlike studies with non-labeled compounds, the ¹³C label allows for a complete mass balance, ensuring that all transformation products, including volatile compounds like ¹³CO₂, are accounted for.[6][7] This level of detail is not merely an academic exercise; it is a regulatory expectation. Agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have established guidelines that often recommend or require the use of radiolabeled or stable isotope-labeled compounds for registration studies to ensure a comprehensive understanding of a chemical's environmental behavior.[8][9]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of Cyanamide-¹³C in environmental fate and degradation studies, covering experimental design, detailed protocols for key studies, and analytical methodologies.
Part 1: Strategic Experimental Design for Cyanamide-¹³C Studies
The success of an environmental fate study hinges on a well-thought-out experimental design. The use of Cyanamide-¹³C introduces specific considerations that must be addressed to ensure the data generated is both accurate and meaningful.
The Rationale for ¹³C Label Placement
The position of the ¹³C label within the cyanamide molecule is a critical decision. For cyanamide, the molecule contains only one carbon atom, making the choice straightforward: the label should be on this carbon. This ensures that the label is present in the most stable part of the molecule and will be carried through the major degradation pathways.[7] This strategic placement allows for the tracking of all significant transformation products.
Determining Specific Activity and Application Rates
While ¹³C is a stable isotope, its use in conjunction with mass spectrometry allows for highly sensitive detection. The amount of Cyanamide-¹³C applied to the test systems should be relevant to the expected environmental concentrations resulting from its agricultural use. The specific activity of the labeled material should be high enough to be detected and quantified in all relevant compartments (soil, water, air) and at all sampling time points throughout the study.
Selection of Environmental Matrices
The choice of soil, water, and sediment for testing should reflect the environments where cyanamide is likely to be found. Key factors to consider include:
-
Soil: Select soils with varying properties (e.g., pH, organic matter content, texture, microbial activity) that are representative of agricultural areas where cyanamide is used.
-
Water: Both surface water and groundwater may be relevant. The pH of the water is a critical factor, as cyanamide's stability is pH-dependent.[10]
-
Sediment: For aquatic systems, sediment plays a crucial role in the accumulation and degradation of chemicals.
Part 2: Core Protocols for Environmental Fate Studies
The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are adapted for the use of Cyanamide-¹³C.[3][8]
Protocol: Aerobic Soil Metabolism (Adapted from OECD 307)
This study is designed to determine the rate and pathway of aerobic degradation of Cyanamide-¹³C in soil.
Methodology:
-
Soil Preparation: Use fresh, sieved soil with a known microbial activity. Adjust the moisture content to 40-60% of its maximum water-holding capacity.
-
Test Substance Application: Prepare a stock solution of Cyanamide-¹³C. Apply the solution evenly to the soil surface to achieve the desired concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system. This system allows for the continuous trapping of volatile organic compounds and ¹³CO₂.
-
Trapping Volatiles: Pass a stream of CO₂-free, humidified air over the soil. Use appropriate traps (e.g., ethylene glycol for volatile organics, potassium hydroxide or soda lime for ¹³CO₂) to capture any airborne transformation products.
-
Sampling: Collect soil samples and trap contents at predetermined intervals over a period of up to 120 days.
-
Analysis: Extract the soil samples with a suitable solvent (e.g., 2% acetic acid).[11] Analyze the extracts and trap contents to identify and quantify Cyanamide-¹³C and its transformation products.
Protocol: Aquatic Sediment Systems (Adapted from OECD 308)
This study evaluates the degradation and partitioning of Cyanamide-¹³C in a water-sediment system.
Methodology:
-
System Preparation: Collect water and sediment from a natural source. Allow the systems to stabilize in the laboratory for a period before treatment.
-
Test Substance Application: Apply Cyanamide-¹³C to the water phase of the system.
-
Incubation: Incubate the systems in the dark at a controlled temperature. The headspace should be purged with air or nitrogen to maintain aerobic or anaerobic conditions, respectively, and to trap any volatile products.
-
Sampling: At various time points, separate and sample the water and sediment phases.
-
Analysis: Analyze the water phase directly. Extract the sediment to determine the concentration of the parent compound and its metabolites. Analyze the volatile traps as well.
Part 3: Analytical Methodologies for ¹³C-Labeled Compounds
The key advantage of using Cyanamide-¹³C is the ability to conduct a complete mass balance. This requires robust analytical methods to track the label through all environmental compartments.
Sample Extraction and Cleanup
-
Soil and Sediment: Extraction can be performed using a 2% acetic acid solution followed by centrifugation and filtration.[11] Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Water: Water samples may be analyzed directly or after a concentration step, such as SPE.
Quantification and Identification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the preferred analytical technique.[12]
-
HPLC-MS/MS: This allows for the separation, identification, and quantification of Cyanamide-¹³C and its degradation products. The mass spectrometer can be set to specifically detect the ¹³C-labeled ions, providing high selectivity and sensitivity.
-
¹³CO₂ Analysis: The amount of ¹³CO₂ trapped can be determined by liquid scintillation counting (if using ¹⁴C) or by conversion to a measurable form for analysis by Isotope Ratio Mass Spectrometry (IRMS).
Data Presentation: Expected Degradation Parameters
| Parameter | Soil | Water | Sediment |
| DT₅₀ (50% Dissipation Time) | 2-10 days | pH-dependent | 5-20 days |
| DT₉₀ (90% Dissipation Time) | 10-30 days | pH-dependent | 20-60 days |
| Major Degradation Products | ¹³C-Urea, ¹³CO₂ | ¹³C-Urea | ¹³C-Urea, Non-extractable residues |
| % Mineralization (¹³CO₂) | 30-60% | <10% | 10-40% |
| % Bound Residues | 10-25% | N/A | 20-50% |
Note: The values presented are illustrative and will vary depending on the specific experimental conditions.
Part 4: Elucidating Degradation Pathways and Visualizing Workflows
A primary goal of using Cyanamide-¹³C is to elucidate its degradation pathway.
The Degradation Pathway of Cyanamide
Cyanamide in the environment primarily degrades through hydrolysis to form urea.[1] This process can be abiotic but is significantly accelerated by microbial activity, specifically by the enzyme cyanamide hydratase, which has been identified in fungi such as Myrothecium verrucaria.[1][2] The resulting urea is then further hydrolyzed by the urease enzyme to ammonia and carbon dioxide.[2]
Caption: The aerobic degradation pathway of Cyanamide-¹³C.
Experimental Workflow
The overall workflow for a Cyanamide-¹³C environmental fate study is a multi-step process that requires careful planning and execution.
Caption: General workflow for Cyanamide-¹³C environmental fate studies.
Conclusion
The use of Cyanamide-¹³C is indispensable for conducting thorough and regulatory-compliant environmental fate and degradation studies. The stable isotope label provides an unparalleled level of accuracy for tracing the compound's transformation pathways and establishing a complete mass balance. By following well-designed protocols and employing sensitive analytical techniques, researchers can generate the high-quality data necessary to accurately assess the environmental risk profile of cyanamide, ensuring its responsible and sustainable use in agriculture.
References
- International Atomic Energy Agency. (n.d.). Use of IsotopicTracers in Pesticide and Environmental Contamination Research.
-
Hossain, A., et al. (2021). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. Molecules, 26(15), 4412. Retrieved from [Link]
- Selcia. (n.d.). REACH European Chemicals Agency (ECHA) – Regulatory Guidance on use of Radiolabelled Compounds.
- Selcia. (n.d.). Registration Studies Using 14C Radiolabelled Compounds.
-
Kim, S., et al. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. Applied Sciences, 12(24), 12693. Retrieved from [Link]
-
Hossain, A., et al. (2021). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. PubMed. Retrieved from [Link]
-
Cui, G., et al. (2021). Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review. RSC Advances, 11(43), 26861-26872. Retrieved from [Link]
-
Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. Retrieved from [Link]
-
Labcorp. (2024). How to run successful eFate studies for industrial chemicals. Retrieved from [Link]
-
Charles River. (n.d.). Environmental Fate Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]
-
Eawag. (1999). Cyanamide Degradation Pathway. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanamide. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link]
-
Anthony, C., & Zatman, L. J. (1975). The microbial metabolism of C1 compounds. The electron-transport chain of Pseudomonas AM1. Biochemical Journal, 146(2), 349–356. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Retrieved from [Link]
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. Cyanamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. criver.com [criver.com]
- 4. iaea.org [iaea.org]
- 5. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inside.battelle.org [inside.battelle.org]
- 7. labcorp.com [labcorp.com]
- 8. Radiolabelled Compounds Regulatory Guidance | Selcia [selcia.com]
- 9. 14C Radiolabeled Compounds Registration Studies | Selcia [selcia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Probing Molecular Architecture with Solid-State NMR of 13C-Cyanamide Labeled Systems
Abstract
Site-specific isotopic labeling is a cornerstone of modern biomolecular solid-state NMR (ssNMR), enabling the targeted investigation of structure, dynamics, and intermolecular interactions in systems intractable by other high-resolution methods. This guide provides an in-depth exploration of techniques centered on the use of ¹³C-cyanamide as a labeling precursor for modifying cysteine residues. S-cyanylation offers a precise method to introduce an isolated ¹³C spin probe into a protein of interest. We detail the strategic rationale, step-by-step protocols for protein labeling and ssNMR analysis, and the theoretical underpinnings of key experiments, including Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational-Echo Double-Resonance (REDOR). This document is intended for researchers in structural biology and drug development seeking to leverage ssNMR to answer specific questions about molecular conformation and binding interfaces.
The Strategic Advantage of ¹³C-Cyanamide Labeling
Solid-state NMR spectroscopy provides atomic-level insight into non-crystalline, insoluble, or very large biomolecular assemblies like membrane proteins, amyloid fibrils, and cellular complexes.[1][2] However, uniformly labeled (U-¹³C, ¹⁵N) samples often produce densely crowded spectra that are difficult to assign and interpret. Selective isotopic labeling circumvents this challenge by placing NMR-active nuclei at specific, functionally relevant locations.[3]
The ¹³C-cyanamide label is particularly powerful for several reasons:
-
Chemical Specificity: Cyanamide chemistry can be targeted to the thiol group of cysteine residues, one of the least abundant amino acids, allowing for precise installation of the label at a desired location, often introduced via site-directed mutagenesis.[4]
-
Spectroscopic Isolation: The cyanamide carbon (R-S-¹³C≡N) exhibits a chemical shift in a region of the ¹³C spectrum that is typically uncongested, making it an excellent resolved probe. The ¹³C chemical shift for cyanamide is approximately 117-122 ppm, distinct from most protein backbone and sidechain resonances.[5]
-
A Spectroscopic Ruler: The isolated ¹³C label serves as an ideal anchor point for distance measurements to other nuclei (e.g., ¹⁵N, ³¹P, ¹⁹F) using dipolar recoupling techniques like REDOR.[6][7] This allows for the precise determination of intramolecular conformations or intermolecular interfaces, such as in a protein-ligand complex.[8]
This guide focuses on the workflow from labeling to data interpretation, providing the causal logic behind each experimental choice to empower researchers to adapt these methods to their specific systems.
Foundational ssNMR Principles for Labeled Systems
A successful ssNMR experiment on a selectively labeled sample relies on several key principles:
-
Magic-Angle Spinning (MAS): Biological samples in the solid state are typically immobile, leading to broad spectral lines due to orientation-dependent interactions like chemical shift anisotropy (CSA) and dipolar coupling. MAS, the rapid spinning of the sample rotor at an angle of 54.74° relative to the main magnetic field, averages these interactions, resulting in sharp, solution-like resonances.[9][10]
-
Cross-Polarization (CP): The ¹³C nucleus has a low natural abundance (1.1%) and a smaller gyromagnetic ratio than ¹H. CP is a signal enhancement technique that transfers magnetization from the abundant, high-sensitivity ¹H spins to the dilute ¹³C spins via the ¹H-¹³C dipolar coupling. This dramatically reduces the required experiment time.[11][12]
-
Dipolar Recoupling: While MAS is essential for resolution, it averages away the through-space dipolar couplings that contain valuable distance information. Dipolar recoupling pulse sequences, such as REDOR, are designed to selectively reintroduce these interactions in a controlled manner, allowing for the measurement of internuclear distances.[13][14]
Experimental Workflow Overview
The overall process, from sample preparation to structural insight, follows a logical progression. Each stage requires careful execution and validation to ensure the integrity of the final data.
Caption: Figure 1. High-level workflow for ssNMR studies of ¹³C-cyanamide labeled proteins.
Detailed Protocols
Protocol 1: Site-Specific ¹³C S-Cyanylation of a Cysteine-Containing Protein
This protocol describes the chemical modification of a solvent-accessible cysteine residue with ¹³C-labeled sodium cyanide. The reaction proceeds via a disulfide intermediate to ensure specificity.
Rationale: Direct reaction with cyanide can be slow and non-specific. A two-step process involving activation of the cysteine thiol with a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) creates a more reactive mixed disulfide, which is then readily displaced by the ¹³C-cyanide nucleophile.[15][16] This ensures high labeling efficiency at the target site.
Materials:
-
Purified, single-cysteine protein of interest in a suitable buffer (e.g., HEPES, phosphate, pH 7.0-7.5).
-
Dithiothreitol (DTT).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
¹³C-labeled Sodium Cyanide (Na¹³CN). CAUTION: Cyanide is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit available.
-
Size-exclusion chromatography column (e.g., Sephadex G-10 or G-25) or dialysis system.
-
Buffer for final sample formulation.
Procedure:
-
Reduction: Dissolve the lyophilized protein in buffer. Add a 100-fold molar excess of DTT to completely reduce the target cysteine residue. Incubate for 1-2 hours at room temperature.
-
Desalting: Remove the DTT from the reduced protein. This is a critical step as DTT will compete in the subsequent reaction. Use a pre-equilibrated size-exclusion column or perform buffer exchange via dialysis.[15]
-
Activation: Immediately after DTT removal, add a 3-fold molar excess of DTNB to the protein solution. Incubate for 20-30 minutes at room temperature. The solution should turn yellow as the 2-nitro-5-thiobenzoate (TNB²⁻) anion is released, confirming the formation of the protein-TNB mixed disulfide.
-
¹³C-Cyanylation: Add a 40-fold molar excess of Na¹³CN to the activated protein solution. Allow the reaction to proceed for 1-2 hours at room temperature.[16]
-
Purification: Remove excess cyanide and the TNB²⁻ byproduct by passing the reaction mixture through the same size-exclusion column or by extensive dialysis against the final ssNMR buffer.
-
Validation: Confirm successful labeling and protein integrity using mass spectrometry. The mass of the protein should increase by 25 Da (¹³C + ¹⁴N - ¹H).
-
Sample Preparation for ssNMR: Concentrate the labeled protein to the desired level. Pack the protein into an appropriate MAS rotor (e.g., by centrifugation) to create a dense, hydrated solid sample.[4][9]
Protocol 2: Acquiring a 1D ¹³C CP-MAS Spectrum
This initial 1D experiment is crucial for confirming that the ¹³C-cyanamide label has been successfully incorporated and is observable by ssNMR.
Rationale: The CP-MAS experiment enhances the signal of the dilute ¹³C label and provides high-resolution chemical shift information.[11] Observing a peak in the expected region (~117-122 ppm) provides direct evidence of successful S-cyanylation.
Procedure:
-
Spectrometer Setup: Insert the packed rotor into the MAS probe. Tune the ¹H and ¹³C channels of the probe to the correct frequencies.
-
Magic Angle Calibration: Set the MAS rate to the desired speed (e.g., 10-15 kHz). Calibrate the magic angle precisely using a standard sample like KBr or ¹³C-carbonyl labeled glycine.[12] An incorrectly set angle will result in broad lines.
-
Set ¹H Pulse Power: Calibrate the 90° pulse length for the ¹H channel using a standard like adamantane.
-
Hartmann-Hahn Match: Set up the CP experiment. The core of CP is the Hartmann-Hahn condition, where the radiofrequency (RF) field strengths on the ¹H and ¹³C channels are matched (γH * B1H = γC * B1C). This is typically achieved by finding the maximum ¹³C signal from a standard sample (e.g., adamantane) while varying the ¹³C power level at a fixed ¹H power level.[12]
-
Acquisition: Acquire a 1D ¹³C CP-MAS spectrum of the ¹³C-cyanamide labeled protein. Use a suitable recycle delay to allow for ¹H T₁ relaxation.
-
Verification: Process the spectrum and verify the presence of a peak in the ~117-122 ppm range. The signal-to-noise of this peak will inform the time required for subsequent 2D experiments.
Protocol 3: Measuring Internuclear Distances with ¹³C{X} REDOR
Rotational-Echo Double-Resonance (REDOR) is the definitive experiment for measuring a specific heteronuclear distance (e.g., ¹³C-¹⁵N) in a selectively labeled sample.[7]
Rationale: REDOR reintroduces the dipolar coupling between two specific nuclei (e.g., the observe ¹³C and a dephasing ¹⁵N) that is otherwise averaged away by MAS. The experiment is performed in two parts for each dephasing time: a control echo experiment (S₀) and a dephasing experiment (S) where rotor-synchronized 180° pulses are applied to the ¹⁵N channel. These pulses prevent the ¹³C-¹⁵N dipolar coupling from averaging to zero, causing a dephasing of the ¹³C signal. The magnitude of this dephasing (ΔS = S₀ - S) is directly proportional to the strength of the dipolar coupling and thus inversely proportional to the cube of the distance (r⁻³) between the two nuclei.[14]
Caption: Figure 2. Conceptual diagram of the REDOR pulse sequence.
Procedure:
-
Setup: Use the parameters from the 1D CP-MAS experiment. Tune the third channel (e.g., ¹⁵N). Calibrate the 180° pulse lengths on both the ¹³C and ¹⁵N channels.
-
Acquisition Mode: Set up the experiment in a pseudo-2D fashion. The direct dimension will be the ¹³C chemical shift, and the indirect dimension will correspond to the dipolar evolution time.
-
Parameters:
-
MAS Rate: Choose a stable spinning speed (e.g., 10 kHz). The stability is critical.
-
Dephasing Time: The total dephasing time is N * Tr, where Tr is the rotor period (1/MAS rate) and N is the number of rotor cycles. The experiment will increment N for each slice of the 2D dataset. Choose the final N value to be long enough to observe significant dephasing, ideally past the first maximum of the ΔS/S₀ curve.
-
Phase Cycling: Use a standard xy-8 phase cycle for both the observe and dephasing channels to minimize artifacts.[7]
-
-
Run Experiment: Acquire the pseudo-2D dataset. The pulse program will automatically acquire interleaved S and S₀ spectra for each dephasing time point.
Data Analysis and Interpretation
Protocol 4: REDOR Curve Analysis
-
Data Processing: Process the pseudo-2D dataset. This will result in a series of 1D spectra corresponding to each dephasing time.
-
Intensity Extraction: For each time point, integrate the peak intensity of the ¹³C-cyanamide signal in both the S and S₀ spectra.
-
Plot the Curve: Calculate the normalized REDOR difference, ΔS/S₀ = (S₀ - S) / S₀, for each time point. Plot ΔS/S₀ as a function of the dephasing time (N * Tr).
-
Fitting and Distance Extraction: Fit the experimental curve to the theoretical REDOR dephasing equation for an isolated spin pair. This is often done by comparing the experimental data to a library of simulated curves generated for a range of known distances. The best fit yields the internuclear distance. Specialized software or custom scripts are typically used for this analysis.
| Parameter | Typical Value / Setting | Rationale |
| MAS Frequency | 8 - 15 kHz | Must be stable (<0.05% variation). Slower speeds allow for longer dephasing per rotor cycle but may have more spinning sidebands. |
| ¹H Decoupling | > 80 kHz (TPPM) | Sufficiently high-power decoupling is needed to remove ¹H-¹³C and ¹H-¹⁵N couplings during evolution.[6] |
| CP Contact Time | 0.5 - 2.0 ms | Optimized for maximal signal transfer to the ¹³C-cyanamide carbon. |
| ¹⁵N 180° Pulses | Rotor-synchronized | Pulses must be accurately calibrated and timed precisely with the rotor period to ensure effective dipolar recoupling.[7] |
| Recycle Delay | 1.3 - 1.5 x T₁ (¹H) | Allows for near-complete relaxation of the ¹H magnetization, ensuring quantitative results. |
| Max Dephasing Time | Sample Dependent | Must be long enough to sample the REDOR curve adequately, ideally beyond the first maximum to constrain the fit. |
Table 1. Typical Experimental Parameters for a ¹³C{¹⁵N} REDOR Experiment.
Conclusion and Outlook
The combination of site-specific ¹³C-cyanamide labeling with solid-state NMR techniques like REDOR provides an exceptionally precise tool for structural biology. It allows researchers to move beyond qualitative observations to quantitative distance measurements, providing high-resolution constraints for structural modeling of complex biological systems and their interactions with ligands or drugs. By carefully following the protocols for labeling, data acquisition, and analysis outlined in this guide, scientists can effectively use this "spectroscopic ruler" to illuminate the molecular details at the heart of biological function and disease.
References
-
Wien, C., G. Stöck, and A. Böckmann (2019). Protein sample preparation for solid-state NMR investigations. Prog Nucl Magn Reson Spectrosc, 110:20-33.
-
Jaroniec, C. P., et al. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules, 28(17):6433.
-
Doty, F. D. (2022). April 2022 NMR Topic of the Month: The REDOR Pulse Sequence. Doty Scientific.
-
Jaroniec, C. P., Tounge, B. A., Herzfeld, J., & Griffin, R. G. (2001). Frequency Selective Heteronuclear Dipolar Recoupling in Rotating Solids: Accurate 13C-15N Distance Measurements in Uniformly 13C,15N-Labeled Peptides. Journal of the American Chemical Society, 123(15), 3507–3519.
-
Weldegirma, S. (2018). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology, 1777, 241-274.
-
Gullion, T. (1998). Introduction to rotational-echo, double-resonance NMR. Concepts in Magnetic Resonance, 10(5), 277-289.
-
Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR. Journal of Magnetic Resonance, 81(1), 196-200.
-
Weldegirma, S. (2018). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods Mol Biol, 1777:241-274.
-
Bruker Corporation (2017). REDOR V.2. Protocols.io.
-
Man, P. (2022). REDOR sequences involving half-integer quadrupole spins. Pascal-Man.
-
Jaroniec, C. P., et al. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules, 28(17), 6433.
-
Goobes, R., et al. (2003). 2H{19F} REDOR for distance measurements in biological solids using a double resonance spectrometer. Biochemistry, 42(9), 2541-2552.
-
García, I., et al. (2010). HCN Regulates Cellular Processes through Posttranslational Modification of Proteins by S-cyanylation. Plant Physiology, 153(3), 1151–1164.
-
Jaroniec, C. P., et al. (2023). Distance measurements by REDOR. (A) REDOR dephasing curves for isolated... ResearchGate.
-
Tucker, M. J., et al. (2018). Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation. Biochemistry, 57(22), 3149–3157.
-
Li, F., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(11), 3177.
-
Kim, E., & Kapanidis, A. N. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate chemistry, 23(6), 1077–1085.
-
Tucker, M. J., et al. (2018). Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation. Biochemistry, 57(22), 3149–3157.
-
Rivera-Alba, M., et al. (2022). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 23(18), 10565.
-
Wien, C., Stöck, G., & Böckmann, A. (2019). Protein sample preparation for solid-state NMR investigations. Progress in Nuclear Magnetic Resonance Spectroscopy, 110, 20-33.
-
Taylor, R. E. (2004). Setting up 13C CP/MAS experiments. Concepts in Magnetic Resonance Part A, 22A(1), 37-49.
-
Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR. Journal of Magnetic Resonance (1969), 81(1), 196-200.
-
Jaroniec, C. P., Tounge, B. A., Herzfeld, J., & Griffin, R. G. (2001). Frequency Selective Heteronuclear Dipolar Recoupling in Rotating Solids: Accurate 13C−15N Distance Measurements in Uniformly 13C,15N-Labeled Solids. Journal of the American Chemical Society, 123(15), 3507–3519.
-
Cegelski, L. (2014). REDOR NMR for Drug Discovery. Future medicinal chemistry, 6(1), 75–85.
-
Cegelski, L. (2014). REDOR NMR for Drug Discovery. Future Med Chem, 6(1), 75-85.
-
Weldegirma, S. (2018). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. In Peptide Self-Assembly (pp. 241-274). Humana Press, New York, NY.
-
SpectraBase (2025). Cyanamide - Optional[13C NMR] - Chemical Shifts. Wiley.
-
Wien, C., Stöck, G., & Böckmann, A. (2019). Protein sample preparation for solid-state NMR investigations. Progress in Nuclear Magnetic Resonance Spectroscopy, 110, 20-33.
-
Bertani, P., et al. (2019). Sedimentation solid-state NMR is a novel method for sample preparation in solid-state NMR (ssNMR) studies. Journal of biomolecular NMR, 73(8-9), 425–435.
-
Jaroniec, C. P., et al. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules, 28(17), 6433.
-
Goobes, R., et al. (2003). 2H{19F} REDOR for distance measurements in biological solids using a double resonance spectrometer. Biochemistry, 42(9), 2541-52.
-
Jaroniec, C. P., et al. (2023). Distance measurements by REDOR. (A) REDOR dephasing curves for isolated... ResearchGate.
-
Witter, R., et al. (2018). New applications of solid-state NMR in structural biology. Current opinion in structural biology, 48, 88-96.
-
Witter, R., et al. (2018). New applications of solid-state NMR in structural biology. Curr Opin Struct Biol, 48:88-96.
Sources
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meihonglab.com [meihonglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Cyanylated Cysteine Reports Site-Specific Changes at Protein–Protein-Binding Interfaces Without Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.tamu.edu [nmr.tamu.edu]
- 14. protocols.io [protocols.io]
- 15. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing dimerization of Cyanamide-13C in solution
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support center for Cyanamide-¹³C. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹³C-labeled cyanamide in their work. Our goal is to provide you with in-depth, field-proven insights to help you maintain the chemical integrity of your labeled compounds. Dimerization of cyanamide into 2-cyanoguanidine (dicyandiamide) is a common challenge that can compromise experimental results. This resource offers direct answers and troubleshooting workflows to minimize this unwanted reaction.
Troubleshooting Guide: Dimerization Issues
This section addresses specific problems you might encounter during your experiments.
Q1: I've run an analysis (NMR/HPLC) of my Cyanamide-¹³C solution and detected a significant peak corresponding to Dicyandiamide-¹³C. What went wrong?
A1: The detection of dicyandiamide-¹³C indicates that your cyanamide-¹³C has dimerized in solution. This is a well-known self-condensation reaction that is almost always caused by improper pH control.[1]
The Core Mechanism: Cyanamide dimerization is catalyzed by bases.[2][3] In an alkaline environment (pH > 7), the cyanamide molecule (H₂NCN) is deprotonated to form the cyanamide anion (HNCN⁻). This anion is a potent nucleophile that readily attacks the electrophilic nitrile carbon of another neutral cyanamide molecule. This reaction is highly favorable at pH levels from 8 to 10.[4]
dot
Caption: Logical workflow for troubleshooting cyanamide dimerization.
Q2: My reaction requires a non-aqueous solvent. Which should I choose to limit Cyanamide-¹³C dimerization?
A2: Solvent choice is critical. An increase in the polarity of the solvent can accelerate the rate of dimerization. [5]Therefore, highly polar solvents like DMF and DMSO may increase the rate compared to less polar options. [5]More importantly, you must avoid solvents that can react directly with cyanamide.
| Solvent Category | Recommendation | Rationale |
| Water (Aqueous) | Recommended (with pH control) | Cyanamide is highly soluble. [6]However, pH MUST be maintained between 4.0-5.0 for stability. [4][6] |
| Alcohols (e.g., Methanol, Ethanol) | Use with Caution | Cyanamide is soluble. These are protic solvents and can participate in acid-base equilibria, potentially accelerating dimerization if any basic contaminants are present. |
| Nitriles (e.g., Acetonitrile) | Recommended | A common choice for HPLC analysis and reactions. [7]Less polar than water and generally unreactive towards cyanamide. |
| Ethers (e.g., THF, Dioxane) | Recommended | Good choices due to their lower polarity and non-reactive nature. [5] |
| Ketones (e.g., Acetone, MEK) | NOT Recommended | Cyanamide can react with ketones to form unwanted adducts. [6][8] |
| Amines | NOT Recommended | Amines are basic and will strongly catalyze the dimerization reaction. [6] |
| Halogenated Solvents (e.g., DCM, Chloroform) | Use with Caution | Generally compatible. Ensure the solvent is free of acidic or basic impurities from degradation. |
| Hydrocarbons (e.g., Toluene, Hexane) | Limited Use | Cyanamide has very low solubility in non-polar, aliphatic hydrocarbons. [5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and handling Cyanamide-¹³C solutions?
A1: The optimal pH for cyanamide stability is in the acidic range of 4.0 to 6.0, with the highest stability observed between pH 4.0 and 4.5. [6]Within this window, the rate of dimerization is minimized. Conversely, in alkaline conditions (pH > 8), dimerization is rapid, and in strongly acidic conditions (pH < 3), hydrolysis to urea-¹³C becomes the dominant degradation pathway. [4][6]
| pH Range | Dominant Process | Stability |
|---|---|---|
| < 3 | Hydrolysis to Urea | Unstable |
| 4.0 - 6.0 | - | Optimal Stability [6] |
| 7 | Slow Dimerization | Low Stability |
| 8 - 10 | Rapid Dimerization | Very Unstable [4][9] |
| > 12 | Hydrolysis to Urea | Unstable [4]|
Q2: How should I prepare a stabilized stock solution of Cyanamide-¹³C?
A2: Preparing a stable stock solution is the most critical step for reproducible experiments. Commercial cyanamide solutions are often stabilized with a phosphate buffer. [1][5]You can adopt a similar strategy in the lab.
Protocol: Preparation of a Stabilized Cyanamide-¹³C Aqueous Stock Solution
Objective: To prepare a 50 mM Cyanamide-¹³C stock solution in a phosphate-buffered aqueous system at pH 4.5.
Materials:
-
Cyanamide-¹³C (solid)
-
High-purity, sterile water (e.g., Milli-Q or HPLC-grade)
-
Monosodium phosphate (NaH₂PO₄)
-
Phosphoric acid (H₃PO₄), dilute solution (e.g., 0.1 M)
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
-
Sterile storage vials (amber glass or polypropylene)
Procedure:
-
Prepare the Buffer:
-
In a volumetric flask, prepare a ~10 mM monosodium phosphate solution in high-purity water.
-
Place the solution on a stir plate. Slowly add drops of dilute phosphoric acid while monitoring with a calibrated pH meter until the pH is stable at 4.5. This creates your stabilizing solvent.
-
-
Pre-cool the Solvent: Chill the prepared pH 4.5 buffer to 4°C. Low temperatures inhibit dimerization during dissolution. [1]3. Dissolve Cyanamide-¹³C:
-
Weigh the required amount of solid Cyanamide-¹³C for your target concentration (e.g., 21.5 mg for 100 mL of a 50 mM solution, accounting for the ¹³C isotope).
-
Quantitatively transfer the solid to a pre-chilled volumetric flask.
-
Add a small amount of the cold buffer to dissolve the solid, swirling gently.
-
Once fully dissolved, bring the solution to the final volume with the cold buffer.
-
-
Sterile Filtration:
-
Immediately filter the solution through a 0.22 µm sterile syringe filter into a sterile, pre-chilled storage container. This removes any particulates and potential microbial contamination that could alter the pH over time.
-
-
Storage:
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and warming of the entire stock.
-
Store the vials tightly sealed at 2-8°C. [10]Do not freeze aqueous solutions unless a specific cryoprotectant protocol is used, as the eutectic solidification can concentrate the cyanamide. [6] * For long-term storage, consider solid-state storage under an inert atmosphere in a desiccator at low temperatures.
-
Q3: Are there any chemical stabilizers I can add to my solution?
A3: Yes. Besides pH buffering, certain chemical additives can enhance stability. Patents have described the use of 0.005% to 0.5% by weight of divalent magnesium cations (e.g., from magnesium chloride or magnesium sulfate) to significantly improve the storage stability of aqueous cyanamide solutions. [4][11]If your experimental system can tolerate these ions, their addition to a pH-adjusted solution can provide an extra layer of protection against dimerization.
Q4: How can I monitor my solution for dimerization over time?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. [12]A simple isocratic method on a C18 or a specialized column like Primesep S can effectively separate cyanamide from dicyandiamide. [7][13]Monitoring at a low wavelength, such as 200 nm, allows for the detection of both compounds. [7][13]By running a freshly prepared standard and comparing it to your stored solution, you can quantify the percentage of dimer that has formed.
References
-
Introduction to cyanamides - -ORCA - Cardiff University. (2018). Cardiff University. [Link]
-
HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies. [Link]
-
Turowski, M., & Deshmukh, B. (2004). Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. Analytical Letters, 37(9), 1981-1989. [Link]
-
Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. (2004). ResearchGate. [Link]
- Quantitative method of detecting cyanamide by utilizing HPLC method. (2015).
-
Li, Y., et al. (2022). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Molecules, 27(23), 8499. [Link]
-
DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. (2022). ResearchGate. [Link]
-
Dicyandiamide from calcium cyanamide fertilizer. (2012). Sciencemadness Discussion Board. [Link]
- Preparation method of high-concentration cyanamide solution. (2013).
-
Hydrogen Cyanamide. Alzchem. [Link]
- Process for the stabilization of aqueous cyanamide solutions. (1984).
- Stabilization of cyanamide. (1967).
- Method of preparing dicyandiamide. (1947).
-
Cyanoguanidine. Sciencemadness Wiki. [Link]
-
Cyanamide. Wikipedia. [Link]
-
ICSC 0424 - CYANAMIDE. Inchem.org. [Link]
- Storage stable aqueous cyanamid solutions, and process for their preparation. (1986).
-
Dicyandiamide. ChemBK. [Link]
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. ICSC 0424 - CYANAMIDE [inchem.org]
- 3. chembk.com [chembk.com]
- 4. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. alzchem.com [alzchem.com]
- 7. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2416543A - Method of preparing dicyandiamide - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Cyanamide-13C Stability and Hydrolysis Prevention
Welcome to the technical support center for Cyanamide-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of Cyanamide-13C to its common degradant, 13C-urea. As an isotopically labeled compound, the purity of Cyanamide-13C is paramount for accurate experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Challenge: The Hydrolysis of Cyanamide-13C
Cyanamide-13C, like its unlabeled counterpart, is a highly reactive molecule due to the presence of both a nucleophilic amino group and an electrophilic nitrile group.[1][2] This inherent reactivity makes it susceptible to hydrolysis, a chemical reaction with water, which converts it into the more stable 13C-urea.[1][3] This degradation pathway can compromise the integrity of your research by introducing impurities and affecting the accuracy of isotopic labeling studies.
The hydrolysis of cyanamide is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture.[4][5][6] Understanding and controlling these factors are key to preserving the stability of your Cyanamide-13C.
Below is a diagram illustrating the hydrolysis reaction:
Caption: Hydrolysis of Cyanamide-13C to 13C-Urea.
Troubleshooting Guide: Preventing Hydrolysis of Cyanamide-13C
This section addresses common issues encountered by researchers and provides actionable solutions to mitigate the hydrolysis of Cyanamide-13C.
Question 1: I've observed the formation of 13C-urea in my Cyanamide-13C stock solution. What are the primary causes?
Answer: The presence of 13C-urea in your Cyanamide-13C stock solution is almost certainly due to hydrolysis. The primary culprits for this degradation are:
-
Presence of Water: Cyanamide is highly soluble in water and reacts with it to form urea.[1][3] Even trace amounts of moisture can initiate hydrolysis.
-
Inappropriate pH: The rate of hydrolysis is pH-dependent. Cyanamide is most stable in a slightly acidic pH range of 3 to 5.[7][8] In alkaline conditions (pH > 7), dimerization to dicyandiamide can occur, while both acidic (pH < 3) and strongly alkaline (pH > 12) conditions favor urea formation.[7]
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and dimerization.[2][4][9]
Question 2: What are the recommended storage conditions for solid Cyanamide-13C and its solutions?
Answer: Proper storage is the first line of defense against hydrolysis. Here are the recommended conditions:
| Form | Storage Temperature | Atmosphere | pH (for solutions) | Additional Notes |
| Solid | 2-8 °C[10] | Dry, inert (e.g., Argon, Nitrogen) | N/A | Store in a tightly sealed container in a desiccator to protect from moisture.[2][10] |
| Aqueous Solution | 2-8 °C | N/A | 3.5 - 4.5[8] | Use a buffer, such as monosodium phosphate, to maintain the optimal pH.[3] |
| Organic Solvent | 2-8 °C | Dry | N/A | Use anhydrous solvents. Solutions in aprotic solvents are generally more stable. |
Note: Always refer to the manufacturer's specific storage recommendations provided with your product.
Question 3: How can I prepare a stable stock solution of Cyanamide-13C?
Answer: To prepare a stable stock solution, follow this step-by-step protocol:
-
Solvent Selection:
-
For aqueous solutions, use high-purity, deionized water that has been degassed to remove dissolved CO2, which can affect pH.
-
For organic solutions, use anhydrous grade solvents.
-
-
pH Adjustment (for aqueous solutions):
-
Dissolution:
-
Work in a dry environment (e.g., a glove box) if possible.
-
Quickly weigh the desired amount of solid Cyanamide-13C and dissolve it in the prepared solvent at the recommended temperature (typically on ice to minimize degradation).
-
-
Storage:
-
Store the solution in a tightly capped vial at 2-8 °C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
The following workflow diagram outlines the process for preparing a stable Cyanamide-13C solution:
Caption: Workflow for Stable Solution Preparation.
Question 4: I need to perform a reaction with Cyanamide-13C in an aqueous solution at a pH outside the optimal stability range. How can I minimize hydrolysis?
Answer: While it is best to avoid such conditions, if your experimental protocol requires a pH outside the 3-5 range, consider the following strategies:
-
Minimize Reaction Time: The extent of hydrolysis is time-dependent. Design your experiment to be as short as possible.
-
Lower the Temperature: Running the reaction at a lower temperature will slow down the rate of hydrolysis.
-
Use a Concentrated Stock: Prepare a concentrated stock of Cyanamide-13C in a stable medium and add it to the reaction mixture at the last possible moment.
-
Run a Control: Include a control experiment without your other reactants to quantify the amount of 13C-urea formed under your reaction conditions. This will help you to correct for any degradation.
Frequently Asked Questions (FAQs)
Q1: How can I check for the presence of 13C-urea in my Cyanamide-13C sample?
A1: Several analytical techniques can be used to detect and quantify 13C-urea in a Cyanamide-13C sample. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[11][12] A normal-phase column, such as Primesep S, with a mobile phase of acetonitrile and water can be used to separate cyanamide, dicyandiamide, and urea, with UV detection at around 200 nm.[11] Other techniques like paper chromatography have also been reported for the separation and detection of cyanamide and its derivatives.[13]
Q2: Can I use a stabilizer other than phosphate buffer for my aqueous Cyanamide-13C solution?
A2: Yes, other stabilizers have been reported. For instance, the addition of divalent magnesium cations, in the form of salts like magnesium chloride, has been shown to increase the storage stability of aqueous cyanamide solutions.[7][8] However, it is crucial to ensure that any added stabilizer does not interfere with your downstream applications.
Q3: What is the shelf life of Cyanamide-13C?
A3: The shelf life of solid Cyanamide-13C is typically at least 3 months when stored under recommended conditions (below 20°C).[6][14] However, the stability can be affected by the purity of the material and storage conditions. For solutions, the stability is highly dependent on the solvent, pH, and temperature, and they should ideally be prepared fresh.
Q4: Does the isotopic label in Cyanamide-13C affect its stability compared to unlabeled cyanamide?
A4: The presence of the 13C isotope does not significantly alter the chemical reactivity or stability of the cyanamide molecule. The mechanisms and factors influencing hydrolysis are the same for both labeled and unlabeled compounds. Therefore, the same handling and storage precautions should be applied.
Q5: What should I do if my Cyanamide-13C has been stored improperly?
A5: If you suspect that your Cyanamide-13C has been compromised due to improper storage, it is highly recommended to re-analyze the purity of the material before use. Use a suitable analytical method, like HPLC, to quantify the amount of 13C-urea and other potential impurities. If significant degradation has occurred, it is advisable to use a new, pure batch of the compound to ensure the reliability of your experimental results. For long-stored or contaminated cyanamide, dilution with at least three times its volume of water is recommended to avoid reaching critical decomposition temperatures.[5][6]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? Retrieved from [Link]
-
IGUS. (n.d.). Safe transport of cyanamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link]
-
Cardiff University - ORCA. (2018, September 7). Introduction to cyanamides. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0424 - CYANAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation.
- Google Patents. (n.d.). US4477421A - Process for the stabilization of aqueous cyanamide solutions.
-
ResearchGate. (n.d.). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Retrieved from [Link]
-
ACS Publications. (1956, May 1). Separation and Detection of Cyanamide and Its Derivatives and Determination of Urea by Paper Chromatography. Retrieved from [Link]
-
Hydrogen cyanamide Method of chemical analysis. (n.d.). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cyanamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Retrieved from [Link]
-
MDPI. (2024, December 3). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Retrieved from [Link]
-
Scientific.Net. (n.d.). Catalytic Hydrolysis of Hydrogen Cyanide on Cu-Al Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyanation and Hydrolysis Cascade of Aryl Bromides with Cuprous Cyanide to Access Primary Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Conversion of Ammonium Cyanate into Urea. Mechanism and Kinetic Salt Effect. Retrieved from [Link]
-
Degradation mechanism of cyanide in water using a UV-LED/H 2 O 2 /Cu 2+ system. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US1419157A - Producing urea from cyanamide.
-
ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Retrieved from [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Cyanamide in Acid Solution1a,b. Retrieved from [Link]
Sources
- 1. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 2. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Cyanamide - Wikipedia [en.wikipedia.org]
- 4. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0424 - CYANAMIDE [inchem.org]
- 6. echemi.com [echemi.com]
- 7. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 8. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 9. igus-experts.org [igus-experts.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Cyanamide-¹³C Labeled Peptides
Welcome to the technical support center for the purification of cyanamide-¹³C labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful purification of these uniquely labeled molecules. As your senior application scientist, I will walk you through the nuances of this process, explaining not just the "how" but also the critical "why" behind each step, ensuring the scientific integrity and success of your experiments.
Introduction: The Challenge and Opportunity of Cyanamide-¹³C Labeling
Cyanamide-¹³C labeling provides a powerful tool for quantitative proteomics and NMR studies, offering a stable isotopic tag for precise analysis. However, the introduction of the ¹³C-guanidinium group, chemically analogous to the side chain of arginine, presents specific challenges during purification. This guide will equip you with the knowledge to navigate these challenges, from understanding potential side reactions to optimizing your chromatography protocols for high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of cyanamide-¹³C labeled peptides, providing concise and actionable answers.
Q1: What is the primary method for purifying cyanamide-¹³C labeled peptides?
A1: The standard and most effective method for purifying cyanamide-¹³C labeled peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates peptides based on their hydrophobicity. The use of a C18 column is a common starting point, offering a good balance of retention and resolution for a wide range of peptides.[1][2]
Q2: How does the cyanamide-¹³C label affect the peptide's behavior on RP-HPLC?
A2: The cyanamide-¹³C label introduces a guanidinium group, which is highly basic and positively charged at the acidic pH typically used for RP-HPLC (e.g., with 0.1% Trifluoroacetic Acid - TFA). This positive charge can lead to:
-
Increased hydrophilicity: The peptide may elute earlier than its unlabeled counterpart.
-
Potential for secondary interactions: The charged guanidinium group can interact with residual free silanol groups on the silica-based stationary phase, potentially causing peak tailing. The use of a high-purity silica column and an ion-pairing agent like TFA is crucial to mitigate this effect.[2]
Q3: Is the cyanamide-¹³C label stable during RP-HPLC purification?
A3: The guanidinium group itself is generally stable. However, the lability can be influenced by the specific linkage and the overall peptide sequence. While direct data on the stability of the cyanamide-¹³C label is not extensively published, the protecting groups used for arginine's guanidino function can be sensitive to strong acids like TFA, which is a standard component of RP-HPLC mobile phases.[3][4] It is therefore recommended to use the mildest effective concentration of acid and to minimize the exposure time of the peptide to strongly acidic conditions.
Q4: What are the common impurities I should expect after the labeling reaction?
A4: Besides unreacted peptide, the most common impurities include:
-
Amino acid-cyanamide adducts: This is a major side product of the labeling reaction. Its exact structure can vary, but it will have a different mass and likely a different retention time on RP-HPLC.
-
Guanidinylation of other residues: If your peptide contains lysine residues with unprotected side chains, these can also be guanidinylated, leading to a heterogeneous mixture of labeled species.[5][6]
-
N-terminal guanidinylation: In some cases, the N-terminal amino group of the peptide can be modified by guanidinium coupling reagents, which can terminate the peptide chain if the labeling is performed during solid-phase synthesis.[7]
Q5: Should I consider orthogonal purification techniques?
A5: Yes, especially for complex crude samples or when very high purity is required. Ion-Exchange Chromatography (IEC) is an excellent orthogonal technique to RP-HPLC.[8] Since the cyanamide-¹³C label introduces a positive charge, cation-exchange chromatography can be used to separate the fully labeled peptide from unlabeled or partially labeled species. This can be a powerful clean-up step before a final polishing step by RP-HPLC.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of cyanamide-¹³C labeled peptides.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Recovery | 1. Irreversible binding to the column: The guanidinium group can cause strong interactions with the stationary phase. 2. Precipitation on the column: The peptide may not be soluble in the mobile phase. | 1a. Use a less retentive column: Switch from a C18 to a C8 or C4 column. 1b. Increase the organic modifier strength: A stronger organic solvent in the mobile phase can improve elution. 2a. Increase column temperature: Operating the column at a higher temperature (e.g., 40-60°C) can improve solubility. 2b. Modify the mobile phase: Adding a small amount of isopropanol or acetonitrile to the sample solvent can improve solubility. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions: The positively charged guanidinium group is interacting with free silanol groups on the column. 2. Slow desorption kinetics: The peptide is not eluting cleanly from the stationary phase. 3. Column overload: Too much sample has been injected. | 1a. Ensure sufficient ion-pairing agent: Use at least 0.1% TFA in your mobile phases. 1b. Use a high-purity silica column: These columns have fewer free silanol groups. 2a. Increase column temperature: This can improve the kinetics of desorption. 2b. Decrease the flow rate: A slower flow rate allows more time for the peptide to equilibrate between the mobile and stationary phases. 3a. Reduce the injection volume or concentration. |
| Co-elution of Labeled and Unlabeled Peptide | 1. Insufficient resolution: The chromatographic conditions are not optimized to separate the two species. | 1a. Optimize the gradient: A shallower gradient will increase the separation time and improve resolution. 1b. Change the mobile phase pH: Altering the pH can change the ionization state of other residues in the peptide, leading to a change in retention time and potentially better separation. 1c. Employ an orthogonal method: Use Ion-Exchange Chromatography to separate based on charge before the final RP-HPLC step. |
| Presence of Unexpected Peaks in Mass Spec Analysis of Purified Fractions | 1. In-source fragmentation: The labeled peptide may be fragmenting in the mass spectrometer source. 2. Label instability: The cyanamide-¹³C label may be degrading during purification or analysis. 3. Co-eluting impurities: An impurity may have the same retention time as your target peptide. | 1a. Optimize mass spectrometer source conditions: Reduce the fragmentation voltage or temperature. 2a. Analyze a sample of the crude material: Compare the mass spectrum of the crude and purified peptide to see if the unexpected peaks are a result of the purification process. 2b. Consider the stability of your peptide in the mobile phase over time. 3a. Re-purify the fraction using a different gradient or an orthogonal method. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard RP-HPLC Purification of a Cyanamide-¹³C Labeled Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a small volume of a solvent compatible with the initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm (if the peptide contains aromatic residues).
-
Column Temperature: 30°C (can be increased to improve peak shape).
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the mass of the desired labeled peptide by mass spectrometry.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Workflow Visualization
Caption: General workflow for the purification and analysis of cyanamide-¹³C labeled peptides.
Part 4: Understanding the Chemistry - A Deeper Dive
The guanidinium group introduced by cyanamide labeling is a strong base with a pKa of approximately 12.5. This means that at the typical acidic pH of RP-HPLC, it will be fully protonated and carry a positive charge. This positive charge is key to understanding its chromatographic behavior.
Mass Spectrometry Fragmentation of Guanidinium-Containing Peptides
The presence of a highly basic residue like arginine, or in this case, a guanidinium-labeled residue, can direct the fragmentation pattern in collision-induced dissociation (CID) mass spectrometry. The positive charge tends to be localized on the guanidinium group, which can influence the cleavage of the peptide backbone, often resulting in a series of b- and y-ions that can be used to confirm the peptide sequence and the location of the label.[9][10][11]
Visualizing Potential Side Reactions
Caption: Potential reaction pathways during cyanamide-¹³C labeling of peptides.
References
-
The effect of arginine on the fragmentation pattern of singly... - ResearchGate. [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC - NIH. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC - NIH. [Link]
- WO2005057221A1 - Mass spectrometry of arginine-containing peptides - Google P
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y - UAB. [Link]
-
Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria. [Link]
-
How can I purify a protein using guanidium hydrochloride? - ResearchGate. [Link]
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed. [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. [Link]
-
A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - RSC Publishing. [Link]
- EP0033976B1 - Method for protecting guanidino group and restoring the same - Google P
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- US6072075A - Guanidinylation reagents - Google P
-
Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri - MDPI. [Link]
-
Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC - NIH. [Link]
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. [Link]
-
Peptides purification development in Reverse Phase - Interchim – Blog. [Link]
-
A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - RSC Publishing. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. hplc.eu [hplc.eu]
- 3. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0033976B1 - Method for protecting guanidino group and restoring the same - Google Patents [patents.google.com]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
Technical Support Center: Troubleshooting Low Incorporation of ¹³C-Cyanamide in Synthesis
Welcome to the technical support center for isotopic labeling. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex issue of low incorporation efficiency when using ¹³C-Cyanamide as a labeling agent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve challenges in your synthetic workflow.
This resource provides in-depth, question-and-answer based troubleshooting guides, detailed experimental protocols, and data interpretation aids to ensure the successful synthesis and validation of your ¹³C-labeled compounds.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during ¹³C-cyanamide labeling reactions. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.
Q1: My ¹³C incorporation is significantly lower than expected. What are the primary factors I should investigate?
A1: Low incorporation efficiency is a multifaceted problem that typically stems from one of four areas: the integrity of the starting material, suboptimal reaction conditions, competing side reactions, or inaccurate analytical quantification. A systematic approach is crucial for identifying the root cause.
First, verify the purity and stability of your ¹³C-cyanamide. It is a reactive molecule prone to degradation. Second, critically evaluate your reaction conditions—pH, temperature, solvent, and reaction time are all pivotal. Cyanamide's reactivity is highly sensitive to its environment.[1][2] Third, consider the prevalence of side reactions, primarily dimerization and hydrolysis, which consume the labeling reagent. Finally, ensure your analytical method for determining incorporation is properly calibrated and sensitive enough to provide accurate results.
The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low ¹³C incorporation.
Q2: How can I confirm the purity and stability of my ¹³C-cyanamide starting material?
A2: The stability of cyanamide is a critical control point. It can dimerize upon standing, especially at elevated temperatures, or hydrolyze if exposed to moisture.[2][3]
-
Supplier Information: Always begin by checking the Certificate of Analysis (CoA) for the specified purity and recommended storage conditions (typically 2-8°C, under inert gas).[4] Ensure the product is within its recommended use-by date.
-
Physical Appearance: Pure cyanamide consists of colorless crystals.[4] Any discoloration or clumping may suggest degradation.
-
Analytical Verification: Before use, especially if the container has been opened previously, it is best practice to verify its integrity. A simple ¹H NMR in a deuterated aprotic solvent (like DMSO-d₆) can be informative. The primary amine protons of cyanamide (N≡C–NH₂) should be visible. The appearance of new, complex signals could indicate the presence of the dimer (dicyandiamide) or other impurities. For definitive confirmation, ¹³C NMR will show a characteristic peak for the labeled nitrile carbon.
Q3: What are the optimal reaction conditions for maximizing incorporation?
A3: Optimizing reaction conditions is essential to favor the desired nucleophilic attack on the ¹³C-cyanamide while suppressing degradation pathways.
| Parameter | Recommendation | Rationale |
| pH / Acidity | Slightly acidic to neutral (pH 4-7) | Cyanamide dimerization to dicyandiamide is hindered by acids.[3] Strongly acidic or alkaline conditions can promote hydrolysis to urea.[2] For reactions involving amines, the pH should be high enough to have sufficient free amine nucleophile but low enough to suppress dimerization. |
| Temperature | Low to moderate (0°C to RT) | Dimerization and other side reactions are accelerated at higher temperatures.[5] Running the reaction at lower temperatures, even if it proceeds more slowly, often leads to a cleaner product profile and higher yield of the desired labeled compound. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Acetonitrile, DMF) | Cyanamide readily reacts with water to form urea.[1][3] Using anhydrous solvents is critical to prevent the loss of your expensive ¹³C-labeling reagent to this hydrolysis side reaction. |
| Reaction Time | Monitor by TLC or LC-MS | Prolonged reaction times can increase the opportunity for side reactions to occur, even under optimized conditions.[5] Monitor the consumption of your starting material and formation of the product to determine the optimal endpoint. |
Q4: What are the most common side reactions with ¹³C-cyanamide and how can I minimize them?
A4: The two most significant competing reactions are hydrolysis and dimerization . These pathways consume your ¹³C-cyanamide, directly reducing the potential incorporation into your target molecule.
-
Desired Reaction (Nucleophilic Addition): Your substrate (e.g., an amine, thiol, or alcohol) acts as a nucleophile, attacking the electrophilic nitrile carbon of ¹³C-cyanamide to form the labeled product (e.g., a guanidine, isothiourea, or isourea).[3]
-
Side Reaction 1 (Hydrolysis): In the presence of water, ¹³C-cyanamide is hydrolyzed to form ¹³C-urea. This is often catalyzed by acidic or basic conditions.[1][2]
-
Side Reaction 2 (Dimerization): Two molecules of ¹³C-cyanamide can react with each other to form ¹³C₂-dicyandiamide (2-cyanoguanidine). This reaction is inhibited by low temperatures and acidic conditions.[3][5]
Sources
Identifying and minimizing byproducts in Cyanamide-13C reactions
Welcome to the technical support guide for Cyanamide-¹³C. This resource is designed for researchers, scientists, and drug development professionals who utilize ¹³C-labeled cyanamide for the synthesis of isotopically labeled guanidines and other critical molecules. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you identify and minimize unwanted byproducts, thereby maximizing your reaction yields and ensuring the purity of your target compounds.
This guide moves beyond simple step-by-step instructions, delving into the chemical principles that govern both the desired reaction and the formation of common impurities. Understanding the causality behind these pathways is the key to mastering your synthetic procedures.
Part 1: Foundational Knowledge - Understanding Cyanamide's Reactivity and Instability
Before troubleshooting, it's essential to understand the inherent chemical nature of cyanamide. The molecule possesses both a nucleophilic amino group and an electrophilic nitrile carbon.[1][2] This dual reactivity is what makes it a versatile building block, but it is also the root cause of its tendency to react with itself, leading to common byproducts.[1]
FAQ 1: What are the primary byproducts I should expect in my Cyanamide-¹³C reactions, and how are they formed?
You should primarily be aware of three common byproducts that arise from the self-condensation or hydrolysis of cyanamide:
-
Dicyandiamide-¹³C₂ (2-Cyanoguanidine): This is the dimer of cyanamide. It forms when the nucleophilic amino group of one cyanamide molecule attacks the electrophilic nitrile carbon of another. This reaction is particularly prevalent under neutral to alkaline conditions and is inhibited by acid.[1]
-
Melamine-¹³C₃: This is the cyclic trimer of cyanamide. Its formation is favored at elevated temperatures and can be a significant byproduct in reactions that require heating.[3]
-
Urea-¹³C: This byproduct results from the hydrolysis of cyanamide in the presence of water.[1][4] Given that many reactions are performed in organic solvents, this often points to the use of non-anhydrous reagents or solvents.
The formation of these key byproducts is illustrated below.
Caption: Formation pathways of common cyanamide byproducts.
Part 2: Proactive Byproduct Prevention - Setting Your Reaction Up for Success
The most effective troubleshooting is proactive. By carefully controlling storage and reaction conditions, you can significantly suppress the formation of the byproducts discussed above.
FAQ 2: How should I properly store and handle my Cyanamide-¹³C to ensure its stability?
Cyanamide is sensitive to heat, moisture, and alkaline conditions.[1][5] Improper storage is a primary cause of reagent degradation and subsequent byproduct formation.
-
Storage Temperature: Store Cyanamide-¹³C at 2-8°C as recommended by suppliers.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to protect it from moisture.
-
Stabilizers: Commercial cyanamide is often stabilized with a very small amount of a weak acid or buffer, such as 0.1% acetic acid or monosodium phosphate, to inhibit base-catalyzed self-condensation.[1][6] Do not attempt to neutralize this stabilizer before use unless a specific protocol requires it.
FAQ 3: What are the optimal reaction parameters for minimizing byproducts during a guanidinylation reaction?
Guanidinylation, the reaction of cyanamide with an amine, is a cornerstone application. Optimizing this reaction is critical.
| Parameter | Recommendation | Rationale (The "Why") |
| pH / Acidity | Maintain slightly acidic conditions (pH 4-6). Consider adding a catalytic amount of a Lewis acid like Sc(OTf)₃ or a Brønsted acid. | Alkaline conditions strongly promote the dimerization of cyanamide to dicyandiamide.[1] Acid protonates the cyanamide, reducing its nucleophilicity and suppressing self-reaction. Lewis acids can activate the cyanamide towards the desired amine substrate.[7] |
| Solvent | Use anhydrous-grade solvents. | Prevents the hydrolysis of cyanamide to urea.[4][8] Even trace amounts of water can lead to this significant byproduct. |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (often room temperature or below). | Higher temperatures provide the activation energy for the trimerization of cyanamide to melamine.[3] Dimerization is also accelerated by heat. |
| Concentration | Maintain a moderate concentration. Avoid creating highly concentrated stock solutions of cyanamide that sit for extended periods. | The self-condensation reactions (dimerization, trimerization) are bimolecular or termolecular with respect to cyanamide. Lowering the concentration can slow these side reactions relative to the desired reaction with the amine substrate. |
Part 3: Reactive Troubleshooting - Diagnosing and Solving Issues
Even with careful planning, unexpected results can occur. The following section provides a logical framework for identifying the source of the problem and implementing a solution.
FAQ 4: My reaction yield is low, and my analytical data (LC-MS/TLC) shows multiple new spots/peaks. What is the likely cause?
This is a classic symptom of significant byproduct formation. The identity of the byproducts can be inferred from their mass (if using MS) and the reaction conditions.
-
If you see a peak with a mass corresponding to (2 x Mass of Cyanamide-¹³C): You are likely forming the dimer, dicyandiamide. This points to a pH issue (too neutral or basic).
-
If you see a peak with a mass corresponding to (Mass of Cyanamide-¹³C + 18): You are observing hydrolysis to form urea. This indicates the presence of water in your reaction.
-
If you ran the reaction at high temperatures and see a complex mixture: You may be forming the trimer, melamine, and other degradation products.
The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for Cyanamide-¹³C reactions.
FAQ 5: I've confirmed the presence of dicyandiamide in my crude product. How can I purify my desired compound?
Purification can be challenging due to the polar nature of both the desired guanidine product and the guanidine-containing byproducts.
-
Chromatography: Reversed-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is often effective. The acid helps to protonate the guanidinium groups, leading to better peak shape. Ion-exchange chromatography can also be a powerful tool for separating these basic compounds.[9]
-
Recrystallization/Precipitation: Depending on the solubility differences between your product and the byproducts, recrystallization can be effective. In some cases, carefully adjusting the pH of an aqueous solution can cause selective precipitation of either the product or the impurity.
Part 4: Key Experimental Protocols
This section provides standardized methodologies for reaction setup and analysis.
Protocol 1: General Procedure for ¹³C-Guanidinylation of a Primary Amine
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Reagent Setup: In a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve your primary amine substrate (1.0 eq) in anhydrous DMF or acetonitrile (to a concentration of ~0.1 M).
-
Reagent Addition: In a separate vial, weigh out Cyanamide-¹³C (1.1 to 1.5 eq) and dissolve it in a minimal amount of the same anhydrous solvent.
-
Reaction Initiation: Add the Cyanamide-¹³C solution dropwise to the stirring amine solution at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the consumption of the starting amine and the appearance of the product mass.
-
Workup: Once the reaction is complete, carefully quench by adding a slight excess of a weak acid (e.g., acetic acid) to neutralize any remaining basicity. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue using an appropriate method, such as reversed-phase HPLC, as described in FAQ 5.
Protocol 2: HPLC Method for In-Process Monitoring
This method can be used to track the consumption of starting materials and the formation of products and byproducts.
-
System: An HPLC system equipped with a UV detector is suitable.[10]
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm is a good starting point for detecting the nitrile and guanidine groups.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (~5 µL) with 1 mL of a 50:50 water/acetonitrile mixture. Filter through a 0.22 µm syringe filter before injection.
References
- Method for detecting dicyandiamide content in cyanamide solution by using HPLC method. (n.d.). Google Patents.
-
Hydrogen cyanamide Method of chemical analysis. (n.d.). Retrieved from [Link]
-
Introduction to cyanamides. (2018). Cardiff University ORCA. Retrieved from [Link]
-
Cyanamide. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
What is the mechanism of Cyanamide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Cyanamide | H₂NCN. (n.d.). PubChem. Retrieved from [Link]
-
Recent updates on analytical methods for detection of cyanide in human blood. (2020). Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Gas-phase molecular formation mechanisms of cyanamide (NH₂CN) and its tautomer carbodiimide (HNCNH) under astrophysical conditions. (2020). Astronomy & Astrophysics. Retrieved from [Link]
-
Environmental Chemistry Methods: Hydrogen Cyanamide. (n.d.). US EPA. Retrieved from [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Purification procedure for some urinary guanidino compounds. (1986). PubMed. Retrieved from [Link]
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 5. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 6. シアナミド-13C,15N2 98 atom % 15N, 99 atom % 13C, 98% (CP), anhydrous (stabilized with 0.1% acetic acid) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification procedure for some urinary guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Stable Isotope Labeling: Comparing Cyanamide-¹³C and Cyanamide-¹⁵N₂ for Advanced Metabolic Studies
In the intricate world of metabolic research, the ability to trace and quantify the flow of molecules through complex biochemical networks is paramount. Stable isotope labeling, a cornerstone of metabolic flux analysis (MFA), offers a powerful lens to visualize these dynamic processes.[1][2][3][4] This guide provides an in-depth comparison of two potent, yet nuanced, labeling strategies: Cyanamide-¹³C and Cyanamide-¹⁵N₂. As researchers and drug development professionals, understanding the distinct advantages and applications of each is crucial for designing insightful experiments that unravel the complexities of cellular metabolism.
The Foundation: Stable Isotope Labeling in Metabolomics
Metabolic flux analysis utilizes stable, non-radioactive isotopes to track the journey of atoms through metabolic pathways.[1] By introducing substrates enriched with heavy isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N), we can distinguish labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This allows for the quantification of metabolic rates and the elucidation of pathway activities, providing a dynamic snapshot of cellular function that static metabolomic measurements cannot capture.[1][5]
Cyanamide (CH₂N₂) presents a unique vehicle for introducing these isotopic labels. Its high reactivity, particularly with amine, hydroxyl, and thiol groups, allows for the derivatization of a wide range of metabolites. This chemical labeling approach complements traditional metabolic labeling (e.g., using labeled glucose or amino acids) by offering a way to tag specific classes of compounds post-extraction.
At the Crossroads: Cyanamide-¹³C vs. Cyanamide-¹⁵N₂
The choice between a ¹³C- and a ¹⁵N-labeled cyanamide hinges on the specific biological question being addressed. The fundamental difference lies in the element being traced: carbon or nitrogen. This distinction has profound implications for the types of metabolic pathways that can be investigated and the interpretation of the resulting data.
| Feature | Cyanamide-¹³C Labeling | Cyanamide-¹⁵N₂ Labeling |
| Isotope | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Natural Abundance | ~1.1%[] | ~0.37%[] |
| Primary Tracer For | Carbon backbone of molecules | Nitrogen-containing compounds |
| Key Applications | Tracing central carbon metabolism (glycolysis, TCA cycle), fatty acid synthesis, pentose phosphate pathway.[8][9][10] | Amino acid metabolism, nucleotide biosynthesis, urea cycle, and other nitrogen assimilation pathways.[11][12][13] |
| Mass Shift | +1 Da per ¹³C atom | +1 Da per ¹⁵N atom |
| MS Fragmentation | Can lead to complex spectra due to variable numbers of ¹³C atoms in fragments.[] | Often results in clearer fragmentation patterns, as many metabolites have fewer nitrogen atoms. |
| NMR Spectroscopy | Large chemical shift range (~200 ppm) reduces signal overlap.[14] | Essential for protein structural analysis (e.g., HSQC experiments).[] |
Delving Deeper: Mechanistic Insights and Experimental Design
The decision to employ Cyanamide-¹³C or Cyanamide-¹⁵N₂ is a critical juncture in experimental design. Here, we explore the causality behind this choice.
Tracing the Carbon Skeleton with Cyanamide-¹³C
When the focus is on central carbon metabolism, Cyanamide-¹³C is the tracer of choice. By reacting with metabolites, it introduces a ¹³C atom that can be tracked as the molecule is processed through pathways like glycolysis, the Krebs cycle, and fatty acid synthesis.[8][9][10] This allows researchers to answer questions such as:
-
What is the relative contribution of glucose versus other substrates to cellular energy production?
-
How do disease states or drug treatments alter carbon flux through key metabolic pathways?
-
What are the biosynthetic origins of complex lipids?
The workflow for a typical Cyanamide-¹³C labeling experiment is as follows:
Caption: Workflow for Cyanamide-¹³C Labeling Experiment.
Unraveling Nitrogen Metabolism with Cyanamide-¹⁵N₂
Conversely, when the investigation centers on the flow of nitrogen, Cyanamide-¹⁵N₂ is the superior tool. Nitrogen is a fundamental component of amino acids, nucleotides, and other essential biomolecules.[11] By introducing two ¹⁵N atoms, this labeling strategy enables the study of:
-
Amino acid biosynthesis and catabolism.
-
De novo nucleotide synthesis.
-
The urea cycle and ammonia detoxification.
-
The impact of nutrient availability on nitrogen assimilation.
The experimental workflow for Cyanamide-¹⁵N₂ labeling mirrors that of its ¹³C counterpart, with the key difference being the tracer used and the pathways being interrogated.
Caption: Workflow for Cyanamide-¹⁵N₂ Labeling Experiment.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for the derivatization of metabolites with isotopically labeled cyanamide for LC-MS/MS analysis. It is essential to optimize reaction conditions for specific classes of metabolites.
Materials:
-
Metabolite extract in a suitable solvent (e.g., acetonitrile/water)
-
Cyanamide-¹³C or Cyanamide-¹⁵N₂ solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (0.2 M, pH 8.8)[15]
-
Formic acid
-
LC-MS grade solvents (acetonitrile, water)
Protocol:
-
Sample Preparation:
-
To 100 µL of the metabolite extract, add 20 µL of borate buffer.[15]
-
Vortex briefly to mix.
-
-
Derivatization:
-
Add 20 µL of the Cyanamide-¹³C or Cyanamide-¹⁵N₂ solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). Optimization of temperature and time is recommended.
-
After incubation, stop the reaction by adding 10 µL of formic acid to acidify the mixture.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the derivatized sample onto a suitable LC column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16][17]
-
Acquire data on a tandem mass spectrometer operating in a positive or negative ionization mode, depending on the analytes of interest.[16][17]
-
Use multiple reaction monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.[16][17]
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and ¹⁵N.
-
Calculate the fractional enrichment of the labeled metabolites.
-
Utilize metabolic modeling software to calculate metabolic fluxes.
Conclusion: A Synergistic Approach to Metabolic Discovery
The choice between Cyanamide-¹³C and Cyanamide-¹⁵N₂ is not a matter of one being definitively superior to the other, but rather a strategic decision based on the scientific question at hand. Cyanamide-¹³C excels at elucidating the intricacies of carbon metabolism, while Cyanamide-¹⁵N₂ provides unparalleled insights into the flow of nitrogen. In many cases, a dual-labeling approach, employing both tracers in parallel experiments, can offer a more holistic and comprehensive understanding of cellular metabolism. By carefully considering the principles outlined in this guide, researchers can harness the power of these advanced labeling techniques to push the boundaries of metabolic research and accelerate drug discovery.
References
-
PubMed Central. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Available from: [Link]
-
MDPI. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Available from: [Link]
-
ResearchGate. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Available from: [Link]
-
McCullagh Research Group. Isotope Tracer Analysis and Metabolic Flux Analysis. Available from: [Link]
-
Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available from: [Link]
-
PubMed. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization]. Available from: [Link]
-
ResearchGate. Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization. Available from: [Link]
-
PubMed Central. Profiling the metabolism of human cells by deep 13C labeling. Available from: [Link]
-
ResearchGate. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria | Request PDF. Available from: [Link]
-
ResearchGate. A roadmap for interpreting 13C metabolite labeling pattern from cells. Available from: [Link]
-
PubMed. Metabolic labeling of model organisms using heavy nitrogen (15N). Available from: [Link]
-
PubMed. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Available from: [Link]
-
F1000Research. In vivo stable isotope labeling of 13C and 15N... | Posters. Available from: [Link]
-
ResearchGate. Determining Hydrogen Cyanamide in Fruit by Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate and HPLC with Fluorescence Detection. Available from: [Link]
-
PubMed. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Available from: [Link]
-
bioRxiv. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Available from: [Link]
-
Analytical Methods (RSC Publishing). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Available from: [Link]
-
PubMed Central. A roadmap for interpreting 13C metabolite labeling patterns from cells. Available from: [Link]
-
ResearchGate. Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Available from: [Link]
-
ResearchGate. (PDF) Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Available from: [Link]
-
PubMed. 13 C flux analysis of cyanobacterial metabolism. Available from: [Link]
-
PubMed. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Available from: [Link]
-
PubMed. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times. Available from: [Link]
-
PubMed Central. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Available from: [Link]
-
ResearchGate. (PDF) Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. Available from: [Link]
-
PubMed. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Available from: [Link]
-
ResearchGate. Chemical Isotope Labeling LC-MS for Metabolomics. Available from: [Link]
-
PubMed. Quantification of histone modifications using ¹⁵N metabolic labeling. Available from: [Link]
-
PubMed. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Available from: [Link]
-
PubMed. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. Available from: [Link]
Sources
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13 C flux analysis of cyanobacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metabolic labeling of model organisms using heavy nitrogen (15N) [pubmed.ncbi.nlm.nih.gov]
- 13. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Uncharted Path vs. The Well-Trod Road: A Comparative Guide to Metabolic Tracers—Focus on ¹³C-Glucose
A Senior Application Scientist's Perspective
In the intricate world of metabolic research, the ability to trace the journey of molecules through complex biochemical pathways is paramount. This guide was initially conceived to compare two potential metabolic tracers: Cyanamide-¹³C and ¹³C-glucose. However, an extensive review of the scientific literature reveals a stark contrast in their application and validation. While ¹³C-glucose stands as a cornerstone of metabolic flux analysis, a well-documented and versatile tool, Cyanamide-¹³C is not an established or commonly utilized tracer for metabolic pathway analysis.
Therefore, this guide will pivot to provide an in-depth, authoritative exploration of ¹³C-glucose as a premier metabolic tracer. We will also briefly explore the known metabolic fate of cyanamide to elucidate why it does not serve the same function. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively employ stable isotope tracers in their work.
The Principle of ¹³C Metabolic Flux Analysis (MFA)
At its core, ¹³C Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1] The process involves introducing a substrate, such as glucose, that has been enriched with the stable, non-radioactive isotope Carbon-13 (¹³C). As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. These labeling patterns serve as a "fingerprint" of metabolic activity. By employing analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can measure the distribution of these heavy isotopes in various metabolites. This data, when integrated with a computational model of the cell's metabolic network, allows for the precise calculation of intracellular metabolic fluxes.[1][2]
¹³C-Glucose: The Gold Standard Metabolic Tracer
Glucose is a central node in cellular metabolism, making ¹³C-labeled glucose an exceptionally informative tracer for a wide array of metabolic pathways. Its journey through cellular biochemistry provides insights into glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and various biosynthetic routes.[3]
Choosing the Right ¹³C-Glucose Isotope
The specific labeling pattern of the ¹³C-glucose tracer is a critical experimental parameter that dictates the precision of flux measurements for different pathways.[3]
| Tracer | Primary Applications | Advantages | Disadvantages |
| [U-¹³C₆]glucose | General metabolic mapping, TCA cycle, biosynthesis | Labels all carbon atoms, providing a comprehensive overview of glucose-derived carbon throughout metabolism. | Can result in complex labeling patterns that may be challenging to interpret for specific pathway fluxes. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers high precision for estimating fluxes in the upper part of central carbon metabolism and helps distinguish between PPP branches. | Less informative for the TCA cycle compared to uniformly labeled glucose. |
| [1-¹³C]glucose | Glycolysis, oxidative PPP | Historically common and relatively cost-effective. | Provides less information compared to other specifically labeled glucose variants. |
| [¹³C₅]glutamine | Tricarboxylic Acid (TCA) cycle | Preferred tracer for detailed analysis of the TCA cycle, especially in cancer cells that exhibit high glutamine uptake. | Does not provide direct information on glycolytic flux. |
Experimental Workflow for a ¹³C-Glucose Tracer Study
A typical ¹³C-glucose labeling experiment follows a well-defined workflow, designed to ensure data accuracy and reproducibility.
Caption: A generalized workflow for a ¹³C-glucose metabolic tracer experiment.
A Step-by-Step Experimental Protocol: ¹³C-Labeling in Cultured Mammalian Cells
This protocol provides a foundational method for conducting a ¹³C-glucose labeling experiment in adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% (v/v) in water, pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 1,000 x g
-
Liquid nitrogen
-
LC-MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture Medium Preparation: Prepare two versions of the culture medium: one with unlabeled glucose and one where the unlabeled glucose is replaced with the desired ¹³C-labeled glucose at the same concentration.
-
Tracer Introduction: When cells reach the desired confluency, aspirate the existing medium and gently wash the cells once with pre-warmed PBS.
-
Labeling: Immediately add the pre-warmed medium containing ¹³C-glucose to the cells.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites. This timing is critical and pathway-dependent, with glycolysis reaching isotopic steady state within minutes, while the TCA cycle may take several hours.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to arrest metabolism.
-
Add a sufficient volume of pre-chilled 80% methanol to the cells.
-
Place the plate on dry ice for 10 minutes to ensure complete quenching.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Debris Removal: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Sample Analysis: Transfer the supernatant containing the extracted metabolites to a new tube for analysis by LC-MS or GC-MS.
The Case of Cyanamide: A Different Metabolic Fate
Cyanamide (CH₂N₂) is a small, reactive molecule with a different biological role compared to glucose.[4] While it contains a carbon atom, its metabolic fate does not lend itself to tracing the intricate network of central carbon metabolism.
The primary metabolic conversion of cyanamide in biological systems is its hydration to form urea, a reaction that can be catalyzed by carbonic anhydrase.[4]
Caption: The primary metabolic conversion of cyanamide to urea.
This single conversion to a metabolic end-product, urea, means that the ¹³C label from cyanamide would not be incorporated into the vast network of intermediary metabolites that are central to cellular function, such as those in glycolysis or the TCA cycle. Therefore, ¹³C-cyanamide would not provide the detailed flux information that is the hallmark of tracers like ¹³C-glucose.
Conclusion: Selecting the Appropriate Tracer is Key
The choice of a metabolic tracer is a critical decision in experimental design. ¹³C-glucose has proven to be an invaluable tool for dissecting the complexities of central carbon metabolism due to its central role in cellular bioenergetics and biosynthesis. The ability to use various isotopomers of ¹³C-glucose further enhances its utility, allowing for the targeted investigation of specific pathways.
In contrast, the available scientific evidence does not support the use of Cyanamide-¹³C as a metabolic tracer for pathway analysis. Its primary metabolic fate as a precursor to urea limits its utility in providing a comprehensive view of cellular metabolic fluxes.
For researchers, scientists, and drug development professionals seeking to unravel the intricacies of cellular metabolism, a thorough understanding of the capabilities and limitations of different isotopic tracers is essential. ¹³C-glucose, with its extensive validation and broad applicability, remains a superior choice for in-depth metabolic flux analysis.
References
- Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56.
-
Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
- Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391.
- Lawson, M. J., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968884.
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
- Fan, T. W. M., Lane, A. N., & Higashi, R. M. (2010). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolic Profiling in the Drug Discovery and Development (pp. 129-156). Humana Press.
- Swinney, D. C. (Ed.). (2004). Radiotracers in Drug Development. CRC Press.
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]
- Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. Genetics, 192(3), 821–837.
- Zhang, Q., Botting, N. P., & Kay, C. D. (2011). A gram scale synthesis of a multi-13C-labelled anthocyanin, [6,8,10,3',5'-13C5]cyanidin-3-glucoside, for use in oral tracer studies in humans.
-
Human Metabolome Database. (2021, September 11). Showing metabocard for Cyanamide (HMDB0250603). Retrieved from [Link]
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
-
Kunjapur, A. (2020, April 10). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
- You, L., & Tang, Y. J. (2014). 13 C flux analysis of cyanobacterial metabolism. Methods in Molecular Biology, 1152, 265–277.
-
JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
- Petri, A. F., et al. (2021). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. Chemical Research in Toxicology, 34(7), 1645–1659.
- Xiao, N., et al. (2024). Carbon fate and potential carbon metabolism effects during in-situ cyanobacterial inhibition by artemisinin sustained-release algaecides.
- Zhang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
- Wilde, A., & Hihara, Y. (2024). The primary carbon metabolism in cyanobacteria and its regulation. Frontiers in Plant Science, 15, 1421639.
- DeBose-Boyd, R., et al. (2025).
-
Wikipedia. (n.d.). Warm little pond. Retrieved from [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Cyanamide (HMDB0250603) [hmdb.ca]
A Senior Application Scientist's Guide to Quantitative Proteomics: Benchmarking SILAC, TMT, and Novel Chemical Labeling Strategies
Introduction: The Imperative of Precision in Quantitative Proteomics
In the landscape of modern biological research and drug development, the ability to accurately quantify the dynamic changes in protein abundance is paramount. Quantitative proteomics opens a window into the complex machinery of the cell, allowing us to understand signaling pathways, identify biomarkers, and elucidate mechanisms of drug action. The precision of these insights, however, is critically dependent on the methodology used to label and quantify proteins.
This guide provides an in-depth comparison of two cornerstone techniques in the field: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a metabolic labeling gold standard, and Tandem Mass Tags (TMT) , a dominant force in isobaric chemical labeling. Furthermore, we will explore the principles of non-isobaric chemical labeling to contextualize and benchmark a conceptual method requested for this guide: Cyanamide-¹³C labeling . Our objective is to dissect the fundamental principles, experimental workflows, and critical performance characteristics of each approach, providing researchers with the expert insights needed to select the optimal strategy for their experimental goals.
Section 1: The In Vivo Standard: Metabolic Labeling with SILAC
SILAC is a powerful and elegant method that achieves highly accurate protein quantification by integrating stable isotope labels directly into the proteome in vivo.[1][2]
The Principle of SILAC: Early Mixing Minimizes Error
The core principle of SILAC is the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C or ¹⁵N) into proteins during cell growth and translation.[3][4] Two populations of cells are cultured in media that are identical except for the isotopic state of specific essential amino acids, typically lysine (K) and arginine (R). One population receives the normal "light" amino acids (e.g., ¹²C₆-Lysine), while the other receives the "heavy" isotopic counterparts (e.g., ¹³C₆-Lysine).
After several cell divisions, the entire proteome of the "heavy" cell population is labeled with an efficiency often exceeding 99%.[3] The causality behind SILAC's high accuracy is that the two cell populations can be combined at the very beginning of the experimental workflow—even before cell lysis.[1][5] Since the "light" and "heavy" proteomes are treated as a single sample through every subsequent step (lysis, protein extraction, digestion, and fractionation), any protein loss or experimental variation affects both samples equally. This virtually eliminates the sample-to-sample processing error that can plague other methods.[5][6]
Quantification is performed at the MS1 level, where the mass spectrometer detects the chemically identical but isotopically distinct peptide pairs. The ratio of the signal intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the original samples.[7]
SILAC Experimental Workflow
The SILAC workflow is characterized by its initial cell culture phase, which is critical for achieving full labeling.
Caption: The SILAC workflow, from in vivo labeling to MS1-level quantification.
Section 2: The High-Throughput Workhorse: Isobaric Chemical Labeling with TMT
Tandem Mass Tag (TMT) technology is an in vitro chemical labeling method that has become a cornerstone of high-throughput quantitative proteomics due to its exceptional multiplexing capabilities.[8]
The Principle of TMT: Isobaric Tagging for Multiplexed Analysis
Unlike SILAC, TMT labeling is performed at the peptide level after protein extraction and digestion.[9][10] TMT reagents are a set of isobaric tags, meaning they have the same nominal total mass but a different internal distribution of stable isotopes.[11] Each tag consists of three key regions:
-
Amine-Reactive Group: Covalently attaches the tag to the N-terminus and lysine side chains of peptides.[8][12]
-
Mass Normalizer: A region whose isotopic composition balances the tag, ensuring all tags in a set have the same total mass.[11]
-
Reporter Ion: A region with a unique isotopic composition that, upon fragmentation in the mass spectrometer, generates a unique low-mass reporter ion.[8][13]
Because all peptides labeled with different TMT tags are isobaric, they co-elute during liquid chromatography and appear as a single precursor ion peak in the MS1 scan.[9] This simplifies the MS1 spectrum significantly. When this precursor ion is selected for fragmentation (MS/MS), the cleavable linker breaks, releasing the reporter ions. The relative intensities of these unique reporter ions in the MS2 (or MS3) spectrum correspond to the relative abundance of that peptide across all labeled samples.[12] This design allows for the simultaneous analysis of up to 18 samples (TMTpro 18-plex) in a single LC-MS/MS run, dramatically increasing throughput.[8]
TMT Experimental Workflow
The TMT workflow begins after protein digestion, with all subsequent steps performed on the pooled sample.
Caption: The TMT workflow, from digestion and labeling to MS2/MS3 quantification.
Section 3: A Conceptual Look at Non-Isobaric Chemical Labeling: Cyanamide-¹³C
The term "Cyanamide-¹³C labeling" does not correspond to a widely established, commercially available technique for quantitative proteomics. However, we can analyze its potential as a non-isobaric chemical labeling strategy based on the known reactivity of cyanamide.
The Principle of a Conceptual Cyanamide-¹³C Label
This hypothetical method would be a form of non-isobaric chemical labeling, akin to stable isotope dimethyl labeling.[14] The principle relies on introducing a mass difference between samples that is detectable at the MS1 level.[15]
Cyanamide (CH₂N₂) is known to react with primary amines (like peptide N-termini and lysine side chains) and sulfhydryl groups (cysteine). A theoretical workflow would use two isotopic versions of cyanamide: a "light" version with natural abundance ¹²C and a "heavy" version synthesized with ¹³C.
-
Light Label: Standard Cyanamide (¹²CH₂N₂)
-
Heavy Label: ¹³C-Cyanamide (¹³CH₂N₂)
By labeling two different peptide samples with these reagents, every labeled peptide from the "heavy" sample would have a predictable mass shift (e.g., +1 Da for each label incorporated) compared to its "light" counterpart. Like SILAC, quantification would then occur by comparing the MS1 peak intensities of the light and heavy peptide pairs.[7]
Hypothetical Cyanamide-¹³C Labeling Workflow
The workflow would be a straightforward in vitro chemical labeling process performed on digested peptides.
Caption: A hypothetical workflow for a non-isobaric Cyanamide-¹³C labeling strategy.
Section 4: Head-to-Head Performance Comparison
The choice between these methodologies is dictated by the specific requirements of the experiment, including sample type, desired throughput, and budget.
| Feature | SILAC (Metabolic Labeling) | TMT (Isobaric Chemical Labeling) | Conceptual Cyanamide-¹³C (Non-Isobaric Chemical) |
| Principle | In vivo metabolic incorporation of stable isotope amino acids.[4][16] | In vitro chemical tagging of peptides with isobaric mass tags.[13][17] | In vitro chemical tagging of peptides with non-isobaric, isotopically distinct reagents. |
| Labeling Stage | Protein level (during cell culture).[1] | Peptide level (post-digestion).[9] | Peptide level (post-digestion). |
| Sample Mixing | Early (at cell level), minimizing processing error.[5] | Late (after labeling), potential for variability.[18] | Late (after labeling), potential for variability. |
| Multiplexing | Typically 2-plex or 3-plex; up to 5 with specialized reagents. | High (up to 18-plex), enabling high-throughput analysis.[8] | Low (typically 2-plex or 3-plex). |
| Quantification | MS1 Level (Precursor Ion Intensity).[7] | MS2 or MS3 Level (Reporter Ion Intensity).[10][15] | MS1 Level (Precursor Ion Intensity). |
| Sample Type | Limited to actively dividing, culturable cells or organisms. | Universal; applicable to all sample types (cells, tissues, fluids).[8] | Universal; applicable to all sample types. |
| Key Advantage | Highest Accuracy & Precision: Early mixing reduces experimental bias significantly.[5][6] | High Throughput: Massive multiplexing capability saves instrument time and cost per sample.[14] | Low Cost: Reagents would likely be inexpensive to synthesize. |
| Major Limitation | Low Throughput & Limited Scope: Time-consuming cell culture; not for tissues/clinical samples. | Ratio Compression: Co-isolation of interfering ions can dampen true quantitative differences (mitigated by MS3).[8] | Undeveloped: Lacks validated protocols, efficiency data, and may have side-reactivity issues. |
Section 5: A Self-Validating Protocol for Method Benchmarking
To provide a trustworthy comparison, a researcher can perform a head-to-head validation experiment. This protocol outlines a system to benchmark SILAC, TMT, and a hypothetical chemical label using a well-characterized human cell line (e.g., HeLa or HEK293T).
Objective: To compare the quantitative accuracy, precision, and proteome coverage of SILAC and TMT.
Phase 1: Cell Culture and Sample Generation
-
SILAC Labeling:
-
Culture HeLa cells in SILAC DMEM supplemented with dialyzed FBS.
-
For the "Light" condition, supplement with normal L-arginine and L-lysine.
-
For the "Heavy" condition, supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
Culture for at least 6 cell doublings to ensure >98% incorporation. Verify incorporation via a small-scale MS test.
-
Harvest cells from both conditions.
-
-
Sample for Chemical Labeling (TMT):
-
Culture a separate, larger batch of HeLa cells in standard DMEM.
-
Divide the harvested cell pellet into two equal portions: "Sample A" and "Sample B". These will serve as technical replicates to be labeled separately.
-
Phase 2: Protein Processing and Labeling
-
SILAC Sample:
-
Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell count.
-
Lyse the combined cells, extract total protein, and quantify using a BCA assay.
-
Proceed to in-solution tryptic digestion of the combined protein lysate.
-
-
TMT Samples:
-
Lyse "Sample A" and "Sample B" cell pellets separately.
-
Extract and quantify the protein for each sample.
-
Take an equal amount of protein from each sample and perform separate in-solution tryptic digestions.
-
Label the resulting peptides from "Sample A" with TMTpro 130N reagent and "Sample B" with TMTpro 131C reagent, following the manufacturer's protocol.
-
Combine the two labeled peptide samples in a 1:1 ratio.
-
Phase 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS:
-
Analyze both the final SILAC sample and the final TMT sample on the same high-resolution Orbitrap mass spectrometer using identical LC gradient conditions.
-
For SILAC: Use a standard DDA (Data-Dependent Acquisition) method, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap or Orbitrap.
-
For TMT: Use a DDA-SPS-MS3 method to minimize ratio compression. Acquire MS1 scans in the Orbitrap, MS2 scans in the Orbitrap for identification, and MS3 scans on the top 10 most intense fragment ions for quantification.
-
-
Data Analysis:
-
Process both raw files using a unified software platform (e.g., Proteome Discoverer or MaxQuant).
-
For SILAC: Set the quantification method to "SILAC 2-plex" at the MS1 level.
-
For TMT: Set the quantification method to "TMT" at the MS3 reporter ion level.
-
Metrics for Comparison:
-
Proteome Coverage: Compare the number of proteins identified and quantified in each run.
-
Quantitative Precision: For the TMT sample (A vs. B), the theoretical protein ratio is 1:1. Plot the distribution of log₂(ratios); a narrower distribution indicates higher precision.
-
Quantitative Accuracy: For the SILAC sample, spike in a known amount of a non-human protein into one of the cell lysates before combining to create a known ratio (e.g., 2:1). Compare the measured ratio to the expected ratio.
-
Missing Values: Compare the percentage of proteins quantified across all replicates for each method. A study found TMT had fewer missing values than label-free approaches, a benefit that extends to its comparison with other methods.
-
-
Conclusion: Selecting the Right Tool for the Scientific Question
This guide demonstrates that the choice of a quantitative proteomics strategy is not a one-size-fits-all decision. It is a critical experimental design parameter that must align with the research question, sample availability, and required depth of analysis.
-
SILAC remains the undisputed gold standard for quantitative accuracy and precision in cell culture models. Its in vivo labeling and early-stage sample mixing provide a level of confidence that is difficult to surpass, making it the method of choice for detailed mechanistic studies, protein turnover analysis, and investigations of post-translational modifications where subtle changes must be measured reliably.[4][16]
-
TMT is the premier choice for high-throughput and comparative studies . Its ability to analyze many samples simultaneously makes it ideal for biomarker discovery, drug screening, and studies involving clinical tissues or other samples incompatible with metabolic labeling.[8][14] While susceptible to ratio compression, modern MS3-based acquisition methods significantly improve its accuracy, making it a robust and powerful tool for large-scale proteomics.[8]
-
Novel chemical labeling strategies , such as the conceptual Cyanamide-¹³C method, represent the ongoing innovation in the field. While not established, such non-isobaric methods could offer a cost-effective alternative for simple, low-plex experiments where the universal applicability of chemical labeling is desired without the complexity of isobaric tag analysis.
References
-
Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192. Retrieved January 15, 2026, from [Link]
-
Mtoz Biolabs. (n.d.). Mechanism of TMT Labeling in Mass Spectrometry. Retrieved January 15, 2026, from [Link]
-
MetwareBio. (n.d.). TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics?. Retrieved January 15, 2026, from [Link]
-
O'Connell, J. D., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. Retrieved January 15, 2026, from [Link]
-
Rauniyar, N. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved January 15, 2026, from [Link]
-
Li, Z., Adams, R. M., & Pan, C. (2012). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 11(3), 1582-1590. Retrieved January 15, 2026, from [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of TMT-based Quantitative Proteomics. Retrieved January 15, 2026, from [Link]
-
Navarro, P., & Tate, S. (2022). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. International Journal of Molecular Sciences, 23(2), 793. Retrieved January 15, 2026, from [Link]
-
Rauniyar, N. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(3), 183-197. Retrieved January 15, 2026, from [Link]
-
G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved January 15, 2026, from [Link]
-
Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Tandem mass tag. Retrieved January 15, 2026, from [Link]
-
Li, Z., Adams, R. M., & Pan, C. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Retrieved January 15, 2026, from [Link]
-
Krijgsveld, J., & Heck, A. J. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 25(9), 1567-1578. Retrieved January 15, 2026, from [Link]
-
Ong, S. E., & Mann, M. (2017). Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Molecular & Cellular Proteomics, 16(8 Suppl 1), S244-S252. Retrieved January 15, 2026, from [Link]
-
Drug Discovery News. (2024, May 14). Top considerations for TMT mass spectrometry analysis. Retrieved January 15, 2026, from [Link]
-
Stepath, M., et al. (2020). Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. Journal of Proteome Research, 19(2), 926-937. Retrieved January 15, 2026, from [Link]
-
Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. Retrieved January 15, 2026, from [Link]
-
Krijgsveld, J., & Heck, A. J. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 25(9), 1567-1578. Retrieved January 15, 2026, from [Link]
-
Stepath, M., et al. (2020). Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P209-M Non-Isobaric Triplex-Labeling Strategies for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Labeling of Chemically Modified Peptides and Lipids among Cyanobacteria Planktothrix and Microcystis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of Cyanide and Mercury Detoxification by Pseudomonas pseudoalcaligenes CECT 5344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 16. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Experiment: Comparing Theoretical and Experimental ¹³C NMR Spectra of Isotopically Labeled Compounds
In the landscape of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the carbon framework of molecules. The strategic incorporation of ¹³C isotopes, or isotopic labeling, further amplifies the power of this method, enabling the tracking of metabolic pathways, the elucidation of reaction mechanisms, and the detailed characterization of complex biomolecules. However, the interpretation of the resulting spectra is not always straightforward. A robust approach involves the synergy of experimental data acquisition and theoretical prediction. This guide offers a deep dive into the comparison of experimental and theoretical ¹³C NMR spectra of labeled compounds, providing researchers with the insights needed to navigate this powerful analytical intersection.
The Synergy of Prediction and Experiment in ¹³C NMR
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. This sensitivity is the foundation of ¹³C NMR's diagnostic power. Theoretical calculations, typically employing quantum mechanical methods, can predict these chemical shifts by modeling the electronic structure of a molecule. When these theoretical predictions are juxtaposed with high-resolution experimental spectra, a powerful validation and interpretation loop is created. For isotopically labeled compounds, this comparison becomes even more critical. The specific incorporation of a ¹³C label introduces distinct signals and coupling patterns that serve as precise probes. A strong correlation between the predicted and observed spectra for these labeled positions provides a high degree of confidence in the structural assignment and a deeper understanding of the molecule's electronic properties.
Theoretical Prediction of ¹³C NMR Spectra: A Glimpse into the Quantum World
The prediction of ¹³C NMR chemical shifts is rooted in the calculation of the nuclear magnetic shielding tensor. Density Functional Theory (DFT) has emerged as a widely used and reliable method for this purpose. The choice of the functional and basis set is paramount and directly impacts the accuracy of the prediction.
Figure 1: A generalized workflow for the theoretical prediction of ¹³C NMR spectra. The process begins with an accurate 3D model of the molecule, which is then used as the input for quantum mechanical calculations to determine the magnetic shielding around each carbon nucleus. These shielding values are then converted into the familiar chemical shifts (ppm).
A crucial aspect of this workflow is the selection of the computational parameters. The B3LYP functional combined with a 6-31G(d,p) basis set often provides a good balance between accuracy and computational cost for many organic molecules. However, for systems with complex electronic features, such as heavy atoms or extensive electron delocalization, more sophisticated basis sets and functionals may be necessary. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, can also significantly improve the accuracy of the predictions, as solvent-solute interactions can subtly alter the electronic environment of the carbon nuclei.
Acquiring High-Fidelity Experimental ¹³C NMR Spectra
The quality of the experimental ¹³C NMR spectrum is the bedrock upon which any meaningful comparison with theoretical data is built. For ¹³C-labeled compounds, the experiment can be tailored to enhance the signals from the labeled sites.
| Parameter | Recommended Setting | Rationale |
| Pulse Sequence | Proton-decoupled pulse sequence (e.g., zgpg30) | Decoupling from protons simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single, sharp peaks for each unique carbon. |
| Number of Scans (NS) | Dependent on sample concentration and labeling percentage | The low natural abundance and gyromagnetic ratio of ¹³C necessitates signal averaging. For labeled compounds, a higher number of scans may still be required to achieve a good signal-to-noise ratio for both the labeled and unlabeled positions. |
| Relaxation Delay (D1) | 2-5 times the longest T₁ | Allowing for full relaxation of the carbon nuclei between pulses is crucial for accurate integration and quantitative analysis, especially when comparing signal intensities. |
| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) | The deuterium lock signal is used by the spectrometer to maintain a stable magnetic field. The choice of solvent should be based on the solubility of the compound and its potential to interact and influence chemical shifts. |
-
Sample Preparation: Dissolve a precisely weighed amount of the ¹³C-labeled compound in a suitable deuterated solvent. The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.
-
Spectrometer Setup: Tune and match the probe for the ¹³C frequency. Lock the spectrometer to the deuterium signal of the solvent.
-
Acquisition: Set the appropriate spectral width to encompass all expected ¹³C signals. Utilize a proton-decoupled pulse sequence and set the acquisition parameters as outlined in the table above.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum to obtain pure absorption lineshapes. Reference the spectrum to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Bridging the Gap: A Comparative Analysis
The core of this guide lies in the direct comparison of the theoretically predicted and experimentally acquired ¹³C NMR spectra. A successful comparison is not merely about observing a one-to-one correspondence of peaks. It is about understanding the nuances of the correlation and diagnosing the potential sources of discrepancy.
Several factors can influence the agreement between theoretical and experimental chemical shifts:
-
Conformational Flexibility: Many molecules exist as an equilibrium of multiple conformers. The experimental spectrum represents a population-weighted average of these conformers, whereas a theoretical calculation might be based on a single, lowest-energy conformation. For flexible molecules, it is often necessary to calculate the spectra for all significant conformers and average them based on their predicted Boltzmann populations.
-
Solvent Effects: As mentioned earlier, solvent-solute interactions can perturb the electronic environment of the molecule. If these effects are not accounted for in the theoretical calculations, significant deviations from the experimental spectrum can be expected.
-
Intermolecular Interactions: In concentrated solutions, intermolecular interactions such as hydrogen bonding or stacking can influence chemical shifts. These effects are often challenging to model accurately with theoretical methods that typically assume an isolated molecule.
-
Limitations of the Theoretical Method: The choice of DFT functional and basis set inherently has limitations. While modern methods are remarkably accurate, they are still approximations of the true quantum mechanical behavior of the molecule.
Let's consider a hypothetical case study of [1-¹³C]glucose. The specific labeling at the C1 position would result in a significantly enhanced signal for this carbon in the experimental spectrum. The theoretical prediction would also pinpoint the C1 carbon and its expected chemical shift.
| Carbon Position | Experimental δ (ppm) | Theoretical δ (ppm) (in vacuo) | Theoretical δ (ppm) (with solvent model) | Δδ (ppm) (in vacuo) | Δδ (ppm) (with solvent model) |
| C1 (labeled) | 96.5 | 99.2 | 97.1 | 2.7 | 0.6 |
| C2 | 74.8 | 77.1 | 75.2 | 2.3 | 0.4 |
| C3 | 76.5 | 78.9 | 76.8 | 2.4 | 0.3 |
| C4 | 70.2 | 72.5 | 70.6 | 2.3 | 0.4 |
| C5 | 76.5 | 78.8 | 76.9 | 2.3 | 0.4 |
| C6 | 61.2 | 63.8 | 61.7 | 2.6 | 0.5 |
The data in the table clearly illustrates the improved correlation when a solvent model is included in the theoretical calculations. The large deviation in the in vacuo calculations highlights the importance of accounting for environmental effects. The specific labeling at C1 would make its experimental signal unmistakably identifiable, providing a key anchor point for the assignment of the other resonances, guided by the theoretical predictions.
Figure 2: An iterative workflow for comparing experimental and theoretical ¹³C NMR data. Discrepancies between the initial comparison can often be resolved by refining the theoretical model, leading to a more confident final assignment.
Conclusion: A Powerful Symbiosis
The comparison of experimental and theoretical ¹³C NMR spectra of labeled compounds is a powerful strategy for unambiguous structural elucidation and a deeper understanding of molecular properties. By leveraging the strengths of both approaches—the real-world accuracy of experimental measurement and the detailed insight of theoretical calculation—researchers can achieve a level of confidence that is unattainable with either method alone. The key to a successful comparison lies in the meticulous acquisition of high-quality experimental data and the thoughtful application of theoretical models that accurately reflect the experimental conditions. This synergistic approach transforms ¹³C NMR from a simple characterization technique into a sophisticated tool for molecular discovery.
References
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2006). A new strategy for the assignment of the 1H and 13C NMR spectra of flexible molecules by GIAO calculations of chemical shifts and spin-spin coupling constants. Chemistry – A European Journal, 12(21), 5514-5525. [Link]
A Senior Application Scientist's Guide to Inter-laboratory Application of Cyanamide-¹³C for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is a cornerstone of impactful research. Isotopic labeling, coupled with mass spectrometry, stands as a robust methodology for achieving this. This guide provides an in-depth technical comparison of Cyanamide-¹³C, a cost-effective and efficient labeling reagent, with other established alternatives. We will delve into the underlying chemistry, provide detailed experimental protocols, and present comparative data to inform your experimental design.
The Principle of Amine-Reactive Isotopic Labeling
At its core, chemical isotopic labeling for quantitative proteomics involves the covalent attachment of tags with different isotopic compositions to proteins or peptides from different samples. This mass differentiation allows for the relative quantification of analytes when the samples are mixed and analyzed in a single mass spectrometry run. The primary targets for many chemical labeling strategies are the free primary amines on peptides: the N-terminal α-amino group and the ε-amino group of lysine residues.
Cyanamide-¹³C operates on the principle of guanidination , a chemical reaction that converts primary amines into guanidinium groups. In the context of proteomics, this transforms the ε-amino group of lysine residues into homoarginine, an analogue of arginine.[1][2] This modification is particularly advantageous for mass spectrometry analysis.
Cyanamide-¹³C: The Chemistry of Guanidination
Cyanamide (CH₂N₂) is a reactive molecule that exists in equilibrium with its carbodiimide tautomer (HN=C=NH).[3][4] It is the cyanamide form that reacts with primary amines under appropriate pH conditions to form a stable guanidinium group. When using Cyanamide-¹³C, the incorporated ¹³C atom provides the mass difference for quantification.
The reaction is specific to primary amines. The selectivity for the N-terminal α-amine versus the lysine ε-amine can be modulated by controlling the reaction pH, owing to the different pKa values of these groups.[5][6] Generally, guanidination is performed at an alkaline pH (>10.5) to ensure the deprotonation and subsequent nucleophilicity of the target amino groups.[1]
Diagram: Cyanamide-¹³C Labeling Workflow
Caption: The reaction of Cyanamide-¹³C with the ε-amino group of a lysine residue.
Experimental Protocols
Protocol 1: In-solution Guanidination of Peptides with Cyanamide-¹³C
This protocol is adapted from established methods for guanidination using O-methylisourea and is optimized for Cyanamide-¹³C. [7] Materials:
-
Lyophilized peptide samples
-
Cyanamide-¹³C solution (e.g., 1 M in a suitable buffer)
-
Ammonium hydroxide (NH₄OH) or a similar basic buffer (e.g., triethylamine) to adjust pH
-
Trifluoroacetic acid (TFA) for quenching the reaction
-
C18 desalting spin columns
Procedure:
-
Peptide Resuspension: Resuspend the dried peptide samples in a small volume of the basic buffer (e.g., 50 mM ammonium bicarbonate, pH ~8.5).
-
pH Adjustment: Adjust the pH of the peptide solution to >10.5 with ammonium hydroxide. This step is crucial for the deprotonation of the primary amines.
-
Labeling Reaction: Add the Cyanamide-¹³C solution to the peptide sample. A molar excess of the labeling reagent is recommended. The exact concentration should be optimized for your specific sample.
-
Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 60-65°C for 15-20 minutes. Optimization of both time and temperature may be necessary.
-
Quenching: Stop the reaction by adding TFA to lower the pH to <3.
-
Sample Cleanup: Desalt the labeled peptides using C18 spin columns according to the manufacturer's protocol to remove excess reagent and salts prior to LC-MS/MS analysis.
Self-Validation:
-
Analyze a small aliquot of the labeled and unlabeled peptide mixture by MALDI-TOF MS to confirm the mass shift of 42.02 Da for each lysine residue.
-
Perform a control reaction without the peptide to check for any reagent-related artifacts in the mass spectrum.
Protocol 2: On-column Guanidination
For smaller sample amounts, an on-column reaction can be efficient.
Materials:
-
C18 desalting spin column
-
Peptide sample
-
Cyanamide-¹³C solution in basic buffer (pH > 10.5)
-
Wash and elution solutions for the spin column
Procedure:
-
Sample Loading: Load the peptide sample onto the C18 spin column.
-
Washing: Wash the column to remove any interfering substances.
-
Labeling: Apply the Cyanamide-¹³C solution in the basic buffer to the column and allow it to react for a specified time (e.g., 20-30 minutes).
-
Washing: Wash the column again to remove the excess labeling reagent.
-
Elution: Elute the labeled peptides using the appropriate elution buffer.
Trustworthiness: This method minimizes sample loss and ensures that the labeling reaction occurs on purified peptides, reducing the likelihood of side reactions with other molecules in the original sample matrix.
Conclusion and Future Perspectives
Cyanamide-¹³C presents a viable and cost-effective alternative for quantitative proteomics, particularly for binary comparisons. The underlying guanidination chemistry not only provides a stable isotopic tag but also enhances the mass spectrometric signal of lysine-containing peptides. While it may lack the high-level multiplexing capabilities of isobaric tags, its simplicity, rapid reaction kinetics, and affordability make it an attractive option for many research applications.
Future inter-laboratory studies are warranted to establish standardized protocols and to more directly compare its performance against other labeling reagents across a wide range of sample types and instrumentation platforms. Such studies will be invaluable in solidifying the position of Cyanamide-¹³C in the quantitative proteomics toolbox.
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
-
Brancia, F. L., Openshaw, M. E., & Kumashiro, S. (2002). Investigation of the electrospray response of lysine-, arginine-, and homoarginine-terminal peptide mixtures by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 16(24), 2255–2259. [Link]
-
Kuyama, H., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(19), 9338-9345. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
-
Yao, Y., et al. (2011). [Effect of the Lysine Guanidination on Proteomic Analysis]. Se Pu, 29(1), 35-40. [Link]
-
Zhang, R., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics, 16(14), 1996-2000. [Link]
-
Wikipedia. (n.d.). Cyanamide. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cyanamide? [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Kuyama, H., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(19), 9338-9345. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]
-
Zhang, Z. P., et al. (1991). Guanidination of a peptide side chain amino group on a solid support. International journal of peptide and protein research, 37(5), 425-429. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative proteomics and applications in covalent ligand discovery. [Link]
-
Semantic Scholar. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. [Link]
-
National Center for Biotechnology Information. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]
-
Weber, A. L., & Oró, J. (1977). Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. Journal of molecular evolution, 10(3), 193–200. [Link]
-
ResearchGate. (n.d.). Validation of chemical derivatization and peptide identification. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]
-
Biopark. (n.d.). Understanding iTRAQ, SILAC, and Label-Free Quantification: What are the Differences and Advantages? [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the electrospray response of lysine-, arginine-, and homoarginine-terminal peptide mixtures by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Orthogonal Validation of Cyanamide-¹³C Metabolic Tracing Results
Prepared by a Senior Application Scientist
Introduction: The Imperative for Rigor in Metabolic Research
In the fields of cellular metabolism, drug development, and disease pathology, understanding the intricate network of metabolic fluxes is paramount. ¹³C-Metabolic Flux Analysis (¹³C-MFA), a sophisticated technique that uses stable isotope tracers to map intracellular pathway activity, stands as a gold standard for these quantitative assessments.[1][2] The introduction of specialized tracers, such as those derived from Cyanamide-¹³C, offers the potential to simultaneously track the fate of both carbon and nitrogen atoms, providing unprecedented insight into pathways like nucleotide and amino acid synthesis.
This guide provides an in-depth comparison of key orthogonal methods designed to validate and complement findings from Cyanamide-¹³C tracing experiments. As a self-validating system, this multi-modal approach moves beyond correlation to establish causality, ensuring that the metabolic phenotypes we observe are robust, reproducible, and grounded in biological reality. We will explore the "what," the "how," and, most importantly, the "why" behind each technique, empowering researchers to build a comprehensive and irrefutable narrative of metabolic function.
Chapter 1: The Principle of Cyanamide-¹³C Tracing
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique where cells are cultured with a nutrient source, like glucose or glutamine, that has been enriched with a stable isotope, most commonly ¹³C.[4] A Cyanamide-¹³C tracer would function on this same principle, providing a labeled source of both carbon and nitrogen.
As cells metabolize this tracer, the ¹³C atoms are incorporated into a wide array of downstream metabolites. By using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) to measure the mass shifts in these metabolites, we can determine their mass isotopomer distributions (MIDs).[2][5] These MIDs are essentially fingerprints of pathway activity. For instance, the specific pattern of ¹³C labeling in aspartate can reveal the relative contributions of glycolysis versus the TCA cycle to its synthesis.[6]
This raw MID data is then fed into a computational model in a process called ¹³C-Metabolic Flux Analysis (¹³C-MFA). This analysis estimates the rates (fluxes) of reactions throughout the metabolic network required to produce the experimentally observed labeling patterns.[2]
Caption: Integrated workflow for orthogonal validation of ¹³C-MFA results.
Protocol 1: Extracellular Flux (XF) Mito Stress Test
This protocol is adapted for a Seahorse XF Analyzer and is designed to assess key parameters of mitochondrial function.
Causality Behind Choices:
-
Seahorse Medium: Using bicarbonate-free medium is critical because the assay measures proton efflux (acidification), and bicarbonate has a high buffering capacity that would interfere with the signal.
-
Sequential Injections: The sequential addition of mitochondrial inhibitors is the core of the assay. Each inhibitor targets a specific component of the electron transport chain, allowing for the deconvolution of different aspects of respiration (basal, ATP-linked, maximal).
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed cells in an XF cell culture microplate at a pre-determined optimal density. Leave background correction wells empty. [7] * Allow cells to adhere overnight in a standard CO₂ incubator.
-
-
Sensor Cartridge Hydration (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.
-
Incubate the cartridge overnight in a 37°C non-CO₂ incubator. [7]This step is crucial for sensor equilibration.
-
-
Assay Preparation (Day 2):
-
Warm Seahorse assay medium (supplemented with glucose, pyruvate, and glutamine as needed) to 37°C.
-
Remove cell culture medium from the plate, wash once with 180 µL of warmed assay medium, and then add a final 180 µL of assay medium to each well.
-
Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow cells to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of Oligomycin, FCCP, and a Rotenone/Antimycin A mixture in assay medium.
-
Load the appropriate volumes into the corresponding injection ports (A, B, C) of the hydrated sensor cartridge.
-
-
Running the Assay:
-
Place the loaded sensor cartridge into the XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Initiate the run. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the response:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration completely and revealing non-mitochondrial oxygen consumption.
-
-
Protocol 2: Western Blot for Metabolic Enzyme Quantification
This protocol provides a standard workflow for quantifying the abundance of a target metabolic enzyme.
Causality Behind Choices:
-
Lysis Buffer with Inhibitors: Protease and phosphatase inhibitors are essential to prevent the degradation and dephosphorylation of target proteins after cell lysis, ensuring the protein extract accurately reflects the in vivo state. [8]* Blocking Step: Blocking the membrane (e.g., with BSA or milk) is critical to prevent non-specific binding of the primary antibody to the membrane surface, which would cause high background noise. * Loading Control: Probing for a housekeeping protein (e.g., β-actin, GAPDH) is a non-negotiable validation step. It ensures that any observed differences in the target protein are due to genuine changes in expression, not errors in protein loading.
Step-by-Step Methodology:
-
Sample Preparation (Protein Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [8] * Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing soluble proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. [9] * Boil samples at 95-100°C for 5 minutes to denature proteins.
-
Load normalized samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [10] * Confirm transfer efficiency with Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T). [10] * Incubate the membrane with a primary antibody specific to your target enzyme, typically overnight at 4°C with gentle agitation. [9] * Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin).
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control signal.
-
Protocol 3: qRT-PCR for Metabolic Gene Expression
This protocol outlines the steps for measuring the relative expression of a target gene encoding a metabolic enzyme.
Causality Behind Choices:
-
DNase Treatment: Treating the RNA sample with DNase is a crucial step to eliminate any contaminating genomic DNA, which could otherwise be amplified and lead to an overestimation of gene expression.
-
Reference Genes: Normalizing the expression of the target gene to one or more stable reference (housekeeping) genes (e.g., ACTB, GAPDH, PPIA) is essential. [11][12]This corrects for variations in RNA quantity and quality between samples, ensuring a valid comparison. The stability of the chosen reference genes should be validated for the specific experimental conditions.
Step-by-Step Methodology:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity (A260/280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. [13]3. Quantitative PCR:
-
Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers for the target gene, and a SYBR Green-based qPCR master mix. [14][15] * Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA amplification.
-
Run the reaction on a real-time PCR cycler using a standard amplification protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [15]4. Data Analysis:
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
Determine the cycle threshold (Ct) value for your target gene and at least one validated reference gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method. [13][16]This involves normalizing the Ct value of the target gene to the reference gene (ΔCt) and then to a control experimental group (ΔΔCt).
-
Chapter 4: Synthesizing the Data for a Cohesive Conclusion
-
Concordant Results: If Cyanamide-¹³C tracing shows increased flux into nucleotide synthesis, XF analysis shows a shift towards a more anabolic phenotype (balanced OCR/ECAR), Western blot shows increased levels of the enzyme CAD, and qRT-PCR shows increased CAD mRNA, you have built a powerful, multi-layered argument for the upregulation of this pathway at the transcriptional, translational, and functional levels.
-
Discordant Results: Disagreements between datasets are not failures; they are opportunities for deeper insight. If ¹³C-MFA shows increased flux but Western blot shows no change in enzyme levels, it strongly suggests that the pathway is being activated via post-translational modification or allosteric regulation, pointing towards a new set of signaling experiments. Conversely, if qRT-PCR and Western blot show increased gene and protein expression but the flux is unchanged, it may indicate the presence of a rate-limiting substrate or a feedback inhibition mechanism.
By embracing this integrated, self-validating system, researchers can move beyond simple observation to a profound and defensible understanding of the metabolic rewiring that drives cellular function in health and disease.
References
- A Researcher's Guide to Cellular Metabolism: Comparing Seahorse Assays and 13C-Labeled Glucose Flux Analysis - Benchchem. (URL: )
- A Researcher's Guide to Validating Metabolic Flux Analysis with Isotopic Tracers - Benchchem. (URL: )
- Application Notes and Protocols for Seahorse XF Assay with Hydroaurantiogliocladin - Benchchem. (URL: )
-
Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC. (URL: [Link])
-
The most common model validation strategies in Flux Balance Analysis,... - ResearchGate. (URL: [Link])
- Seahorse XF96 Protocol – adapted
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed Central. (URL: [Link])
-
Model validation and selection in metabolic flux analysis and flux balance analysis - ResearchGate. (URL: [Link])
-
Two alternative 13 C-glucose-tracing strategies for analysis of... - ResearchGate. (URL: [Link])
-
Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes - Agilent. (URL: [Link])
-
A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. (URL: [Link])
-
Typical Seahorse XF e 24 Analyzer protocol setup for assaying Dictyostelium cells. (URL: [Link])
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC - PubMed Central. (URL: [Link])
- User Guide: Agilent Seahorse Units. (URL: )
-
13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PubMed Central. (URL: [Link])
-
Seahorse XF HS Mini Extracellular Flux Analyzer - Agilent. (URL: [Link])
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (URL: [Link])
-
Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Recovery from Moderate H2O2 Stress Stimulates Carotenoid Biosynthesis in Rhodosporidiobolus odoratus XQR via Precursor Reallocation and Attenuation of Apocarotenoid Volatiles - ACS Publications. (URL: [Link])
-
Metabolic response to point mutations reveals principles of modulation of in vivo enzyme activity and phenotype - PubMed Central. (URL: [Link])
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. (URL: [Link])
-
Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: [Link])
-
METTL14 Promotes Lipid Synthesis in Dairy Goat Mammary Epithelial Cells by Targeting CEBPB via m6A-YTHDF1/3-Dependent Manner - MDPI. (URL: [Link])
-
Combining Seahorse XF analysis with stable isotope tracing to reveal novel drug targets for metabolic and neurodegenerative disease - Agilent. (URL: [Link])
-
Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets - YouTube. (URL: [Link])
-
Metabolic flux analysis based on 13C-labeling experiments and integration of the information with gene and protein expression patterns - PubMed. (URL: [Link])
-
Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC - NIH. (URL: [Link])
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (URL: [Link])
-
Western blotting: evolution of an old analytical method to a new quantitative tool for biomarker measurements - PubMed. (URL: [Link])
-
Transcriptional deciphering of the metabolic pathways associated with the bioactive ingredients of wolfberry species with different quality characteristics - PubMed Central. (URL: [Link])
-
13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PubMed Central. (URL: [Link])
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (URL: [Link])
-
Dose- and Time-Dependent Modulation of Cx43 and Cx45 Expression and Gap Junction Conductance by Resveratrol - MDPI. (URL: [Link])
-
Periodic fasting and refeeding re-shapes lipid saturation, storage, and distribution in brown adipose tissue | PLOS Biology - Research journals. (URL: [Link])
-
Differential analysis of splenic immune indicators, transcriptomic profiles, and metabolomic features in pigs under liquid–solid feeding conditions - Frontiers. (URL: [Link])
-
82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 - YouTube. (URL: [Link])
-
13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC. (URL: [Link])
-
Characterization and Catalytic Mechanism of Nitroreductases from the Novel Mesotrione-Degrading Klebsiella variicola L6 | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Reference Gene Validation for Quantitative PCR Analysis in 2D and 3D AML12 Hepatocyte Models - MDPI. (URL: [Link])
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. (URL: [Link])
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed. (URL: [Link])
-
Tuning FLO1 Expression via Promoter Engineering Modulates Flocculation Degree and Acetic Acid Stress Tolerance in Saccharomyces cerevisiae - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Differential analysis of splenic immune indicators, transcriptomic profiles, and metabolomic features in pigs under liquid–solid feeding conditions [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling Cyanamide-13C
For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very core of laboratory practice: safety. When working with specialized reagents like Cyanamide-13C, a stable isotope-labeled compound, a comprehensive understanding of its handling requirements is not just a matter of compliance, but a prerequisite for scientific excellence. While the ¹³C isotope is stable and non-radioactive, the chemical reactivity of the cyanamide molecule itself demands rigorous safety protocols.[1]
This guide provides essential, field-proven safety and logistical information for handling Cyanamide-13C. Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Section 1: Understanding the Core Risks
Cyanamide (H₂NCN) is a versatile and highly reactive crystalline solid.[2][3][4] Its hazards are multifaceted and must be thoroughly understood before any handling begins.
-
High Reactivity and Instability: Cyanamide is a dangerous explosion hazard.[3][4] It can polymerize spontaneously and explosively, especially upon evaporation of aqueous solutions or when heated above 40°C.[2][5] This reactivity is catalyzed by moisture, acids, or alkalis.[2]
-
Toxicity and Irritation: The compound is toxic if swallowed or in contact with skin.[6][7][8] It is corrosive and can cause severe skin burns and eye damage.[6][9][10] Inhalation of dust can irritate the respiratory system.[2][9]
-
Liberation of Hydrogen Cyanide (HCN): A critical and non-negotiable safety concern is that contact with acids, acid fumes, or strong oxidizing agents can liberate deadly hydrogen cyanide gas.[4][6]
-
Systemic Effects: Exposure can lead to a range of symptoms including headache, dizziness, nausea, and Antabuse-like effects.[2][9] Prolonged or repeated exposure may cause skin sensitization and potential damage to the thyroid and nervous system.[3][8]
The presence of the ¹³C isotope does not alter these chemical hazards. The primary risks are associated with the chemical's toxicity and reactivity, not radioactivity.[1]
Section 2: The Hierarchy of Controls: Engineering and Administrative Measures
Before selecting Personal Protective Equipment (PPE), which is the last line of defense, all feasible engineering and administrative controls must be implemented.
-
Engineering Controls: All handling of Cyanamide-13C, including weighing, reconstitution, and addition to reaction mixtures, must be conducted in a certified laboratory chemical fume hood.[6][11] This is the most critical engineering control to prevent inhalation of dust and potential exposure to hydrogen cyanide gas.
-
Administrative Controls:
-
Designated Area: Establish a clearly marked designated area within the lab for working with Cyanamide-13C.[11]
-
Work Alone Policy: Never work with cyanide compounds alone.[11][12] Limit work to normal business hours.
-
Training: Ensure all personnel handling the compound have received specific training on its hazards and the laboratory's Standard Operating Procedures (SOPs).[12]
-
Section 3: Personal Protective Equipment (PPE): Your Essential Barrier
Proper selection and use of PPE are critical for preventing contact and exposure. The following table summarizes the mandatory PPE for handling Cyanamide-13C.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 6-8 mil thickness). Inner glove tucked under lab coat cuff, outer glove over the cuff. | Protects against skin contact, which can cause burns and toxicity.[6] Double-gloving provides an extra barrier against contamination during glove removal.[11][13] While specific permeation data for cyanamide is limited, nitrile offers good resistance to a range of chemicals and is a standard for laboratory use.[14] For prolonged or immersion contact, consult the glove manufacturer directly with the chemical's CAS number (420-04-2). |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[6][11] A face shield worn over goggles provides a secondary layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned. For procedures with a high splash potential, a chemical-resistant apron over the lab coat is required.[6] | Protects skin on the arms and body from spills and splashes.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
| Respiratory Protection | Generally not required when all work is performed within a certified chemical fume hood. In the event of a large spill or ventilation failure, a NIOSH-approved full-face respirator with combination organic vapor/acid gas/particulate cartridges is necessary.[13][14] | A fume hood provides primary respiratory protection. Respirators are for emergency situations. |
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for Cyanamide-13C handling.
Section 4: Step-by-Step Operational Plans
Adherence to standardized procedures is crucial for minimizing risk.
Protocol 1: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.[12]
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in a designated container for laundering.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Section 5: Decontamination and Disposal
All waste contaminated with Cyanamide-13C is considered hazardous waste.
-
Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all Cyanamide-13C waste (solid and liquid).[6][11] Crucially, never mix cyanamide waste with acidic waste streams to prevent the generation of HCN gas.[6] The container must be clearly marked "Hazardous Waste" and include the warning: "Do Not Mix with Acids - Liberates Toxic Cyanide Gas".[6]
-
Decontamination: To clean glassware and surfaces, first rinse with a pH 10 buffer solution within the fume hood.[11] Follow this with a standard laboratory cleaning procedure. All rinsates and cleaning materials (e.g., wipes) must be disposed of as hazardous waste.
-
Disposal: All hazardous waste, including empty product containers, must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[6][12]
Section 6: Emergency Procedures
Protocol 2: Small Spill Response (<5 grams)
-
Alert: Alert personnel in the immediate area.
-
Contain: If it is safe to do so, cover the spill with an absorbent material like sand or a general-purpose binder to prevent dusting.[6]
-
Dampen: Lightly dampen the absorbent material with water to prevent it from becoming airborne.
-
Collect: Carefully sweep the absorbed material into a suitable, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area following the decontamination protocol in Section 5.
-
Report: Report the incident to your laboratory supervisor and EHS office.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and call your institution's emergency number.[11]
Visual Workflow: Emergency Spill Response
Caption: Emergency response workflow for a Cyanamide-13C spill.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately irrigate eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation . Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention immediately.[2]
By integrating these principles and protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
-
Cyanamide - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Cyanamide | H2NCN | CID 9864. PubChem, National Institutes of Health. [Link]
-
Hazard Summary: Cyanamide. New Jersey Department of Health. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Appendix G.2 SAFE USE OF RADIOISOTOPES. University of Southern California Environmental Health & Safety. [Link]
-
Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive (UK). [Link]
-
Safe handling of radiochemicals. Cytiva. [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
First aid for cyanide exposure. Monash University. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Research. [Link]
-
Cyanide Hazard Alert. Workplace Safety North. [Link]
-
Cyanide Safety. 911Metallurgist. [Link]
-
Cyanide Toxicity Treatment & Management. Medscape. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
-
Cyanamide, 50% w/w aqueous solution Safety Data Sheet. Fisher Scientific. [Link]
Sources
- 1. kelco.com.au [kelco.com.au]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. scribd.com [scribd.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. showagroup.com [showagroup.com]
- 9. ehs.richmond.edu [ehs.richmond.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 13. research.columbia.edu [research.columbia.edu]
- 14. cdn.mscdirect.com [cdn.mscdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
